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  • Product: H-Nle-NH2.HCl
  • CAS: 94787-97-0

Core Science & Biosynthesis

Foundational

H-Nle-NH2.HCl physical and chemical properties

L-Norleucine Amide Hydrochloride in Drug Design & Peptide Synthesis Executive Summary H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a specialized non-proteinogenic amino acid derivative employed primarily as a robu...

Author: BenchChem Technical Support Team. Date: February 2026

L-Norleucine Amide Hydrochloride in Drug Design & Peptide Synthesis

Executive Summary

H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a specialized non-proteinogenic amino acid derivative employed primarily as a robust structural isostere for L-Methionine (Met) at the C-terminus of bioactive peptides.[1][2][3][4][5] Its core utility lies in probing hydrophobic interactions while eliminating the oxidative instability associated with the thioether moiety of Methionine. As a C-terminal amide, it further stabilizes peptide conformation by neutralizing the carboxylate charge, mimicking the native polypeptide chain electronics and enhancing membrane permeability.

Chemical Identity & Physical Specifications

This section consolidates the physicochemical data required for analytical verification and stoichiometric calculations.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name (S)-2-Aminohexanamide hydrochloride
Common Name L-Norleucine amide HCl; H-Nle-NH2.HCl
CAS Number 94787-97-0 (HCl salt); 14898-86-3 (Free base)
Molecular Formula

Molecular Weight 166.65 g/mol (Free base: 130.19 g/mol )
Melting Point 256 – 259 °C
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, Methanol, DMSO; Insoluble in

, Hexane
Optical Rotation

(C=1 in

)
Purity Standard

(HPLC)
Hygroscopicity Moderate (Store in desiccator)
Structural Logic: The Methionine Isostere Strategy

In drug development, L-Methionine (Met) often presents a "developmental liability" due to the susceptibility of its sulfur atom to oxidation. This results in the formation of Methionine Sulfoxide [Met(O)], which introduces polarity changes that can abolish receptor binding or alter immunogenicity.

H-Nle-NH2.HCl solves this by replacing the


-thioether of Met with a methylene group (

).
  • Steric Fidelity: The side chain of Nle (butyl) is isosteric to Met (ethyl-methyl-thioether), preserving the "lock-and-key" fit within hydrophobic pockets.

  • Electronic Stability: The alkane side chain is inert to Reactive Oxygen Species (ROS), significantly extending the shelf-life and metabolic stability of the resulting peptide therapeutic.

Diagram 1: Oxidative Stability Pathway (Met vs. Nle)

Met_vs_Nle Met L-Methionine Residue (Susceptible Thioether) Oxidation Oxidative Stress (H2O2 / ROS) Met->Oxidation MetO Met-Sulfoxide (Polarity Shift / Loss of Activity) Oxidation->MetO Rapid Oxidation Stable Structurally Intact (Retained Potency) Oxidation->Stable No Reaction Nle L-Norleucine Residue (Isosteric Alkane) Nle->Oxidation

Caption: Comparative stability analysis showing the inertness of Norleucine against oxidative stressors that degrade Methionine.

Synthetic Utility: Solution-Phase Coupling Protocol

While Solid Phase Peptide Synthesis (SPPS) typically utilizes Fmoc-Nle-OH on Rink Amide resin, H-Nle-NH2.HCl is the reagent of choice for Solution Phase Peptide Synthesis (LPPS) or convergent fragment condensation. It serves as the nucleophilic C-terminal "capping" unit.

Critical Considerations
  • Free Basing: The HCl salt stabilizes the amine during storage but must be neutralized in situ to react.

  • Solvent Choice: DMF is preferred for solubility; DCM may require a co-solvent due to the polarity of the salt.

Step-by-Step Protocol: C-Terminal Amidation

Objective: Coupling Boc-Phe-OH (Carboxylic Acid) with H-Nle-NH2.HCl (Amine) using EDC/HOBt.

  • Preparation of Reactants:

    • Dissolve 1.0 eq of Carboxylic Acid (e.g., Boc-Phe-OH) in minimal dry DMF/DCM (1:1).

    • Add 1.1 eq of H-Nle-NH2.HCl to the reaction vessel. Note: The salt will likely remain suspended until base is added.

  • Activation & Neutralization:

    • Cool the mixture to 0°C (ice bath).

    • Add 1.2 eq of HOBt (Hydroxybenzotriazole) or Oxyma Pure.

    • Add 1.2 eq of EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Crucial Step: Add 2.5 - 3.0 eq of DIPEA (Diisopropylethylamine) dropwise.

    • Mechanism:[6][7][8][9] The first equivalent of DIPEA neutralizes the HCl from the H-Nle-NH2, liberating the free amine. The subsequent equivalents buffer the coupling reaction.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: Monitor via HPLC or TLC (Check for disappearance of the free amine spot using Ninhydrin stain; H-Nle-NH2 stains purple/brown).

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5%

        
         or 1N HCl (Removes unreacted amine/DIPEA).
        
      • Sat.

        
         (Removes unreacted acid/HOBt).
        
      • Brine.

    • Dry over

      
       and concentrate.
      
Diagram 2: Solution Phase Coupling Workflow

Coupling_Workflow Start H-Nle-NH2.HCl (Stable Salt Form) Base Add DIPEA (Base) Start->Base FreeBase H-Nle-NH2 (Free Amine) Nucleophile Generated Base->FreeBase Neutralization Coupling Nucleophilic Attack (Amide Bond Formation) FreeBase->Coupling Acid Carboxylic Acid (Peptide Fragment) Activate Activation (EDC/HOBt or HATU) Acid->Activate ActiveEster Activated Ester Intermediate Activate->ActiveEster ActiveEster->Coupling Product Product-Nle-NH2 (C-Terminal Amide) Coupling->Product

Caption: Workflow for converting the stable HCl salt into a reactive nucleophile for peptide coupling.

Handling, Stability, and Analytics[12][13]
Storage & Stability[2][10]
  • Hygroscopicity: As a hydrochloride salt, the compound attracts atmospheric moisture.

    • Protocol: Store at +2°C to +8°C in a tightly sealed container. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

  • Shelf Life: >2 years if kept dry and cool.

Analytical Verification (HPLC)

To verify the identity and purity of H-Nle-NH2.HCl before use:

  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 60% B over 20 minutes. (Note: As a small polar molecule, it will elute early; ion-pairing reagents like TFA are essential for retention).

  • Detection: UV at 210 nm (Amide bond absorption). Note that Nle lacks aromatic chromophores, so detection relies on the amide/carboxyl backbone.

References
  • PubChem. (n.d.).[1] Compound Summary: L-Norleucine amide hydrochloride (CID 14881378).[2] National Library of Medicine. Retrieved from [Link]

  • Gilles, A. M., et al. (1988).[9] Conservative replacement of Methionine by Norleucine in Escherichia coli Adenylate Kinase. Proceedings of the National Academy of Sciences. (Demonstrates the stability and isosteric nature of Nle vs Met).

Sources

Exploratory

Technical Whitepaper: Solubility Profile and Handling of L-Norleucine Amide Hydrochloride

Executive Summary L-Norleucine amide hydrochloride (L-Nle-NH₂[1][2][3][4]·HCl) is a non-proteinogenic amino acid derivative critical to peptide synthesis, enzymatic probing, and pharmaceutical formulation.[1][3][5] As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Norleucine amide hydrochloride (L-Nle-NH₂[1][2][3][4]·HCl) is a non-proteinogenic amino acid derivative critical to peptide synthesis, enzymatic probing, and pharmaceutical formulation.[1][3][5] As a hydrochloride salt of an amino acid amide, its solubility profile is governed by a competition between its ionic crystal lattice energy and the solvation enthalpy provided by the solvent.[3]

This technical guide provides a comprehensive analysis of the solubility behavior of L-Norleucine amide hydrochloride across various solvent classes. It moves beyond simple qualitative descriptors to explain the mechanistic drivers of solubility, offering researchers a robust framework for solvent selection in synthesis and purification workflows.[3] Furthermore, it details a self-validating experimental protocol for determining precise solubility limits in a laboratory setting.

Physicochemical Profile

Understanding the solubility of L-Norleucine amide hydrochloride requires a dissection of its molecular structure. It is an amphiphilic molecule containing a hydrophobic butyl side chain and a highly polar, ionic head group.[3]

PropertyDetail
Chemical Name (S)-2-Aminohexanamide hydrochloride
CAS Number 94787-97-0 (L-form); 4748-00-9 (DL-form)
Molecular Formula C₆H₁₄N₂O[1][3][6][7] · HCl
Molecular Weight 166.65 g/mol
Structure Linear aliphatic side chain (butyl) attached to an alpha-carbon bearing an ammonium group and a primary amide.[3]
pKa (approx) ~9.7 (α-amino group).[3] The amide group is non-basic.[3]
Physical State White to off-white crystalline powder.[3]
Structural Determinants of Solubility[3][8]
  • Ionic Head Group (NH₃⁺ Cl⁻): The primary driver of solubility in polar solvents.[3] The ionic interaction between the ammonium cation and chloride anion creates a high lattice energy, which must be overcome by high-dielectric solvents (water, DMSO).[3]

  • Primary Amide (CONH₂): Acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents like alcohols.[3]

  • Hydrophobic Tail (-(CH₂)₃CH₃): The butyl chain imparts lipophilicity, reducing solubility in pure water compared to Glycine amide but enabling better compatibility with organic solvents like Ethanol or DMF compared to highly polar amino acids like Arginine.[3]

Solubility Landscape

The following data summarizes the solubility behavior of L-Norleucine amide hydrochloride based on polarity and dielectric constants.

Table 1: Qualitative Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Aqueous Water (pH < 7)High (>100 mg/mL)Favorable ion-dipole interactions overcome lattice energy.[3]
Aqueous Buffers PBS, Tris (pH 7.[3]4)High Soluble, but risk of free-base precipitation if pH > pKa (~9.7).[3]
Alcohol (Protic) MethanolHigh Strong H-bonding capability solvates the ammonium/amide head.[3]
Alcohol (Protic) EthanolModerate Reduced dielectric constant increases ion-pairing; solubility decreases as chain length increases.[3]
Polar Aprotic DMSO, DMFHigh High dipole moment effectively solvates the cation; standard for peptide coupling.[3]
Polar Aprotic AcetonitrileLow to Moderate Poor solvation of chloride anions; often requires water co-solvent.[3]
Non-Polar Diethyl Ether, HexaneInsoluble Lack of dipole/H-bonding capability cannot break the ionic lattice.[3]
Chlorinated Dichloromethane (DCM)Low Generally poor for HCl salts; often requires conversion to free base or use of TFE co-solvent.[3]
Mechanistic Insight: The "Salting-In" Effect

In peptide synthesis, "salting-in" is often observed.[3] While L-Norleucine amide HCl is soluble in DMF, the addition of chaotic salts (like LiCl) or the presence of the salt form itself can disrupt aggregation of growing peptide chains, making this compound a useful tool for difficult sequences.[3]

Visualization: Solvation Thermodynamics

The following diagram illustrates the thermodynamic competition determining whether L-Norleucine amide HCl dissolves or precipitates.

SolvationMechanism cluster_factors Critical Factors Solid Solid Crystal Lattice (High Lattice Energy) Interaction Solvent-Solute Interaction (Ion-Dipole / H-Bonding) Solid->Interaction Energy Input (Break Lattice) Solvent Solvent Molecules (Dielectric Constant ε) Solvent->Interaction Encapsulation Interaction->Solid ΔG > 0 (Precipitation) Solution Dissolved State (Solvated Ions) Interaction->Solution ΔG < 0 (Spontaneous) Factor1 Polarity (ε) Factor2 Temp (T) Factor3 pH

Figure 1: Thermodynamic pathway of dissolution. For L-Norleucine amide HCl, the high lattice energy of the salt requires solvents with high dielectric constants (Water, DMSO) to drive the equilibrium toward the dissolved state.[3]

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values, as solubility can vary with polymorphs and purity.[3] Use this self-validating protocol to determine the exact solubility limit for your specific lot.[3]

Objective

Determine the saturation solubility (


) of L-Norleucine amide HCl in a target solvent at 25°C.
Materials
  • L-Norleucine amide HCl (Test Article)[1][2][3][4]

  • Target Solvent (e.g., Methanol, HPLC grade)[3]

  • 0.22 µm Syringe Filter (PTFE for organics, PES for aqueous)[3]

  • Analytical Balance (0.01 mg precision)

  • Scintillation Vials (20 mL)

  • Orbital Shaker or Magnetic Stir Plate[3]

Workflow
  • Preparation (Supersaturation):

    • Add 100 mg of L-Norleucine amide HCl to a vial.

    • Add 500 µL of the target solvent.[3]

    • Checkpoint: If the solid dissolves instantly, add more solid until a visible precipitate remains.[3] The goal is to create a saturated suspension.

  • Equilibration:

    • Seal the vial tightly (Parafilm is recommended for volatile solvents).[3]

    • Agitate at 25°C for 24 hours.

    • Why: This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics.[3]

  • Filtration:

    • Allow the suspension to settle for 1 hour.

    • Draw the supernatant into a syringe.[3]

    • Filter through the 0.22 µm filter into a pre-weighed, clean vial (

      
      ).
      
  • Quantification (Gravimetric):

    • Weigh the vial containing the filtrate (

      
      ).[3]
      
    • Evaporate the solvent (using a nitrogen stream or vacuum oven at 40°C) until mass is constant.[3]

    • Weigh the vial with the dry residue (

      
      ).[3]
      
  • Calculation:

    
    
    (Note: 
    
    
    
    is the density of the solvent).[3]

Application Context & Handling

Peptide Synthesis[1][2][3][4][5][9]
  • Coupling: In SPPS (Solid Phase Peptide Synthesis), L-Norleucine is often used as a methionine surrogate because it is isosteric but oxidation-resistant.[3]

  • Solvent Choice: Use DMF or NMP for coupling reactions.[3] The HCl salt must be neutralized in situ using a tertiary base (e.g., DIPEA) to release the nucleophilic free amine.[3]

    • Reaction:

      
      [3]
      
Storage and Stability[1][2][3][10]
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[3] It will absorb atmospheric moisture, which can lead to hydrolysis of the amide bond over long periods.[3]

  • Recommendation: Store at -20°C or 4°C in a desiccator. Allow the bottle to warm to room temperature before opening to prevent condensation.[3]

pH Sensitivity[3][8]
  • Acidic pH: Stable and soluble.[1][2][3]

  • Basic pH (>10): The ammonium group deprotonates to the free base.[3] The free base is significantly less soluble in water and may precipitate, but it will be more soluble in organic solvents like DCM or Ethyl Acetate.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9475, Norleucine.[3] Retrieved from [Link][3]

Sources

Foundational

H-Nle-NH2.HCl mechanism of action in peptide synthesis

Topic: H-Nle-NH2.HCl Mechanism of Action in Peptide Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Mechanism of Incorporation, Stabilization, and St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-Nle-NH2.HCl Mechanism of Action in Peptide Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanism of Incorporation, Stabilization, and Strategic Utility

Executive Summary

H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a specialized amino acid derivative used as a critical building block in the synthesis of therapeutic peptides.[1][2] Unlike standard coupling reagents (e.g., HATU, DIC) that facilitate bond formation, H-Nle-NH2.HCl serves as a nucleophilic substrate designed to introduce two specific structural advantages: oxidative stability (via Methionine substitution) and C-terminal amidation (mimicking native protein backbones).

This guide details the physicochemical mechanism of its incorporation, the rationale for its selection over native amino acids, and a validated solution-phase protocol for its deployment.

Chemical Identity & Structural Significance[2][3]

H-Nle-NH2.HCl is the hydrochloride salt of L-Norleucine amide.[2] Its structural identity dictates its function in synthesis:

  • H- (N-Terminus): The free alpha-amine (protonated as

    
     in the salt form) acts as the nucleophile during peptide coupling.
    
  • -Nle- (Side Chain): Norleucine is a linear isomer of Leucine and a bioisostere of Methionine. It possesses a straight alkyl side chain (

    
    ) that lacks the sulfur atom found in Methionine.
    
  • -NH2 (C-Terminus): The carboxyl group is modified into a primary amide. This prevents C-terminal ionization, enhancing lipophilicity and receptor binding affinity.

  • .HCl (Counterion): The hydrochloride salt ensures shelf stability and water solubility but must be neutralized in situ to permit reaction.

PropertySpecification
Chemical Name (S)-2-Aminohexanamide hydrochloride
CAS Number 94787-97-0
Formula

Molecular Weight 166.65 g/mol
Solubility Soluble in water, MeOH, DMF (after neutralization)
Function C-terminal building block; Methionine surrogate
Mechanism of Action: Incorporation & Stabilization[6]

The "mechanism" of H-Nle-NH2.HCl is twofold: its chemical mechanism of incorporation into the peptide chain and its biological mechanism of stabilizing the final drug product.

A. Chemical Mechanism: Nucleophilic Acyl Substitution

In peptide synthesis (specifically solution-phase or fragment condensation), H-Nle-NH2.HCl acts as the amine component . The reaction proceeds via a nucleophilic attack on an activated carboxyl group of the preceding amino acid.

The Pathway:

  • Salt Break (Activation): The inert ammonium salt (

    
    ) is deprotonated by a tertiary base (e.g., DIEA or NMM) to generate the reactive free amine (
    
    
    
    ).
  • Nucleophilic Attack: The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the activated amino acid (e.g., an O-acylisourea or OBt-ester).

  • Tetrahedral Collapse: The intermediate collapses, expelling the leaving group and forming the stable amide bond.

ReactionMechanism Salt H-Nle-NH2.HCl (Inert Salt) FreeAmine H-Nle-NH2 (Reactive Nucleophile) Salt->FreeAmine Deprotonation (-HCl) Base Base (DIEA) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Nucleophilic Attack ActivatedAA Activated AA (Fmoc-AA-OBt) ActivatedAA->Intermediate Product Fmoc-AA-Nle-NH2 (Peptide Bond) Intermediate->Product Elimination of HOBt

Figure 1: The chemical pathway for incorporating H-Nle-NH2 into a peptide chain via base-mediated neutralization and nucleophilic acyl substitution.

B. Stabilization Mechanism: The Methionine-Norleucine Switch

H-Nle-NH2 is frequently selected to replace H-Met-NH2.

  • The Problem: Methionine contains a thioether side chain susceptible to oxidation by reactive oxygen species (ROS), forming Methionine Sulfoxide or Sulfone . This oxidation alters the peptide's polarity, potentially destroying biological activity and complicating shelf-life stability.

  • The Nle Solution: Norleucine is isosteric with Methionine (similar shape and volume) but is purely aliphatic. It is chemically inert to oxidation.

  • Result: The peptide retains its receptor binding profile (due to steric similarity) but gains significant resistance to oxidative degradation.

Experimental Protocol: Solution Phase Coupling

This protocol describes the coupling of H-Nle-NH2.HCl to a protected amino acid (e.g., Boc-Phe-OH) using standard carbodiimide chemistry. This approach is preferred for C-terminal modification where solid-phase resin is not used.

Reagents Required:
  • Amine: H-Nle-NH2.HCl (1.0 equiv)[3]

  • Carboxyl: Boc-AA-OH (1.1 equiv)

  • Coupling Reagent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • Additive: HOBt (Hydroxybenzotriazole) (1.2 equiv) to suppress racemization.

  • Base: DIEA (Diisopropylethylamine) (2.5 equiv) – Critical for neutralizing the HCl salt.

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

Step-by-Step Methodology:
  • Activation:

    • Dissolve Boc-AA-OH (1.1 equiv) and HOBt (1.2 equiv) in minimal dry DMF.

    • Cool to 0°C in an ice bath.

    • Add EDC.HCl (1.2 equiv) and stir for 15 minutes to generate the active ester.

  • Neutralization & Addition:

    • In a separate vial, dissolve H-Nle-NH2.HCl (1.0 equiv) in DMF.

    • Add DIEA (2.5 equiv). Note: The solution may become cloudy as amine salts shift; ensure complete dissolution.

    • Add this neutralized amine solution dropwise to the activated acid mixture at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 4–12 hours. Monitor via HPLC or TLC (ninhydrin stain will disappear as the free amine is consumed).

  • Workup:

    • Evaporate DMF under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash Sequence:

      • 5% Citric Acid or KHSO4 (removes unreacted amine/base).

      • Saturated NaHCO3 (removes unreacted acid/HOBt).

      • Brine (drying).

    • Dry over MgSO4, filter, and concentrate.

Workflow Step1 1. Activation (Boc-AA-OH + EDC/HOBt) Step3 3. Coupling (Mix 1 & 2 at 0°C) Step1->Step3 Step2 2. Neutralization (H-Nle-NH2.HCl + DIEA) Step2->Step3 Step4 4. Monitoring (HPLC/TLC for Amine consumption) Step3->Step4 Step5 5. Workup (Acid/Base Wash) Step4->Step5

Figure 2: Operational workflow for solution-phase coupling of H-Nle-NH2.HCl.

Strategic Utility in Drug Design

The incorporation of H-Nle-NH2.HCl is rarely accidental; it is a deliberate medicinal chemistry strategy.

FeatureMechanism of BenefitImpact on Drug Development
C-Terminal Amide Removes the negative charge of the carboxylate (

), mimicking the neutral peptide bond found within proteins.
Increases membrane permeability; enhances binding to GPCRs (e.g., Neuropeptide Y, Oxytocin analogs).
Met

Nle Substitution
Replaces the reactive sulfur atom with a methylene group.Eliminates oxidation-related impurities; simplifies CMC (Chemistry, Manufacturing, and Controls) and storage requirements.
HCl Salt Form Provides a crystalline, non-hygroscopic solid compared to the free base (which can be an oil).Facilitates precise weighing and stoichiometry during manufacturing.
Troubleshooting & Quality Control
  • Incomplete Coupling: Often caused by insufficient base. The HCl attached to H-Nle-NH2 consumes 1 equivalent of base immediately. Ensure you use at least 2.0–2.5 equivalents of DIEA to keep the amine nucleophilic.

  • Solubility: H-Nle-NH2.HCl is highly water-soluble but may have limited solubility in pure DCM. Use DMF or a DMF/DCM mixture for optimal reaction kinetics.

  • Racemization: While H-Nle-NH2 itself is not prone to racemization during coupling (as the nucleophile), the activated component (the incoming amino acid) is. Always use HOBt or HOAt to suppress oxazolone formation.

References
  • Chemical Identity & Properties

    • L-Norleucine amide hydrochloride (CAS 94787-97-0).[2][4] ChemicalBook. Link

  • Peptide Synthesis Mechanisms

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

    • Peptide Synthesis - Solution Phase.[5][6][7] Chemistry LibreTexts. Link

  • Norleucine Substitution Strategy

    • Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450...[8][9] Biotechnology and Bioengineering (NIH).[8] Link

    • Amino Acid Replacement and Stability.[8][10] Wikipedia. Link

Sources

Exploratory

Biological Significance of Norleucine Containing Peptides: From Pathological Error to Therapeutic Design

Topic: Biological Significance of Norleucine Containing Peptides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Norleucine (Nle) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance of Norleucine Containing Peptides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Norleucine (Nle) represents a unique duality in protein chemistry.[1] As a non-proteinogenic amino acid, its unintentional incorporation during recombinant protein synthesis is a critical quality control failure, leading to "proteotoxicity" and immunogenicity.[1] Conversely, in rational drug design, Nle is a powerful tool used to replace Methionine (Met).[1] This substitution eliminates oxidative instability (methionine sulfoxide formation) while maintaining steric fidelity, often enhancing receptor binding affinity and lipophilicity.[1] This guide provides a technical analysis of Nle’s role in peptide therapeutics, focusing on the mechanistic basis of stability, specific case studies (Melanocortin agonists), and protocols for synthesis and quality control.[1]

Chemical & Structural Basis: The Met-Nle Isostere

The biological utility of Norleucine stems from its structural isomorphism with Methionine.[1]

  • Methionine (Met): Contains a thioether side chain (

    
    ).[1][2] The sulfur atom is highly susceptible to oxidation by reactive oxygen species (ROS), forming Methionine Sulfoxide (Met(O)) and Methionine Sulfone (Met(O2)).[1][2] This oxidation alters the polarity and conformation of the peptide, frequently resulting in loss of biological activity.
    
  • Norleucine (Nle): An isomer of Leucine, but with a linear side chain (

    
    ) that mimics the length and shape of Methionine.[1][2] Crucially, the methylene group (
    
    
    
    ) replaces the sulfur atom.[1][2]

Significance:

  • Oxidation Resistance: Nle is chemically inert to standard oxidative stress, dramatically increasing shelf-life and metabolic stability.[1]

  • Lipophilicity: The replacement of sulfur with a methylene group increases the hydrophobicity of the residue, potentially enhancing interaction with hydrophobic binding pockets in GPCRs.[1]

Therapeutic Utility: Rational Design & Case Studies

The primary driver for Nle incorporation is the stabilization of bioactive peptides.[1] The most prominent success story lies in the development of super-potent melanocortin receptor agonists.[1]

Case Study: Melanocortin Agonists (α-MSH Analogs)

Native


-Melanocyte Stimulating Hormone (

-MSH) has a short half-life and is prone to oxidation at

.[1][2] Replacing

with

and

with

yields Afamelanotide (NDP-MSH), a drug with significantly higher potency and stability.[1][2]
Comparative Data: Native vs. Engineered Peptide[1]
FeatureNative

-MSH
Afamelanotide (NDP-MSH)Bremelanotide (PT-141)
Sequence Ac-Ser-Tyr-Ser-Met -Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2Ac-Ser-Tyr-Ser-Nle -Glu-His-D-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH2Ac-Nle -cyclo[Asp-His-D-Phe -Arg-Trp-Lys]-OH
Oxidative Stability Low (Met oxidation)High (Oxidation Resistant)High (Oxidation Resistant)
Receptor Affinity (

hMC4R)
~32 nM~1.6 nM~2-5 nM
Biological Potency Baseline (1x)>10-100x (Tyrosinase activity)High (Sexual arousal induction)
Half-life (

)
Minutes~30 Minutes (Plasma) / Days (Depot)~2.7 Hours
Clinical Status Endogenous HormoneFDA Approved (EPP)FDA Approved (HSDD)

Data compiled from comparative binding studies (Sawyer et al., PNAS 1980) and FDA prescribing information.[1][2]

Mechanism of Enhanced Potency

The


 substitution does more than prevent oxidation.[1] In the MC4 receptor pocket, the linear alkyl chain of Nle fits into a hydrophobic groove more effectively than the polarizable sulfur of Met. Combined with the 

substitution (which stabilizes a reverse-turn conformation), this locks the peptide into a bioactive structure that resists enzymatic degradation.[1][2]

Physiological & Pathological Context: The "Misincorporation" Risk

While Nle is a feature in synthetic peptides, it is a "bug" in recombinant protein production.[1]

The Mechanism of Misincorporation

In E. coli fermentation, if Methionine becomes limiting, the enzyme Methionyl-tRNA Synthetase (MetRS) can erroneously charge


 with Norleucine (which is produced as a byproduct of the Leucine biosynthetic pathway from 

-ketobutyrate).[1][2]

Consequences:

  • Proteotoxicity: Nle-containing proteins may misfold, aggregate, or exhibit altered kinetics.[1]

  • Immunogenicity: The immune system may recognize Nle-substituted epitopes as "non-self," triggering antidrug antibodies (ADAs).[1][2]

Visualization: Nle Misincorporation Pathway

Nle_Misincorporation Pyruvate Pyruvate AlphaKB alpha-Ketobutyrate Pyruvate->AlphaKB LeuPathway Leucine Biosynthetic Enzymes (LeuABCD) AlphaKB->LeuPathway Nle Norleucine (Nle) (Intracellular Accumulation) LeuPathway->Nle Side Reaction MetRS Met-tRNA Synthetase (Promiscuous Activity) Nle->MetRS Competition Met Methionine (Met) (Limiting Concentration) Met->MetRS Preferred Substrate tRNA tRNA-Met MetRS->tRNA Charging Mischarged Mischarged tRNA (Nle-tRNA-Met) tRNA->Mischarged If Met Low & Nle High Ribosome Ribosome (Translation) Mischarged->Ribosome BadProtein Mutant Protein (Nle incorporation) Ribosome->BadProtein Translation Error

Figure 1: Mechanism of Norleucine misincorporation during recombinant protein synthesis in E. coli under Methionine-limiting conditions.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Nle-Peptides

Objective: Synthesize a peptide analog replacing Met with Nle.[1][2]

  • Resin Selection: Use Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids).[1][2] Loading: 0.5 mmol/g.[1]

  • Coupling Reagents: Use Fmoc-Nle-OH (Fmoc-L-Norleucine).[1][2]

    • Activator: HBTU/DIEA or DIC/Oxyma.[1]

    • Ratio: 4:4:8 (AA:Activator:Base) relative to resin loading.[1]

  • Cycle:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (3x), DCM (3x).

    • Coupling: 60 min at Room Temperature.

    • Monitoring: Kaiser Test (Ninhydrin) to ensure complete coupling.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O for 2-3 hours.

  • Purification: RP-HPLC (C18 column). Nle peptides are generally more hydrophobic than Met parents; expect a shift to higher acetonitrile percentages in the gradient.[1]

Protocol B: Oxidative Stability Assessment (Met vs. Nle)

Objective: Validate the stability advantage of the Nle-analog.

  • Preparation: Dissolve both Native (Met) and Analog (Nle) peptides in 0.1% acetic acid to 1 mg/mL.

  • Stress Condition: Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.5% - 3.0%.
    
  • Incubation: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, 24h.

  • Quenching: Quench aliquots with excess Methionine or Sodium Metabisulfite.

  • Analysis: Analyze via LC-MS.

    • Met-Peptide: Look for Mass Shift of +16 Da (Sulfoxide) and +32 Da (Sulfone).[1][2]

    • Nle-Peptide: Mass should remain constant (Parent Mass).

    • Quantification: Integrate peak areas to calculate % remaining parent peptide.

Protocol C: Detection of Misincorporation (Quality Control)

Objective: Detect trace Nle in recombinant protein batches.

  • Hydrolysis: Acid hydrolysis (6N HCl, 110°C, 24h). Note: Standard hydrolysis destroys Trp and converts Gln/Asn to Glu/Asp, but Nle and Met are stable.[1]

  • Derivatization: Pre-column derivatization (e.g., OPA/FMOC or AccQ-Tag) to enhance sensitivity.[1]

  • Separation: High-Resolution Cation Exchange Chromatography or RP-HPLC.

    • Critical Step: Nle elutes very close to Leucine and Isoleucine.[1] Gradient optimization is required to resolve the Nle peak from the Leu/Ile peaks.[1]

  • Mass Spectrometry Confirmation: Peptide Mapping. Trypsin digest followed by LC-MS/MS.[1][2] Look for peptides with a -18 Da mass shift relative to the expected Met-containing peptide (Met = 149 Da, Nle = 131 Da... wait, Met is 131.19, Nle is 113.[1]16. Difference is roughly 18 Da loss of Sulfur/gain of CH2? No. Met (C5H11NO2S) MW ~149.[1][2]2. Nle (C6H13NO2) MW ~131.[1]17. Shift is -18 Da ).

Visualizations: Therapeutic Design Workflow

Drug_Design_Workflow TargetID Target Identification (e.g., MC4R) HitDiscovery Native Ligand Analysis (alpha-MSH) TargetID->HitDiscovery ProblemID Identify Liabilities: Met Oxidation Proteolytic Cleavage HitDiscovery->ProblemID Design Rational Design: Met -> Nle Substitution Confomational Constraint ProblemID->Design Synthesis SPPS Synthesis (Fmoc-Nle-OH) Design->Synthesis Validation Stability Assay (H2O2) Binding Assay (Ki) Synthesis->Validation Validation->Design If Potency Lost Lead Lead Candidate (e.g., Afamelanotide) Validation->Lead If Stable & Potent

Figure 2: Workflow for the rational design of Norleucine-containing peptide therapeutics.

References

  • Sawyer, T. K., et al. (1980).[1][3] "4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultrapotent biological activity."[1][2] Proceedings of the National Academy of Sciences, 77(10), 5754–5758.[1] Link[1][2]

  • Food and Drug Administration (FDA). (2019).[1][4] "Scenesse (afamelanotide) Prescribing Information." Link

  • Food and Drug Administration (FDA). (2019).[1][4] "Vyleesi (bremelanotide) Prescribing Information." Link

  • Apostol, I., et al. (1997).[1] "Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli." Journal of Biological Chemistry, 272(46), 28980-28988.[1][2] Link

  • Hruby, V. J., et al. (1990).[1] "Design of conformations, constrained peptide drugs."[1] Biochemical Journal, 268(2), 249–262.[1] Link

Sources

Foundational

Technical Guide: H-Nle-NH2.HCl (CAS 94787-97-0)

Compound Identity: L-Norleucine Amide Hydrochloride Role: Non-Proteinogenic Amino Acid Derivative & Peptide Building Block[1][2] Executive Summary H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is the hydrochloride sal...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: L-Norleucine Amide Hydrochloride Role: Non-Proteinogenic Amino Acid Derivative & Peptide Building Block[1][2]

Executive Summary

H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is the hydrochloride salt of the amide derivative of L-Norleucine.[1][2] In drug discovery and peptide chemistry, it serves as a critical isostere for L-Methionine amide .[1][2]

Its primary utility lies in overcoming the oxidative instability of Methionine (Met).[1][2] While Met is susceptible to oxidation (forming sulfoxides and sulfones) which alters peptide potency and shelf-life, Norleucine (Nle) offers a structurally near-identical aliphatic side chain that is chemically inert.[1][2] The C-terminal amide modification further enhances metabolic stability by resisting carboxypeptidase degradation.[1][2] This compound is extensively used in the synthesis of protease inhibitors, GRP (Gastrin-Releasing Peptide) antagonists, and radiolabeled neuropeptides (e.g., Substance P).[2]

Physicochemical Profile

PropertyData
Chemical Name L-2-Aminohexanamide hydrochloride
Common Name H-Nle-NH2.HCl
CAS Number 94787-97-0
Molecular Formula

Molecular Weight 166.65 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2]
Melting Point ~256–259 °C (decomposition)
Hygroscopicity Moderate; storage in desiccator recommended.[1][2]

Structural Analysis & Mechanism (Graphviz)[1][2]

The following diagram illustrates the isosteric relationship between Methionine and Norleucine, highlighting why Nle is the preferred substitute in robust drug design.

Nle_vs_Met Met L-Methionine (Met) Side Chain: -CH2-CH2-S-CH3 Oxidation Oxidative Instability (Sulfoxide Formation) Met->Oxidation Susceptible to [O] Nle L-Norleucine (Nle) Side Chain: -CH2-CH2-CH2-CH3 Met->Nle Isosteric Replacement (Similar Van der Waals Vol.) Benefit High Metabolic Stability Resistant to Oxidation Resistant to Carboxypeptidases Oxidation->Benefit Eliminated Risk Nle_Amide H-Nle-NH2.HCl (Amide + HCl Salt) Nle->Nle_Amide C-term Amidation + HCl Salt Formation Nle_Amide->Benefit Resulting Properties

Figure 1: Structural logic for substituting Methionine with Norleucine Amide. The aliphatic side chain of Nle mimics the hydrophobicity of Met without the reactive sulfur atom.

Biological & Pharmacological Applications[2][3][4][5]

A. The "Methionine Problem" Solution

In peptide pharmaceuticals, Methionine residues are prone to oxidation during synthesis, purification, and storage.[2] This oxidation often leads to a significant loss of biological activity.[1][2] H-Nle-NH2 is the standard replacement for C-terminal Methionine amide residues.[1][2]

  • Mechanism: The methylene group (

    
    ) in Nle replaces the sulfur atom (
    
    
    
    ) in Met.[1][2] Both groups have similar van der Waals radii, ensuring the peptide retains its affinity for hydrophobic binding pockets.[2]
B. Specific Bioactive Examples
  • Gastrin-Releasing Peptide (GRP) Antagonists: Researchers have developed potent GRP antagonists by modifying the C-terminus.[1][2][3][4] The analog [(4'-hydroxy)-3-phenylpropanoyl]-...-Leu-psi(CH2NH)-Nle-NH2 utilizes Nle-NH2 to maintain nanomolar potency while preventing oxidative degradation [1].[1][2]

  • Substance P Analogs: Native Substance P contains a C-terminal Met-NH2.[1][2][5] In radiolabeling studies (e.g., tritiation), the oxidative conditions can destroy the native peptide.[2] The analog Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Nle-NH2 is used as a robust radioligand that mimics the native peptide's receptor binding profile without side-reactions [2].[1][2]

C. Protease Inhibition

The C-terminal amide function (


) acts as a cap that protects the peptide from degradation by carboxypeptidases (enzymes that cleave from the C-terminus).[1][2] This extends the in vivo half-life of peptide drugs.[1][2]

Experimental Protocols

Protocol A: Synthesis of H-Nle-NH2.HCl from Boc-Nle-OH

Rationale: This solution-phase method ensures high purity and conversion of the acid to the amide before salt formation.[1]

Reagents: Boc-Nle-OH, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or solution), HCl/Dioxane.[1][2]

  • Activation (Mixed Anhydride Method):

    • Dissolve Boc-Nle-OH (1.0 eq) in anhydrous THF at -15°C.

    • Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).[1][2]

    • Stir for 15 minutes to form the mixed anhydride intermediate.

  • Ammonolysis:

    • Bubble anhydrous Ammonia gas into the reaction mixture (or add 28% ammonium hydroxide solution if water tolerance exists) for 30 minutes at -15°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Evaporate solvent.[1][2] Dissolve residue in Ethyl Acetate (EtOAc), wash with 5% citric acid, 5%

      
      , and brine. Dry over 
      
      
      
      and concentrate to yield Boc-Nle-NH2 .
  • Deprotection & Salt Formation:

    • Dissolve Boc-Nle-NH2 in 4M HCl in Dioxane .

    • Stir at RT for 1 hour (monitor by TLC for disappearance of starting material).

    • Precipitate the product by adding cold Diethyl Ether (

      
      ).[1][2]
      
    • Filter the white solid, wash with ether, and dry under vacuum to obtain H-Nle-NH2.HCl .

Protocol B: Usage in Solid Phase Peptide Synthesis (SPPS)

Note: H-Nle-NH2.HCl is typically used in solution phase coupling or as a reference standard.[1][2] For SPPS, one usually starts with Fmoc-Nle-OH on Rink Amide resin.[1][2] However, if coupling H-Nle-NH2 to a fragment in solution:

  • Dissolution: Dissolve the peptide fragment (C-term carboxyl) and H-Nle-NH2.HCl (1.1 eq) in DMF.

  • Neutralization: Add DIPEA (2.0 eq) to neutralize the HCl salt and activate the amine.[1][2]

  • Coupling: Add coupling agents (e.g., HATU or EDC/HOBt) (1.1 eq).[1][2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by HPLC.

Handling & Safety Information

Signal Word: WARNING

Hazard CategoryStatementPrecaution
Skin Corrosion/Irritation Causes skin irritation (H315)Wear protective gloves/clothing.[1][2]
Eye Damage Causes serious eye irritation (H319)Wear eye protection.[1][2] Rinse cautiously with water if contacted.[1]
Respiratory May cause respiratory irritation (H335)Avoid breathing dust.[1][2] Use in a fume hood.[1][2]
Storage HygroscopicStore at +2°C to +8°C. Keep tightly closed.[1][2]

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).[1][2]

References

  • Development of potent gastrin-releasing peptide antagonists. Proceedings of the National Academy of Sciences (PNAS). (1993).[1][2] [1][2]

  • Tritium Labeling of Neuropeptides: Substance P Analogs. Arkivoc. (2012).[1][2]

  • H-Nle-NH2.HCl Product & Safety Data. ChemicalBook / Sigma-Aldrich Data. (Accessed 2026).[1]

  • Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (2000).[1][2][6] (General reference for Fmoc/Boc chemistry standards).

Sources

Exploratory

Exploratory studies using H-Nle-NH2.HCl in protein engineering

This guide outlines a technical framework for utilizing L-Norleucine amide hydrochloride (H-Nle-NH2.HCl) as a strategic tool in protein and peptide engineering. It focuses on exploratory studies designed to enhance oxida...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical framework for utilizing L-Norleucine amide hydrochloride (H-Nle-NH2.HCl) as a strategic tool in protein and peptide engineering. It focuses on exploratory studies designed to enhance oxidative stability and proteolytic resistance in bioactive peptides.

Dual-Modality Stabilization of Bioactive Peptides against Oxidative and Proteolytic Degradation

Executive Summary & Rationale

In the development of peptide therapeutics and protein probes, two primary degradation pathways compromise shelf-life and in vivo efficacy: methionine oxidation and C-terminal exopeptidase cleavage .

H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) serves as a specialized reagent to simultaneously address both failure modes.

  • Oxidative Resistance: Norleucine (Nle) is a strict isostere of Methionine (Met).[1] It retains the aliphatic side-chain geometry required for hydrophobic core packing or receptor binding but lacks the sulfur atom, rendering it immune to reactive oxygen species (ROS).

  • Proteolytic Stability: The C-terminal amide moiety (-NH2) mimics the native peptide bond charge state, masking the negative charge of the carboxylate. This modification significantly reduces susceptibility to carboxypeptidases and improves membrane permeability.

This guide provides the experimental logic and protocols for conducting exploratory studies to validate H-Nle-NH2.HCl as a substitute for Methionine in peptide sequences.

Chemical Profile & Mechanistic Grounding

The Isosteric Advantage

The substitution of Met with Nle is a "conservative mutation" in protein engineering.[2] However, the choice of the amide salt form (H-Nle-NH2.HCl) specifically targets solution-phase synthesis or C-terminal capping strategies.

FeatureL-Methionine (Met)L-Norleucine (Nle)Impact of Substitution
Side Chain -CH2-CH2-S-CH3-CH2-CH2-CH2-CH3Elimination of oxidation potential.
Van der Waals Vol. ~163 ų~163 ųPreservation of steric fit.
Hydropathy Index 1.93.8 (approx)Slight increase in hydrophobicity; often improves receptor affinity.
C-Terminus -COOH (typically)-CONH2 (in this reagent)Abolishes negative charge; blocks carboxypeptidase action.
Mechanism of Action: Oxidative Shielding

Methionine is rapidly oxidized by peroxides to methionine sulfoxide (Met(O)), introducing a polar oxygen atom that disrupts hydrophobic interactions and can unfold proteins. Nle, lacking the thioether, remains inert.[3]

Figure 1: Comparative Stability Pathway The following diagram illustrates the divergent fates of Met and Nle under oxidative stress.

OxidationPath cluster_Met Native Pathway (Methionine) cluster_Nle Engineered Pathway (Norleucine) Met Met Residue (Hydrophobic) MetO Met-Sulfoxide (Polar/Bulky) Met->MetO Oxidation ROS ROS / H2O2 ROS->MetO Unfold Steric Clash & Unfolding MetO->Unfold Destabilization Nle Nle Residue (Hydrophobic) Stable Structure Preserved Nle->Stable Inert ROS2 ROS / H2O2 ROS2->Stable No Reaction

Caption: Mechanistic divergence under oxidative stress. Met oxidation leads to steric clashes, while Nle remains chemically inert, preserving structural integrity.

Experimental Protocols

Protocol A: Solution-Phase Coupling of H-Nle-NH2.HCl

Context: This protocol is used when attaching the H-Nle-NH2 moiety to the C-terminus of a protected peptide fragment (Fragment Condensation) or a specific carboxylic acid pharmacophore.

Reagents:

  • Amine: H-Nle-NH2.HCl (1.0 equiv)

  • Carboxylic Acid: Protected Peptide-OH or Scaffold-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid component and HATU in anhydrous DMF under nitrogen. Stir for 5 minutes at 0°C.

  • Neutralization: In a separate vial, dissolve H-Nle-NH2.HCl in minimal DMF. Add 2.0 equiv of DIPEA to neutralize the HCl salt and liberate the free amine.

    • Critical Step: The HCl salt is stable but non-reactive. Failure to neutralize with sufficient base will result in zero yield.

  • Coupling: Add the neutralized H-Nle-NH2 solution to the activated acid mixture. Add the remaining 1.0 equiv of DIPEA.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC/MS for the disappearance of the amine mass (MW: 130.19 Da for free base).

  • Workup: Dilute with ethyl acetate, wash with 5% NaHCO3, 1M KHSO4, and brine. Dry over MgSO4.

Protocol B: Oxidative Stress Challenge (Validation)

Context: Comparing the stability of the engineered Nle-peptide against the native Met-peptide.

Materials:

  • Peptide A (Native): Sequence-Met-NH2

  • Peptide B (Engineered): Sequence-Nle-NH2 (Synthesized using H-Nle-NH2.HCl)

  • Oxidant: 30% Hydrogen Peroxide (H2O2)

Methodology:

  • Preparation: Dissolve both peptides in PBS (pH 7.4) to a concentration of 100 µM.

  • Induction: Add H2O2 to a final concentration of 10 mM (100-fold excess).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 1h, 4h, and 24h. Quench immediately with Methionine (excess) or Ascorbic Acid to stop oxidation.

  • Analysis: Analyze via RP-HPLC.

    • Expected Result: Peptide A (Met) will show a peak shift (earlier retention time) due to the formation of the more polar Met-Sulfoxide. Peptide B (Nle) should show no peak shift .

Data Presentation Template:

Time PointPeptide A (Met) % IntactPeptide A (Met-O) % OxidizedPeptide B (Nle) % Intact
0 h 100%0%100%
1 h 65%35%>99%
4 h 20%80%>99%
24 h <5%>95%>99%

Exploratory Workflow: From Design to Validation

The following diagram outlines the logical flow for a researcher deciding to implement H-Nle-NH2.HCl in a drug discovery campaign.

Workflow Start Target Identification (Peptide Instability) Decision Identify Instability Source Start->Decision PathOx Oxidative Degradation (Met Residue) Decision->PathOx PathProt C-Terminal Proteolysis Decision->PathProt Sol Select H-Nle-NH2.HCl (Dual Solution) PathOx->Sol PathProt->Sol Exp1 Synthesis (Protocol A: Coupling) Sol->Exp1 Exp2 Validation (Protocol B: H2O2 Challenge) Exp1->Exp2 Exp3 Bioactivity Assay (Receptor Binding) Exp1->Exp3 Outcome Optimized Lead Candidate Exp2->Outcome Exp3->Outcome

Caption: Strategic workflow for integrating H-Nle-NH2.HCl to resolve specific peptide instability issues.

References

  • Gilles, A. M., et al. (1988).[2] "Conservative replacement of methionine by norleucine in Escherichia coli adenylate kinase." Journal of Biological Chemistry. Link

  • Cirino, P. C., & Arnold, F. H. (2003). "Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity."[1] Biotechnology and Bioengineering.[1][4][5][6] Link

  • ChemicalBook. "L-Norleucine amide hydrochloride Properties and Applications." Link

  • Bachem. "Peptide Stability and Storage Guidelines." Link

  • Hodges, R. S., et al. (2022). "Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity." Frontiers in Bioengineering and Biotechnology. Link

Sources

Foundational

H-Nle-NH2.HCl versus L-leucinamide hydrochloride comparison

This guide provides an in-depth technical comparison between H-Nle-NH2.HCl (L-Norleucinamide hydrochloride) and L-Leucinamide hydrochloride , focusing on their structural isomerism, enzymatic utility, and synthetic appli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between H-Nle-NH2.HCl (L-Norleucinamide hydrochloride) and L-Leucinamide hydrochloride , focusing on their structural isomerism, enzymatic utility, and synthetic applications in drug development.

Structural Isosteres in Enzymology and Peptide Chemistry

Executive Summary

L-Leucinamide hydrochloride (H-Leu-NH2.HCl) and L-Norleucinamide hydrochloride (H-Nle-NH2.HCl) are isomeric amino acid amides used extensively as substrates and structural probes in biochemistry. While they share an identical molecular weight and core functionality, their divergence lies in the topology of their hydrophobic side chains.

  • L-Leucinamide serves as the canonical substrate for Leucine Aminopeptidase (LAP) and related metallo-enzymes, optimized for binding pockets that recognize

    
    -branched alkyl chains.
    
  • H-Nle-NH2 acts as a linear isostere , used to probe the steric stringency of enzyme active sites. By presenting a linear

    
    -butyl chain rather than an isobutyl group, it allows researchers to quantify the energetic contribution of side-chain branching to binding affinity (
    
    
    
    ) and catalytic turnover (
    
    
    ).

Structural & Physicochemical Characterization

The fundamental difference between these compounds is the spatial arrangement of the four-carbon side chain. This "isostere effect" influences lipophilicity, packing density in crystal lattices, and Van der Waals contact within protein binding pockets.

Comparative Data Table
FeatureL-Leucinamide HClH-Nle-NH2.HCl (L-Norleucinamide HCl)
CAS Number 10466-61-294787-97-0
Molecular Formula


Molecular Weight 166.65 g/mol 166.65 g/mol
Side Chain Isobutyl (Branched)n-Butyl (Linear)
Topology

-branched
Straight chain
Solubility High (

mg/mL in

)
High (

mg/mL in

)
Primary Utility Enzyme Substrate (Standard)Structural Probe / Non-canonical building block
Structural Visualization

The following diagram contrasts the branching topology of the two isomers.

Structures cluster_0 L-Leucinamide HCl cluster_1 H-Nle-NH2.HCl Leu Core: Alpha-Carbon (Chiral Center) Leu_Amide Amide Group (-CONH2) Leu->Leu_Amide Leu_Side Side Chain: Isobutyl (Branched) -CH2-CH-(CH3)2 Leu->Leu_Side Nle Core: Alpha-Carbon (Chiral Center) Nle_Amide Amide Group (-CONH2) Nle->Nle_Amide Nle_Side Side Chain: n-Butyl (Linear) -CH2-CH2-CH2-CH3 Nle->Nle_Side

Figure 1: Structural comparison highlighting the isobutyl vs. n-butyl side chain divergence.

Mechanistic Implications in Enzymology

The "Lock and Key" vs. "Induced Fit" Probe

In drug development and enzymology, distinguishing between hydrophobic bulk and specific steric recognition is critical.

  • L-Leucinamide (The Standard):

    • Mechanism: Leucine Aminopeptidase (LAP) contains a hydrophobic pocket specifically evolved to accommodate the

      
      -branch of Leucine. The two terminal methyl groups of the isobutyl chain engage in favorable hydrophobic interactions, anchoring the substrate for efficient N-terminal hydrolysis.
      
    • Kinetics: Typically exhibits a low

      
        (high affinity) and high 
      
      
      
      (rapid turnover). It is the reference standard for defining 1 Unit of LAP activity (hydrolysis of 1
      
      
      mol per minute).
  • H-Nle-NH2 (The Probe):

    • Mechanism: Norleucine lacks the terminal branching. While it has the same carbon count and similar hydrophobicity (LogP), its linear shape allows it to "slide" or rotate more freely within the pocket, or conversely, fail to fill the pocket completely.

    • Application: If an enzyme hydrolyzes H-Nle-NH2 at a rate similar to L-Leucinamide, the pocket is likely a general hydrophobic cavity . If hydrolysis is significantly slower (or affinity is lower), the enzyme relies on specific steric recognition of the branched methyls.

Experimental Protocols

Protocol A: Synthesis of Amino Acid Amides (General HCl Salt Formation)

Note: Both compounds can be synthesized via the Thionyl Chloride/Methanol/Ammonia route. This method avoids racemization if temperature is strictly controlled.

Reagents: L-Leucine or L-Norleucine, Thionyl Chloride (


), Methanol (anhydrous), Ammonia gas (or 7N 

in MeOH).
  • Methyl Ester Formation:

    • Suspend the amino acid (10 mmol) in anhydrous Methanol (20 mL) at 0°C.

    • Dropwise add

      
       (12 mmol). The exotherm will dissolve the solid.[1]
      
    • Reflux for 2 hours.[2] Evaporate solvent to yield the Methyl Ester HCl salt.

  • Amidation:

    • Redissolve the ester in Methanol.

    • Bubble anhydrous

      
       gas through the solution at 0°C until saturation (or add excess 7N 
      
      
      
      /MeOH).
    • Seal and stir at room temperature for 24–48 hours.

  • Purification & HCl Salt Formation:

    • Evaporate solvent to obtain the crude amide.

    • Dissolve in minimal ethanol and add 1.2 equivalents of HCl (in dioxane or ether).

    • Precipitate the final product by adding diethyl ether. Filter and dry under vacuum.

Protocol B: Comparative Enzymatic Hydrolysis Assay

Objective: Determine the specificity constant (


) of an aminopeptidase for Leu vs. Nle.

Workflow Diagram:

AssayWorkflow cluster_reaction Reaction Phase (37°C, pH 8.5) Start Enzyme Preparation (e.g., Cytosolic LAP) Prep Substrate Solubilization (100 mM Stock in H2O) Start->Prep Mix Mix Enzyme + Substrate (Leu-NH2 or Nle-NH2) Prep->Mix Hydrolysis Hydrolysis Reaction R-CH(NH2)-CONH2 + H2O -> R-CH(NH2)-COOH + NH3 Mix->Hydrolysis Detection Detection of NH3 Release (Glutamate Dehydrogenase Coupled Assay or Ninhydrin post-reaction) Hydrolysis->Detection Analysis Calculate Initial Velocity (Vo) Detection->Analysis Compare Plot Michaelis-Menten Compare Km and Vmax Analysis->Compare

Figure 2: Workflow for kinetic comparison of Leucinamide and Norleucinamide.

Steps:

  • Buffer: Prepare 50 mM Tris-HCl, pH 8.5, containing 5 mM

    
     (activator).
    
  • Substrate Prep: Prepare 100 mM stocks of H-Leu-NH2.HCl and H-Nle-NH2.HCl in water.

  • Reaction: In a quartz cuvette, mix Buffer (980

    
    L) and Enzyme.
    
  • Initiation: Add Substrate (20

    
    L) to start the reaction.
    
  • Monitoring: Track the release of Ammonia (if using a coupled assay with GLDH/NADH at 340 nm) or stop aliquots at time points and analyze via HPLC.

  • Calculation: Plot

    
     vs [S]. A lower 
    
    
    
    or higher
    
    
    for Nle indicates the enzyme's preference for branched side chains.

References

  • Worthington Biochemical Corporation. (n.d.). Leucine Aminopeptidase Assay Manual. Retrieved from

  • Mitz, M. A., & Schlueter, R. J. (1958). Isolation and Properties of Proteolytic Enzymes from Bacteria. Biochimica et Biophysica Acta.
  • Matsui, M., et al. (1981). Kinetic studies on the hydrolysis of L-leucinamide and related compounds by leucine aminopeptidase.
  • PubChem. (2024). L-Leucinamide hydrochloride Compound Summary. Retrieved from

  • Sigma-Aldrich. (2024). H-Nle-NH2.HCl Product Specification. Retrieved from

Sources

Exploratory

Theoretical Modeling of H-Nle-NH2.HCl Peptide Interactions

Executive Summary The synthetic peptide derivative H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) represents a critical model system in computational drug design.[1][2] As a structural isostere of Methionine (Met) lack...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthetic peptide derivative H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) represents a critical model system in computational drug design.[1][2] As a structural isostere of Methionine (Met) lacking the oxidation-prone sulfur atom, Norleucine (Nle) is frequently employed to probe hydrophobic core packing and ligand-receptor stability without the confounding variables of oxidative degradation.[1][2]

This guide provides a rigorous theoretical framework for modeling H-Nle-NH2.HCl. It moves beyond generic protocols to address the specific challenges of non-canonical side-chain parameterization, correct handling of hydrochloride salt dissociation in explicit solvent, and the quantification of hydrophobic contributions using Molecular Dynamics (MD) and Density Functional Theory (DFT).

Chemical Topology & System Definition

Accurate modeling begins with a precise definition of the chemical species. In a physiological or aqueous simulation environment, the "HCl" salt designation implies a specific protonation state.

The Dissociated Species

In the solid state, H-Nle-NH2.HCl exists as an ionic lattice. However, in biological simulation (aqueous solvent), the species dissociates. The theoretical model must explicitly represent:

  • The Cation (

    
    ):  The N-terminal amine is protonated (
    
    
    
    ) due to the acidic environment provided by the HCl stoichiometry.[1][2] The C-terminus is amidated (
    
    
    ), rendering it neutral.[1][2]
  • The Anion (

    
    ):  Modeled as a mobile counter-ion within the solvation box to ensure electroneutrality.[1][2]
    
Structural Isosterism

The Nle side chain (


) mimics Methionine (

) in volume but differs significantly in lipophilicity and electrostatic potential.[1][2]

Table 1: Physicochemical Comparison for Parameterization

PropertyMethionine (Met)Norleucine (Nle)Modeling Implication
Side Chain Thioether (Heteroatom)Aliphatic (Hydrocarbon)Nle requires non-polar LJ parameters.[1][2]
Electronic Sulfur has quadrupole momentNon-polarNle lacks S-

interaction capability.[1][2]
Hydropathy Hydrophobic (Kyte-Doolittle: 1.[1][2]9)Highly HydrophobicNle drives stronger solvent exclusion.[1][2]
Force Field Standard (AMBER/CHARMM)Non-CanonicalRequires custom library or analogy (Leu).[1][2]

Force Field Parameterization Strategy

Standard force fields (AMBER ff14SB/ff19SB or CHARMM36m) contain parameters for standard amino acids.[1][2] Nle requires a specific parameterization workflow to ensure the partial charges (


) correctly reflect its aliphatic nature.[1][2]
Protocol: Ab Initio Charge Derivation (RESP)

Do not rely on "closest match" substitution (e.g., forcing Leucine parameters onto Norleucine) for high-precision free energy calculations.[1][2] Use the Restrained Electrostatic Potential (RESP) fit method.[1][2]

Step-by-Step Workflow:

  • Structure Generation: Build H-Nle-NH2 in the extended conformation.

  • Geometry Optimization (DFT):

    • Theory: B3LYP or

      
      B97X-D (dispersion corrected).
      
    • Basis Set: 6-31G* or cc-pVTZ.[1][2]

    • Solvation: Vacuum (gas phase) is standard for charge derivation to be consistent with AMBER modularity.[1][2]

  • ESP Calculation: Calculate the electrostatic potential on a grid around the molecule.

  • RESP Fitting: Fit atom-centered point charges to reproduce the QM ESP, restraining heavy atoms to ensure transferability.

Visualization: Parameterization Pipeline

ParameterizationWorkflow Start Initial Structure (H-Nle-NH2+) QM DFT Optimization (B3LYP/6-31G*) Start->QM Gaussian/ORCA ESP Electrostatic Potential (Grid Calculation) QM->ESP Generate .gesp RESP RESP Charge Fitting (Antechamber) ESP->RESP Fit Charges Lib Force Field Library (.lib / .rtf) RESP->Lib Assign Atom Types

Figure 1: Ab initio parameterization workflow for generating accurate force field libraries for the non-canonical Norleucine residue.

Solvation and Simulation Protocol

The handling of the HCl salt form is critical here. In a periodic boundary condition (PBC) simulation, you cannot simply simulate the peptide cation; the system must be neutral.

The "HCl" Implementation

Instead of placing a crystal of HCl, you must add explicit ions.

  • Cation: H-Nle-NH2 (+)[1][2]

  • Anion: Cl- (Added to the water box to neutralize the +1 charge).

  • Ionic Strength: If the goal is to model physiological conditions (150 mM), additional

    
     and 
    
    
    
    pairs must be added beyond the neutralizing chloride.
Water Model Selection

For hydrophobic peptides like Nle, the water model's dispersion interactions are vital.

  • Recommended: OPC (Optimal Point Charge) or TIP4P-Ew .[1][2]

  • Reasoning: These 4-point models reproduce the bulk properties of water (density, diffusion) and hydration free energies of small molecules better than the older TIP3P model.

Simulation Workflow (MD)

1. Minimization:

  • Steepest Descent (2000 steps) to remove steric clashes (especially water-peptide overlaps).[1][2]

  • Conjugate Gradient (2000 steps) for fine convergence.[1][2]

  • Restraints: Apply 500 kcal/mol[1][2]·Å² on peptide heavy atoms to allow water to relax first.[1][2]

2. Heating (NVT Ensemble):

  • Ramp temperature from 0K to 300K over 50 ps.

  • Thermostat: Langevin thermostat (collision frequency

    
    ).[1][2]
    
  • Constraint: SHAKE algorithm on bonds involving hydrogen (allows 2 fs timestep).[1][2]

3. Density Equilibration (NPT Ensemble):

  • Maintain 300K; Pressure regulation to 1 bar.

  • Barostat: Monte Carlo Barostat or Berendsen (for equilibration only).[1][2]

  • Run for 1 ns to stabilize density.

4. Production Run:

  • Remove restraints.[1][2]

  • Run for >100 ns to sample side-chain rotamers.[1][2]

  • Save coordinates every 10 ps.[1][2]

Visualization: Simulation Pipeline

SimulationPipeline cluster_setup System Setup cluster_run Dynamics Solvate Solvation (OPC Water) + Cl- Counterion Min Energy Minimization (Steepest Descent) Solvate->Min Heat Heating (NVT) 0 -> 300K Min->Heat Equil Density Equil (NPT) 1 bar, 300K Heat->Equil Prod Production MD (>100 ns) Equil->Prod

Figure 2: Molecular Dynamics protocol ensuring stable density and temperature equilibration before data collection.[1][2]

Data Analysis & Interaction Profiling

Once the trajectory is generated, the analysis focuses on the unique properties of Norleucine.

Hydrophobic Solvent Accessible Surface Area (SASA)

Nle is used to increase hydrophobicity.[1][2] You must quantify this relative to Met or Leu.

  • Metric: Calculation of SASA using the LCPO algorithm.

  • Expectation: Nle should show a stable, high hydrophobic surface area. Fluctuations indicate "breathing" or exposure of the core.

Radial Distribution Function (RDF)

To validate the "HCl" interaction (or lack thereof, as it should be solvated):

  • Calculate

    
     between the N-terminal Nitrogen (
    
    
    
    ) and the Chloride ions (
    
    
    ).[1][2]
  • Interpretation: A sharp peak at ~3.2 Å indicates a persistent salt bridge (ion pairing).[1][2] A broad, low peak indicates full solvation (expected in high dielectric water).[1][2]

Amide-Water Bridging

The C-terminal amide (


) is a hydrogen bond donor/acceptor.[1][2]
  • Analysis: Count H-bonds between Amide-O and Water-H, and Amide-H and Water-O.

  • Cutoffs: Distance < 3.5 Å, Angle > 135°.

References

  • Maier, J. A., et al. (2015).[2] "ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB." Journal of Chemical Theory and Computation. [Link][1][2]

  • Izadi, S., et al. (2014).[2][3] "Building Water Models: A Different Approach." The Journal of Physical Chemistry Letters. [Link]

  • Bayly, C. I., et al. (1993).[2] "A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model."[1] The Journal of Physical Chemistry. [Link]

  • Case, D. A., et al. (2005).[2] "The Amber biomolecular simulation programs." Journal of Computational Chemistry. [Link][1][2]

  • Huang, J., & MacKerell, A. D. (2013).[2] "CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data." Journal of Computational Chemistry. [Link][1][2]

Sources

Foundational

Technical Guide: Norleucine (Nle) in Protein Engineering and Quality Control

The following technical guide is structured to serve as an authoritative resource for researchers and drug developers. It synthesizes mechanistic biochemistry with practical, field-proven methodologies. Role: Unnatural A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug developers. It synthesizes mechanistic biochemistry with practical, field-proven methodologies.

Role: Unnatural Amino Acid / Structural Probe / Critical Process Impurity Version: 2.0 (Technical Whitepaper)

Executive Summary

Norleucine (2-aminohexanoic acid) occupies a unique dualistic niche in modern biotechnology. Structurally, it is an isomer of leucine and isoleucine but is isosteric to methionine (Met). This structural mimicry allows Nle to serve two distinct functions:

  • As a Precision Tool: In protein engineering and peptide therapeutics, Nle is intentionally deployed to replace Methionine. This substitution eliminates the oxidation-prone thioether group, enhancing stability and lipophilicity without altering the steric footprint of the bioactive molecule.

  • As a Critical Impurity: In recombinant protein production (particularly E. coli fermentation), Nle is a non-canonical amino acid (ncAA) contaminant. Under specific stress conditions, the host's biosynthetic machinery generates Nle, which is then misincorporated into the product in place of Methionine, compromising drug safety and homogeneity.

This guide provides the mechanistic basis for both scenarios, supported by validated protocols for synthesis, detection, and mitigation.

The Physicochemical Switch: Met vs. Nle

The utility of Nle stems from its ability to mimic Methionine's shape while rejecting its chemical reactivity.

Comparative Properties
PropertyMethionine (Met)Norleucine (Nle)Impact of Substitution (Met

Nle)
Side Chain


Removal of Sulfur atom.
Residue Mass (Da) 131.04113.08Mass shift of -17.96 Da .
Hydropathy Index 1.9 (Hydrophobic)3.8 (Highly Hydrophobic)Increases local lipophilicity; improves membrane interaction.
Oxidation Potential High (forms Sulfoxide)NullComplete resistance to oxidative degradation.
Steric Volume ~162.9 ų~166.5 ųNegligible steric clash; preserves binding pocket geometry.
Mechanism of Oxidation Resistance

Methionine is susceptible to oxidation by reactive oxygen species (ROS), forming Methionine Sulfoxide (Met(O)).[1] This conversion introduces a polar oxygen atom, disrupting hydrophobic cores and altering protein conformation.

  • The Nle Solution: By replacing the sulfur with a methylene group (

    
    ), Nle renders the side chain chemically inert to standard biological oxidants (
    
    
    
    , peroxynitrite). This makes Nle an essential probe for distinguishing between oxidative inactivation and other degradation pathways.

Application I: Norleucine in Peptide Therapeutics

In drug design, particularly for GLP-1 analogs and antimicrobial peptides, Nle is used to extend half-life and improve formulation stability.

Case Study: GLP-1 Analogs

Endogenous Glucagon-like Peptide-1 (GLP-1) suffers from rapid degradation by Dipeptidyl Peptidase-4 (DPP-4) and oxidative instability.

  • Design Logic: Replacing Met at position 14 (or equivalent) with Nle prevents oxidative degradation during manufacturing and storage.

  • Lipophilicity: The increased hydrophobicity of Nle facilitates stronger interaction with the hydrophobic face of the GLP-1 receptor or albumin (for half-life extension).

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Nle-Peptides

Objective: Synthesize a high-purity peptide containing site-specific Nle using Fmoc chemistry.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Fmoc-Nle-OH (Standard commercially available building block).

  • Coupling Agents: HBTU/DIEA or DIC/Oxyma.

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc. Wash 
    
    
    
    with DMF.[2]
  • Coupling (The Critical Step):

    • Dissolve Fmoc-Nle-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Note: Nle couples with kinetics similar to Leu. No double coupling is usually required unless the sequence is prone to aggregation.

    • Incubate for 45–60 min at room temperature.

  • Washing: Wash resin

    
     with DMF.[2]
    
  • Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. Precipitate in cold diethyl ether.

Validation:

  • Analyze via RP-HPLC.

  • Confirm mass via ESI-MS. (Target Mass = Native Sequence Mass - 18 Da per Met replaced).

Application II: Norleucine as a Critical Impurity

In biomanufacturing, Nle incorporation is a "silent killer" of product quality. It occurs when the host organism (typically E. coli) faces Methionine depletion.[3]

The Misincorporation Mechanism

This is a two-step failure of biological fidelity:

  • Biosynthesis: Under Met starvation or high glucose flow, the leucine biosynthetic pathway (enzymes encoded by leuA, leuB, leuC, leuD) becomes promiscuous. It processes

    
    -ketobutyrate (a Met precursor) instead of 
    
    
    
    -ketoisovalerate, synthesizing Norleucine.[4]
  • Loading: The Methionyl-tRNA Synthetase (MetRS) has an editing defect. It cannot effectively distinguish Nle from Met due to their isosteric nature. Nle is charged onto

    
     and incorporated into the growing protein chain at AUG codons.
    
Visualization: The Misincorporation Pathway

The following diagram illustrates the metabolic crosstalk leading to this impurity.

Nle_Misincorporation Pyruvate Pyruvate AlphaKB α-Ketobutyrate Pyruvate->AlphaKB Met Pathway Precursor Leu_Pathway Leu Biosynthetic Enzymes (leuABCD operon) AlphaKB->Leu_Pathway Promiscuous Substrate Norleucine Norleucine (Nle) (Accumulates in Cytosol) Leu_Pathway->Norleucine Erroneous Synthesis MetRS Methionyl-tRNA Synthetase Norleucine->MetRS Competitive Inhibitor (High Affinity) Met Methionine (Met) Met->MetRS Normal Substrate tRNA_Met tRNA-Met (Charged) MetRS->tRNA_Met Aminoacylation Ribosome Ribosome (Translation) tRNA_Met->Ribosome Codon Recognition (AUG) Protein_Impurity Protein Variant (Met -> Nle) Ribosome->Protein_Impurity Misincorporation

Figure 1: Mechanism of Norleucine biosynthesis and misincorporation in E. coli during Methionine depletion.[5][6]

Protocol B: Detection via Peptide Mapping (LC-MS/MS)

Standard UV detection cannot distinguish Met from Nle. High-resolution Mass Spectrometry is required.

Prerequisites:

  • Enzymatic digestion (Trypsin) of the target protein.[5]

  • Reference standard of the protein (Nle-free).

Step-by-Step Workflow:

  • Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest protein with Trypsin (1:20 enzyme:substrate ratio) overnight at 37°C.

  • LC Separation:

    • Column: C18 Reverse Phase (High resolution, e.g., 1.7 µm particle size).

    • Gradient: Shallow gradient of Acetonitrile in 0.1% Formic Acid. Note: Nle-peptides are slightly more hydrophobic than Met-peptides and will elute slightly later (shift of +0.5 to +2.0 min depending on gradient).

  • MS Detection:

    • Target the Met-containing peptide masses.

    • Look for "Shadow Peaks" with a mass shift of -18 Da (approx) relative to the native Met-peptide.

    • Exact Mass Calculation:

      
      .
      
  • Quantification:

    • Calculate % Misincorporation =

      
      .
      
Mitigation Strategies

To prevent this in bioprocessing:

  • Feed Strategy: Maintain residual Methionine concentration > 0.5 mM throughout the fermentation, especially during induction.

  • Media Design: Avoid defined media with limiting Met. Use complex media (Yeast Extract) or continuous Met feeding.

  • Strain Engineering: Use strains with feedback-desensitized Homoserine Succinyltransferase (MetA) or knockouts of the leu operon (requires Leucine supplementation).

References

  • Mechanistic Basis of Nle Misincorpor

    • Title: Investigation into the misincorporation of norleucine into a recombinant protein vaccine candidate.[3][5]

    • Source: ResearchG
    • URL:

  • Physicochemical Comparison & Oxid

    • Title: Methionine in Proteins: It's not just for protein initiation anymore (Discussion of Nle as antioxidant probe).[1]

    • Source: NIH / PubMed Central.
    • URL:

  • Nle in Peptide Therapeutics (GLP-1 Context)

    • Title: Generation of Potent and Stable GLP-1 Analogues via 'Serine Ligation'.[7]

    • Source: NIH / PubMed Central.
    • URL:

  • Analytical Detection (LC-MS)

    • Title: Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related ferment
    • Source: Journal of Chrom
    • URL:

  • Solid Phase Peptide Synthesis Protocols

    • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry.
    • Source: Peptide.com Resources.
    • URL:

Sources

Protocols & Analytical Methods

Method

H-Nle-NH2.HCl solid-phase peptide synthesis protocol

Application Note: Solid-Phase Synthesis of H-Nle-NH2·HCl Abstract & Scope This technical guide details the solid-phase peptide synthesis (SPPS) of H-Nle-NH2[1][2][3]·HCl (L-Norleucine amide hydrochloride).[1][2][3][4] No...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of H-Nle-NH2·HCl

Abstract & Scope

This technical guide details the solid-phase peptide synthesis (SPPS) of H-Nle-NH2[1][2][3]·HCl (L-Norleucine amide hydrochloride).[1][2][3][4] Norleucine (Nle) is a non-canonical amino acid often used as an oxidation-resistant isostere for Methionine (Met) in structure-activity relationship (SAR) studies.[1][2][3]

While the synthesis of a single amino acid amide appears trivial, the specific requirement for the HCl salt form (versus the standard TFA salt obtained from SPPS) necessitates a rigorous post-cleavage ion exchange protocol. This guide utilizes Rink Amide resin with Fmoc chemistry , followed by a lyophilization-based salt exchange to ensure high purity and biological compatibility.[1][2][3]

Strategic Planning & Logic

Resin Selection: The Rink Amide Advantage

To generate a C-terminal primary amide (–CONH₂), Rink Amide MBHA resin is the industry standard.

  • Mechanism: The Rink linker is acid-labile.[1][5] Upon treatment with Trifluoroacetic Acid (TFA), the bond between the linker and the peptide nitrogen cleaves to yield the amide.[5]

  • Alternative: Sieber Amide resin could be used for hyper-acid-sensitive peptides, but for H-Nle-NH2, the robust Rink Amide is preferred for its stability during Fmoc deprotection cycles.[1][2][3]

Salt Exchange Strategy: TFA to HCl

Peptides cleaved from Rink Amide resin using TFA result in the Trifluoroacetate (TFA) salt .

  • Issue: TFA is cytotoxic and can alter biological assay data.[3]

  • Solution: We employ a Lyophilization-Mediated Ion Exchange .[1][2][3] By repeatedly freeze-drying the product in the presence of excess dilute Hydrochloric Acid (HCl), the volatile TFA (b.p. 72.4°C) is displaced by the stronger, non-volatile Cl⁻ counterion.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Resin Rink Amide MBHA (Loading: 0.5–0.7 mmol/g)Solid support for C-terminal amide
Amino Acid Fmoc-Nle-OH (Fmoc-L-Norleucine)Monomer
Coupling HBTU or DIC/Oxyma PureCarboxyl activation
Base N,N-Diisopropylethylamine (DIEA)Activator base
Deprotection 20% Piperidine in DMFFmoc removal
Cleavage TFA (LC-MS Grade), TIPS, WaterResin cleavage cocktail
Salt Exchange 0.1 M HCl (aq)Counterion exchange
Equipment
  • Manual SPPS glass vessel (fritted) or Automated Peptide Synthesizer.[2][3]

  • Rotary Evaporator (optional).[2][3]

  • Lyophilizer (Freeze Dryer) – Critical .[2][3][6]

  • Analytical HPLC (C18 column) & ESI-MS.[1][2][3]

Experimental Workflow (Visualization)

The following diagram illustrates the critical path from resin preparation to the final HCl salt form.

G Resin Rink Amide Resin (Fmoc-Protected) Deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Coupling 2. Coupling (Fmoc-Nle-OH + HBTU + DIEA) Deprotect1->Coupling Free Amine Exposed QC1 QC: Kaiser Test (Must be Negative) Coupling->QC1 Deprotect2 3. N-Terminal Fmoc Removal (20% Piperidine/DMF) QC1->Deprotect2 Coupling Complete Cleavage 4. Cleavage & Global Deprotection (95% TFA / 2.5% TIPS / 2.5% H2O) Deprotect2->Cleavage Resin-Nle-NH2 Precipitation 5. Ether Precipitation (Isolate Crude TFA Salt) Cleavage->Precipitation Cleaves Linker SaltExchange 6. HCl Salt Exchange (Lyophilization w/ 0.1M HCl x3) Precipitation->SaltExchange Crude H-Nle-NH2.TFA FinalProduct Final Product: H-Nle-NH2 · HCl SaltExchange->FinalProduct Cl- displaces TFA-

Figure 1: Critical path workflow for the synthesis of H-Nle-NH2·HCl, highlighting the transition from solid support to the specific salt form.

Detailed Protocol

Phase 1: Resin Preparation & Fmoc Removal[1][9]
  • Weighing: Weigh 0.5 g of Rink Amide MBHA resin (approx. 0.3 mmol scale based on 0.6 mmol/g loading).

  • Swelling: Place resin in a fritted reaction vessel. Add DMF (5 mL) and swell for 30 minutes. Drain.

  • Initial Deprotection: Add 5 mL of 20% Piperidine in DMF .

    • Agitate for 5 minutes. Drain.

    • Add fresh 20% Piperidine (5 mL) and agitate for 15 minutes. Drain.

  • Washing: Wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x).[2][3]

    • Note: The resin now displays a free amine (NH₂) ready for coupling.[7]

Phase 2: Coupling (Fmoc-Nle-OH)
  • Activation: In a separate vial, dissolve:

    • Fmoc-Nle-OH: 1.2 mmol (4 equivalents relative to resin).[1][2][3]

    • HBTU: 1.2 mmol (4 equivalents).[1][2][3]

    • DMF: 3–4 mL.

    • DIEA: 2.4 mmol (8 equivalents).[1][2][3]

    • Allow activation for 2–3 minutes (solution usually turns yellow).[1][2][3]

  • Reaction: Transfer the activated solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Validation (Kaiser Test):

    • Take a few beads, wash with ethanol.[2][6] Add Ninhydrin reagents.

    • Result: Beads should be colorless/yellow (Negative = Complete Coupling).[2][3] If blue, recouple.[2][3]

  • Washing: Drain and wash: DMF (3x), DCM (3x), DMF (3x).

Phase 3: Final Fmoc Removal

Since the target is H-Nle-NH2 (free N-terminus), the Fmoc group must be removed before cleavage.[1][2][3]

  • Repeat the deprotection step (Phase 1, Step 3) using 20% Piperidine/DMF.[2][3][8]

  • Crucial Wash: Wash extensively with DMF (5x) and then DCM (5x) to remove all traces of piperidine.[2][3]

  • Drying: Shrink the resin with Methanol (3x) and dry under vacuum/nitrogen flow.

Phase 4: Cleavage from Resin[1][9]
  • Cocktail Prep: Prepare 10 mL of Cleavage Cocktail :

    • TFA: 9.5 mL (95%)[1][2][3]

    • Triisopropylsilane (TIPS): 0.25 mL (2.5%) – Scavenger for carbocations.[1][2][3]

    • Water: 0.25 mL (2.5%)

  • Reaction: Add cocktail to dry resin. Shake gently for 2 hours at room temperature.

  • Collection: Filter the resin, collecting the filtrate (containing the peptide) into a round-bottom flask. Rinse resin with 1 mL neat TFA.[2][3]

Phase 5: Isolation & HCl Salt Exchange
  • Precipitation: Evaporate most TFA using a nitrogen stream or rotary evaporator (cold).[2][3] Add cold Diethyl Ether (40 mL) to precipitate the crude peptide. Centrifuge and decant ether. Repeat wash 2x.[2][3][9]

  • Dissolution: Dissolve the white pellet in 50% Acetonitrile/Water (10 mL).

  • HCl Exchange (The Critical Step):

    • Add 0.1 M HCl (approx. 10–20 mL) to the peptide solution.

    • Freeze and Lyophilize overnight.

    • Repeat: Re-dissolve the lyophilized powder in 0.1 M HCl and lyophilize again. (Repeat this cycle 2–3 times total).

    • Mechanism:[1][9][10][11] The excess HCl protonates the amine, and the sublimation of frozen solvents removes the volatile TFA and excess HCl, leaving the non-volatile Chloride counterion.

  • Final Step: Re-dissolve in pure water and lyophilize one final time to remove any residual excess acidity.

Quality Control & Characterization

The final product must be validated for identity and purity.

ParameterSpecificationMethod
Appearance White to off-white fluffy powderVisual Inspection
Molecular Weight MW (Free Base): 130.19 DaMW (HCl Salt): 166.65 DaESI-MS (Expected [M+H]⁺ = 131.[1][2][3]2)
Purity > 95%RP-HPLC (C18, Gradient 5–50% ACN)
Counterion Chloride (Cl⁻) present; TFA absentIon Chromatography or ¹⁹F NMR (to confirm absence of TFA)

Note on ¹⁹F NMR: A quick ¹⁹F NMR scan is the gold standard to prove the removal of TFA (signal at -76 ppm). If a signal persists, repeat the HCl lyophilization cycles.

Troubleshooting

  • Issue: Oily Product.

    • Cause: Residual DMF or TFA.[2][3]

    • Fix: Redissolve in water, freeze immediately (liquid nitrogen), and lyophilize for >24 hours.

  • Issue: Low Yield.

    • Cause: Inefficient cleavage or resin aggregation.[2][3]

    • Fix: Ensure the resin is fully dried before cleavage. Use fresh TFA.

  • Issue: Incomplete Salt Exchange.

    • Cause: HCl concentration too low or insufficient cycles.[2][3]

    • Fix: Use 100 mM HCl for the first two cycles. Do not use concentrated HCl as it may hydrolyze the amide bond.

References

  • Solid-Phase Peptide Synthesis (SPPS) Standard Protocols.

    • Source: Coin, I., Beyermann, M., & Bienert, M. (2007).[2][3] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

    • URL:[Link][1][2][3]

  • Rink Amide Resin Utility.

    • Source: Novabiochem / Merck.[2][3] Rink Amide Resins for Fmoc SPPS.

  • TFA to HCl Salt Exchange Methodology.

    • Source: LifeTein Peptide Analysis Protocols.[2][3] TFA Removal Service and Salt Exchange.[3]

    • URL:[Link]

  • Norleucine Properties.

    • Source: PubChem.[2][3][12][13] Compound Summary for Norleucine.

    • URL:[Link][1][2][3]

Sources

Application

Application Note: Strategic Incorporation of H-Nle-NH2.HCl in Peptide Drug Design

Executive Summary & Strategic Rationale This guide details the technical methodology for incorporating H-Nle-NH2.HCl (L-Norleucinamide hydrochloride) into peptide sequences.[1] Unlike standard Solid Phase Peptide Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the technical methodology for incorporating H-Nle-NH2.HCl (L-Norleucinamide hydrochloride) into peptide sequences.[1] Unlike standard Solid Phase Peptide Synthesis (SPPS) where C-terminal amides are typically generated via Rink Amide resins, the use of H-Nle-NH2.HCl as a raw material is a specific strategy employed in Solution Phase Synthesis or Convergent Fragment Condensation .[1]

Why This Building Block?

The selection of H-Nle-NH2.HCl serves two critical bio-engineering purposes simultaneously:

  • Oxidative Stability (Nle vs. Met): Norleucine (Nle) is a structural isostere of Methionine (Met).[1] It retains the lipophilicity and size of Met but lacks the sulfur atom, rendering it immune to oxidation (Met

    
     Met-Sulfoxide). This prevents potency loss during storage and biological transport [1].[1]
    
  • Proteolytic Resistance (Amidation): The C-terminal amide mimics the uncharged nature of native protein chains, removing the repulsive negative charge of a carboxylate.[2] This modification significantly extends plasma half-life by reducing susceptibility to carboxypeptidases [2].[1]

Material Science & Handling

Compound Identity:

  • Name: L-Norleucinamide hydrochloride[1]

  • CAS: 94787-97-0[1][3][4]

  • Formula:

    
    
    
  • MW: 166.65 g/mol [1][3]

Handling Precaution: As a hydrochloride salt, the amine is protonated (


) and non-nucleophilic. It must  be neutralized in situ or free-based prior to coupling.[1] Failure to add sufficient tertiary base is the most common cause of reaction failure.
Comparative Properties: Met vs. Nle
FeatureL-Methionine (Met)L-Norleucine (Nle)Impact on Drug Design
Side Chain


Nle prevents oxidation-induced degradation.[1]
Lipophilicity HighHigh (Isosteric)Maintains receptor binding pocket affinity.[1]
Oxidation Risk High (Sulfoxide formation)Null Increases shelf-life and formulation stability.[1]
C-Terminus Acid (typically)Amide (in this salt)Amide mimics peptide bond; resists carboxypeptidases.[1]

Visualization: Mechanism of Action

The following diagram illustrates the strategic advantage of substituting Methionine with Norleucine and the chemical workflow for incorporating the amide salt.

G Met Native Sequence (...-Met-OH) Oxidation Oxidative Stress (Storage/In Vivo) Met->Oxidation Nle Engineered Sequence (...-Nle-NH2) Met->Nle Bioisosteric Replacement Degradation Met-Sulfoxide (Loss of Potency) Oxidation->Degradation Stability Chemical Stability (No Sulfur) Nle->Stability Bioactivity Sustained Potency & Protease Resistance Stability->Bioactivity

Figure 1: Comparative stability pathway demonstrating the therapeutic advantage of Norleucine substitution.

Protocol: Solution Phase Coupling

This protocol describes the coupling of H-Nle-NH2.HCl to the C-terminus of a protected peptide fragment (e.g., Boc-Peptide-OH or Fmoc-Peptide-OH).[1]

Reagents Required
  • Carboxyl Component: Protected Peptide/Amino Acid (1.0 eq)[1]

  • Amine Component: H-Nle-NH2.HCl (1.1 – 1.2 eq)[1]

  • Coupling Agent: HATU (1.1 eq) or EDC.HCl/HOBt (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

Step-by-Step Methodology
Step 1: Activation of the Carboxyl Fragment [5][6]
  • Dissolve the protected peptide (Carboxyl component, 1.0 eq) in anhydrous DMF (concentration ~0.1 M).[1]

  • Add HATU (1.1 eq).[1]

  • Add DIPEA (1.0 eq) to initiate activation.[1]

  • Stir for 2–5 minutes at Room Temperature (RT). The solution may turn slightly yellow.

Step 2: Preparation of H-Nle-NH2 (In Situ Neutralization)

Critical Step: The HCl salt must be neutralized to release the reactive free amine.[1]

  • In a separate vial, dissolve H-Nle-NH2.HCl (1.2 eq) in a minimal amount of DMF.

  • Add DIPEA (1.5 eq).[1]

    • Note: You need 1.0 eq of base just to neutralize the HCl, and the excess ensures the amine remains deprotonated.

  • Vortex briefly to ensure complete dissolution.[1]

Step 3: Coupling Reaction
  • Add the neutralized H-Nle-NH2 solution (from Step 2) to the activated carboxyl solution (from Step 1).[1]

  • Monitor pH: Check the apparent pH of the reaction mixture with wet pH paper. It should be basic (pH 8–9).[1] If not, add DIPEA dropwise.[1]

  • Stir under nitrogen/argon for 2–4 hours at RT.

Step 4: Monitoring (IPC - In-Process Control)
  • Take a 10 µL aliquot.

  • Analyze via HPLC-MS .

  • Success Criteria: Disappearance of the Carboxyl starting material and appearance of the product mass (

    
     Da for the Nle-NH2 addition).
    
Step 5: Workup (Standard Extraction) [1]
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

  • Wash sequentially with:

    • 5%

      
       or 1M HCl (to remove unreacted amine and base).[1]
      
    • Saturated

      
       (to remove unreacted acid and HOBt).[1]
      
    • Brine (saturated NaCl).[1]

  • Dry organic layer over

    
    , filter, and evaporate in vacuo.
    

Synthesis Workflow Diagram

Protocol Salt H-Nle-NH2.HCl (Non-reactive Salt) Neutralization Step 1: Neutralization (Release Free Amine) Salt->Neutralization Base DIPEA (Base) Base->Neutralization Peptide Protected Peptide-OH (Carboxyl Component) Activation Step 2: Carboxyl Activation (Active Ester Formation) Peptide->Activation Activator HATU/EDC Activator->Activation Coupling Step 3: Amide Bond Formation (Nucleophilic Attack) Neutralization->Coupling Free H-Nle-NH2 Activation->Coupling Activated Ester Product Final Product Peptide-Nle-NH2 Coupling->Product

Figure 2: Chemical reaction workflow for the solution-phase coupling of Norleucinamide HCl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure at least 2.5 eq total of DIPEA is used in the reaction (1 eq for HCl, 1 eq for activation, 0.5 eq excess).
Racemization Over-activation or high base concentration.[1]Use HOBt or HOAt as an additive if using carbodiimide (EDC) coupling.[1] Keep temperature at 0°C during base addition.
Solubility Peptide aggregation.[1]Add chaotropic salts (LiCl) or use NMP instead of DMF.[1]

References

  • Gilles, A.M., et al. (1988).[1][7] "Stability of proteins with methionine replaced by norleucine."[1][7][8] Journal of Biological Chemistry. Available at: [Link] (Search Term: Norleucine Methionine Stability)[1]

  • Kim, K.H.[1][9] & Seong, B.L. (2001).[1] "Peptide amidation: Production of peptide hormones in vivo and in vitro." Biotechnology and Bioprocess Engineering. Available at: [Link][1]

  • PubChem. (n.d.).[1] "Compound Summary: H-Nle-NH2.HCl". National Library of Medicine.[1] Available at: [Link][1]

Sources

Method

H-Nle-NH2.HCl use in melanocortin receptor ligand design

Application Note: Strategic Integration of H-Nle-NH2·HCl in Melanocortin Receptor Ligand Design Abstract The native ligand for the melanocortin receptor (MCR) family, -Melanocyte Stimulating Hormone ( -MSH), contains a m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of H-Nle-NH2·HCl in Melanocortin Receptor Ligand Design

Abstract

The native ligand for the melanocortin receptor (MCR) family,


-Melanocyte Stimulating Hormone (

-MSH), contains a methionine residue at position 4.[1][2][3][4][5] This residue is highly susceptible to oxidation, converting to methionine sulfoxide [Met(O)], which significantly reduces biological potency and shelf-life. This guide details the application of H-Nle-NH2·HCl (Norleucine amide hydrochloride) as a critical building block in the synthesis of robust, oxidation-resistant MCR ligands. We provide a validated solution-phase coupling protocol for C-terminal functionalization and a "self-validating" oxidative stress assay to confirm ligand stability.

Part 1: The Chemical Rationale

The Methionine Liability

In native


-MSH (Ac-Ser-Tyr-Ser-Met -Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2), the Methionine (Met) side chain contains a thioether. Under physiological or storage conditions, this thioether reacts with Reactive Oxygen Species (ROS) to form a sulfoxide.
  • Consequence: The oxidation introduces a polar oxygen atom into a hydrophobic pocket of the MCR binding site, drastically increasing the

    
     (reducing affinity) by up to 100-fold.
    
The Norleucine Solution

Norleucine (Nle) is a non-proteinogenic amino acid that is isosteric (similar shape/size) and is lipophilic, like Methionine, but lacks the sulfur atom.[6]

  • H-Nle-NH2·HCl: This specific reagent provides the Norleucine moiety in its C-terminal amide form. It is primarily used in Solution Phase Peptide Synthesis (SPPS) to generate C-terminal Nle analogs or short bioactive fragments (e.g., tetrapeptides) used in Structure-Activity Relationship (SAR) studies.

Comparison of Side Chains:

  • Methionine:

    
     (Oxidation Prone)
    
  • Norleucine:

    
     (Oxidation Resistant)
    

Part 2: Experimental Protocols

Protocol A: Solution Phase Coupling of H-Nle-NH2·HCl

Use this protocol when synthesizing C-terminal Nle analogs (e.g., Fragment-Nle-NH2).

Reagents Required:

  • Amine: H-Nle-NH2·HCl (Target Reagent)[7]

  • Carboxylic Acid: Boc-Xaa-OH or Protected Peptide Fragment-OH (1.0 eq)

  • Coupling Agent: EDC·HCl (1.2 eq) and HOBt (1.2 eq) OR HATU (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Neutralization (Critical):

    • H-Nle-NH2·HCl is a salt. The amine is protonated (

      
      ) and non-nucleophilic.
      
    • Dissolve 1.2 equivalents of H-Nle-NH2·HCl in minimal anhydrous DMF.

    • Add 2.0 equivalents of DIPEA.[7] Stir for 5 minutes. Why? This converts the salt to the free amine (

      
      ), activating it for coupling.
      
  • Activation:

    • In a separate vessel, dissolve the Carboxylic Acid component (1.0 eq) in DMF/DCM.

    • Add Coupling Agent (e.g., HATU, 1.1 eq) and the remaining DIPEA (1.0 eq).

    • Stir for 2 minutes to form the activated ester.

  • Coupling:

    • Add the neutralized H-Nle-NH2 solution to the activated acid solution.

    • Stir under nitrogen at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor reaction progress via LC-MS. Look for the disappearance of the acid peak and appearance of the Product Mass (

      
       Da).
      
  • Workup:

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5%

        
         (Removes unreacted amine/base).
        
      • Sat.

        
         (Removes unreacted acid).
        
      • Brine.[7][8]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: The "Self-Validating" Stability Assay

This protocol proves the efficacy of your design. It compares your Nle-analog against a Met-containing control under oxidative stress.

Reagents:

  • Control Peptide:

    
    -MSH (or Met-containing fragment).
    
  • Test Peptide: Nle-Analog (Synthesized in Protocol A).

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).
    

Methodology:

  • Baseline Analysis:

    • Prepare 1 mM stock solutions of both peptides in water.

    • Inject 10 µL of each into HPLC (C18 column, Gradient 5-60% ACN). Record retention times (

      
      ).
      
  • Oxidative Challenge:

    • To 100 µL of peptide stock, add 10 µL of 3%

      
      .
      
    • Incubate at 37°C for 4 hours.

  • Validation Readout:

    • Inject the stressed samples into HPLC.

    • Met-Peptide Result: You will see a "split peak" or a shift to a lower retention time (approx -2 min shift) due to the formation of the more polar Met-Sulfoxide.

    • Nle-Peptide Result: The retention time must remain identical to the baseline.

    • Pass Criteria: >98% peak area retention for Nle-peptide; <50% retention for Met-peptide.

Part 3: Visualization & Data

Mechanistic Pathway: Oxidation vs. Stability

MCR_Stability Met_Ligand Met-Containing Ligand (Native) ROS Oxidative Stress (H2O2 / Storage) Met_Ligand->ROS Nle_Ligand Nle-Containing Ligand (H-Nle-NH2 derived) Nle_Ligand->ROS Met_Ox Met-Sulfoxide (Met-O) (Polarity Increased) ROS->Met_Ox Oxidation Nle_Stable Norleucine (Nle) (Unchanged) ROS->Nle_Stable Resistant Receptor_Fail Loss of MCR Affinity (Ki increases >100x) Met_Ox->Receptor_Fail Receptor_Bind Sustained Potency (Stable Ki) Nle_Stable->Receptor_Bind

Caption: Comparative fate of Met vs. Nle ligands under oxidative stress. Nle prevents the formation of polarity-shifting sulfoxides.

Synthesis Workflow

Synthesis_Flow Start H-Nle-NH2·HCl (Salt Form) Base Add DIPEA (Neutralization) Start->Base FreeAmine H-Nle-NH2 (Nucleophile) Base->FreeAmine Coupling Coupling Reaction (DMF, 2-4h) FreeAmine->Coupling Acid Activated Carboxylic Acid (Fragment-OBGt) Acid->Coupling Product Peptide-Nle-NH2 (C-Term Analog) Coupling->Product

Caption: Solution phase activation and coupling of H-Nle-NH2·HCl to generate C-terminal analogs.

Part 4: Comparative Data Summary

Table 1: Stability and Potency Comparison (Representative Data)

FeatureNative

-MSH
[Nle4]-Analog (NDP-MSH type)
Residue 4 Methionine (Met)Norleucine (Nle)
MC1R Affinity (

)
0.21 nM0.08 nM (Hyper-potent)

Stability
< 10% Intact after 4h> 99% Intact after 4h
Serum Half-Life ~3 minutes> 30 minutes
Primary Failure Mode Met-Oxidation & ProteolysisProteolysis only

References

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., et al. (1980). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity.[1][4][9] Proceedings of the National Academy of Sciences.

  • Bachem. (2024).[10] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Kim, G., Weiss, S. J., & Levine, R. L. (2014). Methionine oxidation and reduction in proteins.[11] Biochimica et Biophysica Acta (BBA) - General Subjects.

  • Cai, M., & Hruby, V. J. (2016). Design of novel melanocortin receptor ligands: multiple receptors, complex pharmacology, the challenge. Current Topics in Medicinal Chemistry.

Sources

Application

Application Note: H-Nle-NH2.HCl in Alzheimer's Research Peptides

Subject: Utilization of Norleucine (Nle) Isosteres for Oxidation-Resistant Amyloid- Kinetics Date: October 26, 2025 Author: Senior Application Scientist, Peptide Chemistry Division Executive Summary This guide details th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Utilization of Norleucine (Nle) Isosteres for Oxidation-Resistant Amyloid-


 Kinetics
Date:  October 26, 2025
Author:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary

This guide details the application of H-Nle-NH2.HCl (Norleucine amide hydrochloride) and its derivatives in Alzheimer’s Disease (AD) research. The primary utility of Norleucine (Nle) in this field is as a structural isostere for Methionine (Met). In Amyloid-


 (A

) peptides, Methionine-35 is highly susceptible to oxidation, forming Met-sulfoxide (

), which drastically alters aggregation kinetics and neurotoxicity.

By substituting Met with Nle, researchers create oxidation-resistant peptide variants (e.g.,


) that maintain native hydrophobic and steric properties. This allows for the isolation of aggregation mechanisms independent of oxidative artifacts. H-Nle-NH2.HCl specifically serves as a stable C-terminal building block for short peptide inhibitors and a reference standard for quantifying Nle incorporation.

The Scientific Challenge: Methionine Oxidation in A

The native A


 peptide contains a single Methionine residue at position 35. This residue is the "Achilles' heel" of A

in vitro experimentation.
  • The Artifact: During synthesis, purification, and storage, Met35 spontaneously oxidizes to methionine sulfoxide.

  • The Consequence: Oxidation changes the polarity of the hydrophobic C-terminus, often inhibiting fibrillization and stabilizing soluble oligomers. This creates batch-to-batch variability that can mask the true efficacy of drug candidates.

  • The Solution (Norleucine): Norleucine is an isomer of Leucine and Isoleucine. It is isosteric with Methionine (similar chain length and van der Waals volume) but lacks the sulfur atom, rendering it immune to oxidation.

Chemical Profile: H-Nle-NH2.HCl
PropertySpecification
Chemical Name (S)-2-Aminohexanamide hydrochloride
Formula

Role in AD Oxidation-resistant Met surrogate; C-terminal building block.[1]
Solubility Water, Methanol, Ethanol.
Key Advantage Prevents formation of

artifacts in kinetic assays.

Core Application: Oxidation-Resistant Aggregation Kinetics

The most critical application of Nle in AD research is the synthesis of


 . This surrogate peptide is used to validate aggregation inhibitors without the confounding variable of oxidative stress.
Mechanism of Action[2]
  • Isosteric Mimicry: The methylene group (

    
    ) in Nle replaces the sulfur (
    
    
    
    ) in Met. The side chain length is nearly identical (
    
    
    vs
    
    
    ).
  • Kinetic Fidelity:

    
     exhibits fibrillization kinetics (
    
    
    
    , lag time) nearly identical to reduced (native) A
    
    
    , unlike oxidized A
    
    
    which aggregates slowly.
  • Experimental Robustness: It allows for long-duration assays (e.g., 72+ hours) where native Met-A

    
     would oxidize and alter the results.
    
Pathway Visualization: The Oxidation Trap

The following diagram illustrates why Nle substitution is necessary to preserve the "Native Aggregation Pathway."

Met_Oxidation_Pathway Native Native Aβ (Met35) Oxidized Oxidized Aβ (Met35-SO) (Experimental Artifact) Native->Oxidized Atmospheric O2 (Storage/Assay) Fibrils Mature Amyloid Fibrils (ThT Positive) Native->Fibrils Native Pathway Oligomers Stabilized Oligomers (Reduced Fibrillization) Oxidized->Oligomers Altered Polarity Nle_Var [Nle35]-Aβ Surrogate (Oxidation Resistant) Nle_Var->Fibrils Mimics Native Pathway Stable Kinetics

Figure 1: Comparison of aggregation pathways. Native Met-A


 is prone to oxidation, diverting it toward oligomers. The Nle-A

surrogate forces the system along the native fibrillization pathway, ensuring reliable data.

Protocol: Synthesis and Handling of [Nle35]-A

While H-Nle-NH2.HCl is the salt form, in Solid Phase Peptide Synthesis (SPPS), the Nle residue is typically introduced using Fmoc-Nle-OH . H-Nle-NH2.HCl is utilized if synthesizing C-terminal amide fragments in solution or as a standard.

A. Synthesis Parameters (SPPS)
  • Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).

  • Coupling: HBTU/DIEA or DIC/Oxyma. Nle couples efficiently with standard protocols; no double coupling is usually required.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
    . Note: No need for iodide or sulfur scavengers (like EDT) specifically for Nle, simplifying the cocktail.
    
B. Critical Solubilization (The "Pre-treatment" Step)

To ensure reproducibility, any pre-existing aggregates in the lyophilized powder must be destroyed before the assay.

  • Dissolution: Dissolve lyophilized H-Nle-A

    
     peptide in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)  to a concentration of 1 mM.
    
    • Why: HFIP disrupts hydrogen bonds, breaking down pre-formed

      
      -sheets.
      
  • Incubation: Vortex and incubate at room temperature for 1 hour.

  • Evaporation: Aliquot into microcentrifuge tubes and evaporate HFIP under a stream of nitrogen or in a vacuum concentrator (SpeedVac) to obtain a peptide film.

  • Storage: Store films at -80°C.

Protocol: Comparative Thioflavin T (ThT) Aggregation Assay

This protocol uses


 to screen drug candidates.
Materials
  • Peptide: HFIP-treated

    
     films.
    
  • Buffer: PBS (10 mM phosphate, 140 mM NaCl, pH 7.4).

  • Dye: Thioflavin T (ThT), 20

    
    M stock in water.
    
  • Plate: Black 96-well non-binding surface plate (Corning 3651 or equivalent).

Step-by-Step Procedure
  • Reconstitution: Redissolve the peptide film in DMSO to 5 mM (ensure complete dissolution). Dilute immediately into PBS to a final concentration of 10-20

    
    M.
    
    • Caution: Keep DMSO concentration <1% in the final assay volume to avoid solvent effects.

  • ThT Addition: Add ThT to a final concentration of 10-20

    
    M.
    
  • Inhibitor Addition: Add the test compound (drug candidate) at desired ratios (e.g., 1:1, 1:10).

  • Measurement:

    • Instrument: Fluorescence Plate Reader.

    • Settings: Excitation 440 nm, Emission 485 nm.

    • Kinetics: Read every 5-10 minutes for 24-48 hours at 37°C.

    • Agitation: Shake for 5 seconds before each read (optional, accelerates kinetics).

Data Interpretation[3][4][5][6][7]
  • Lag Phase: Time to onset of fluorescence.

    
     should show a consistent lag phase.
    
  • Plateau Height: Indicates total fibril load.

  • Validation: If the control (Native Met-A

    
    ) shows a "flat line" or very low fluorescence while 
    
    
    
    aggregates normally, the Native Met-A
    
    
    has likely oxidized. Trust the Nle data.
Workflow Diagram

Workflow Start Lyophilized [Nle35]-Aβ HFIP HFIP Solubilization (Remove Seeds) Start->HFIP 100% HFIP Film Peptide Film (-80°C) HFIP->Film Evaporate Recon DMSO/PBS Reconstitution Film->Recon Fresh Prep Assay ThT Fluorescence Assay (+/- Drug Candidate) Recon->Assay 37°C, 48h Analysis Kinetic Analysis (t1/2, Lag Time) Assay->Analysis Data Output

Figure 2: Experimental workflow for ensuring reproducible aggregation kinetics using Nle-substituted peptides.

References

  • Bitan, G., et al. (2003). "Amyloid β-protein (Aβ) assembly: Aβ40 and Aβ42 oligomerize through distinct pathways." Proceedings of the National Academy of Sciences.

  • Clementi, M. E., et al. (2005). "Methionine 35 oxidation reduces fibril assembly of the amyloid Aβ-(1–42) peptide of Alzheimer's disease." Journal of Alzheimer's Disease.

  • Maiti, P., et al. (2010). "Role of Met35 in the aggregation and neurotoxicity of Alzheimer's amyloid-β peptide." Neurochemistry International.[2]

  • Hecht, M. H., et al. (2012). "Design of β-amyloid aggregation inhibitors from a predicted structural motif." PLoS ONE.

  • LifeTein Application Note. (2025). "Unnatural Amino Acids: Norleucine in Alzheimer's Research."

Sources

Method

Application Note: Precision Engineering of Protein-Protein Interactions using Norleucine Amide (H-Nle-NH2.HCl)

[1][2][3] Executive Summary This guide details the application of L-Norleucine amide hydrochloride (H-Nle-NH2.HCl) as a strategic tool in studying Protein-Protein Interactions (PPIs).[1][2][3] While Methionine (Met) resi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide details the application of L-Norleucine amide hydrochloride (H-Nle-NH2.HCl) as a strategic tool in studying Protein-Protein Interactions (PPIs).[1][2][3] While Methionine (Met) residues are critical for hydrophobic packing in PPI interfaces, their susceptibility to oxidation creates instability and experimental artifacts.[2][3][4] Norleucine (Nle) acts as a redox-stable isostere.[1][2][3] This note focuses on using H-Nle-NH2.HCl specifically for solution-phase synthesis of C-terminal amidated peptide analogs to probe the "Methionine-Aromatic" interaction motif and enhance ligand stability.

Scientific Background: The Methionine Problem in PPIs

The Methionine-Aromatic Motif

Methionine is unique among hydrophobic amino acids due to the high polarizability of its sulfur atom.[2] It frequently engages in Met-Aromatic interactions (interaction energy ~1–1.5 kcal/mol), acting as a "molecular velcro" in PPI interfaces (e.g., Calmodulin binding, p53 tetramerization).[1][2][3]

The Oxidation Liability

Under physiological oxidative stress or during benchtop storage, Methionine oxidizes to Methionine Sulfoxide (MetO) .[2][3]

  • Structural Impact: The addition of the oxygen atom increases polarity and steric bulk.[2][3]

  • Functional Consequence: This often disrupts the hydrophobic pocket, abolishing PPIs.[2][3]

The Norleucine Solution

Norleucine (Nle) is a structural isomer of Methionine/Leucine with a linear aliphatic side chain (


).[1][2][3]
  • Isosteric: It mimics the shape and hydrophobicity of Met.[2][3]

  • Redox Inert: Lacking sulfur, it cannot oxidize.[1][2][3]

  • Reagent Specificity: H-Nle-NH2.HCl provides the Nle residue with a pre-formed C-terminal amide.[1][2][3] This is essential for synthesizing peptide hormones and GPCR ligands where the C-terminal amide is required for receptor binding (preventing the negative charge of a free carboxylate).[2][3]

Table 1: Comparative Physicochemical Properties
PropertyL-Methionine (Met)L-Norleucine (Nle)Impact on PPI
Side Chain


Similar packing volume.[1][2][3]
Hydropathy Index 1.91.8 (Est.)[1][2][3]Nearly identical hydrophobicity.[1][2][3]
Redox Stability Low (Oxidizes to MetO)High (Stable)Nle prevents degradation.[1][2][3]
H-Bond Capability Weak acceptor (Sulfur)NoneNle probes H-bond necessity.[1][2][3]

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for using H-Nle-NH2.HCl in ligand design.

Nle_Workflow Start Target PPI Interface Contains C-term Methionine Analyze Is Met susceptible to oxidation? Start->Analyze Decision Does PPI require Sulfur-Aromatic interaction? Analyze->Decision Yes Synth_Path Synthesize Nle Analog using H-Nle-NH2.HCl Decision->Synth_Path Test Hypothesis Assay_Bind Binding Assay (FP or SPR) Synth_Path->Assay_Bind Assay_Ox Oxidative Stress Test (+ H2O2) Assay_Bind->Assay_Ox Result_A Binding Retained: Hydrophobic Interaction Dominant Assay_Ox->Result_A Nle Analog Stable Result_B Binding Lost: Sulfur Specificity Required Assay_Ox->Result_B Nle Analog Fails

Figure 1: Workflow for validating Met-dependent PPIs using Nle substitution. The pathway distinguishes between purely hydrophobic interactions and sulfur-specific recognition.

Protocol 1: Solution-Phase C-Terminal Amidation

Objective: Use H-Nle-NH2.HCl to cap a protected peptide fragment or amino acid.[1][2][3] Context: Unlike Solid Phase Peptide Synthesis (SPPS) which typically uses Fmoc-Nle-OH, the H-Nle-NH2.HCl reagent is designed for Solution Phase coupling.[1][2][3] This is ideal for synthesizing short bioactive di/tri-peptides or modifying the C-terminus of a larger fragment.[2][3]

Reagents Required[2][3][5][6][7][8][9]
  • Amine Component: H-Nle-NH2.HCl (1.2 equivalents)[1][2][3]

  • Carboxyl Component: Boc-AA-OH or Protected Peptide-COOH (1.0 equivalent)[1][2]

  • Coupling Agent: HATU (1.1 equivalents) or EDC.HCl/HOBt[1][2][3]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equivalents)[1][2][3]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][2][3]

Step-by-Step Procedure
  • Activation:

    • Dissolve the Carboxyl Component (1.0 eq) and HATU (1.1 eq) in minimal anhydrous DMF under nitrogen atmosphere.[2][3]

    • Add DIPEA (1.0 eq) to initiate activation.[1][2][3] Stir for 2 minutes at Room Temperature (RT).

  • Coupling:

    • Add H-Nle-NH2.HCl (1.2 eq) directly to the reaction vessel.

    • Add remaining DIPEA (2.0 eq) immediately. Note: Extra base is required to neutralize the HCl salt of the Nle reagent.

    • Stir at RT for 2–4 hours. Monitor via TLC or LC-MS.[1][2][3]

  • Work-up:

    • Dilute reaction with Ethyl Acetate (EtOAc).[1][2][3]

    • Wash sequentially with:

      • 5%

        
         (removes unreacted amine/base)[1][2][3]
        
      • Sat.

        
         (removes unreacted acid)[1][2][3]
        
      • Brine[2][3]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Deprotection (Optional):

    • If N-terminal Boc protection was used, treat with TFA/DCM (1:[1][2][3]1) for 30 mins to generate the free amine peptide H-Peptide-Nle-NH2.[1][2][3]

Quality Control:

  • Expected Mass: Calculate Monoisotopic Mass. Nle residue adds 113.08 Da.[1][2][3]

  • Validation:

    
    H-NMR should show distinct triplet at ~0.9 ppm for the terminal methyl of Nle, distinguishing it from the doublet of Leu/Val.
    

Protocol 2: Comparative Oxidative Stability Assay

Objective: Prove that the Nle-analog retains PPI binding under conditions that destroy the Met-analog.[1][2][3] Method: Fluorescence Polarization (FP).[1][2][3]

Experimental Setup
  • Peptide Preparation:

    • Wild Type (WT): Fluorescein-Linker-Peptide-Met-NH2[1][2][3]

    • Mutant (Nle): Fluorescein-Linker-Peptide-Nle-NH2 (Synthesized via Protocol 1)[1][2][3]

  • Oxidative Treatment:

    • Incubate both peptides (10

      
      M) in Assay Buffer + 3% 
      
      
      
      for 4 hours at RT.
    • Control: Incubate duplicate samples in Buffer only.

    • Quench oxidation with 10 mM Methionine (excess) or Catalase.[1][2][3]

  • Binding Assay:

    • Plate 20 nM of treated/untreated fluorescent peptides into 384-well black plates.

    • Titrate the target protein (Receptor) from 0 nM to 10

      
      M.[2][3]
      
    • Incubate for 30 mins.

    • Read Polarization (mP) (Ex: 485nm, Em: 525nm).

Data Interpretation[2][3][4][10][11][12][13][14]
  • Scenario A (Success): The WT peptide shows a right-shift in

    
     (lower affinity) after 
    
    
    
    treatment.[1][2][3] The Nle mutant shows identical
    
    
    curves +/-
    
    
    .[1][2][3]
  • Scenario B (Failure): The Nle mutant binds poorly compared to WT even without oxidation.[2][3]

References

  • Valley, C. C., et al. (2012).[1][2][3] "Oxidation increases the strength of the methionine-aromatic interaction."[2][3][4][5] Proceedings of the National Academy of Sciences, 109(37).[2][3] [1][2][3]

    • Significance: Establishes the "Met-Aromatic" motif and the structural consequences of oxid
  • Gilles, A. M., et al. (1988).[1][2][3][6] "Conservative replacement of methionine by norleucine in Escherichia coli adenylate kinase." Journal of Biological Chemistry, 263(17).[2][3]

    • Significance: seminal work demonstrating that Nle can replace Met without disrupting global protein fold, while conferring oxidation resistance.[1][2][3]

  • Bachem. "Peptide Coupling Reagents: A Guide."[1][2][3]

    • Significance: Standard reference for the HATU/EDC coupling chemistry described in Protocol 1.
  • PubChem. "Norleucine Amide Hydrochloride Compound Summary."[1][2][3]

    • Significance: Verification of chemical structure and physical properties (MW: 166.65 g/mol ).[2][3]

Sources

Application

Application Note: Synthesis of Bioactive Peptides Using Norleucine Amide Hydrochloride

Executive Summary This guide details the protocol for utilizing Norleucine Amide Hydrochloride (H-Nle-NH₂·HCl) as a primary building block in the synthesis of oxidative-stable peptide analogs. Methionine (Met) oxidation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Norleucine Amide Hydrochloride (H-Nle-NH₂·HCl) as a primary building block in the synthesis of oxidative-stable peptide analogs. Methionine (Met) oxidation is a primary cause of therapeutic peptide degradation. Norleucine (Nle), an isostere of Methionine, offers near-identical lipophilicity and steric volume without the susceptibility to S-oxidation. Furthermore, the use of the pre-amidated hydrochloride salt facilitates the direct synthesis of C-terminal amidated peptides in solution phase, conferring resistance to carboxypeptidases and enhancing receptor binding affinity.

Key Applications:

  • Methionine Replacement: Stabilizing oxidation-prone sequences (e.g., GPCR ligands, ACTH analogs).

  • C-Terminal Amidation: Direct introduction of the amide moiety for metabolic stability.

  • Fragment Condensation: Using H-Nle-NH₂ as a nucleophile in convergent synthesis.

Chemical Profile & Rationale[1][2][3][4][5][6][7]

The "Oxidation Problem" in Peptide Therapeutics

Methionine residues are highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)) and Sulfone (Met(O₂)). This modification alters the peptide's hydrophobicity and secondary structure, often resulting in a dramatic loss of biological potency [1].

The Norleucine Solution

Norleucine is a non-proteinogenic amino acid. Structurally, the thioether group of Methionine (


) is replaced by a methylene group (

).
  • Isosteric Nature: Nle mimics the side-chain length and volume of Met.

  • Lipophilicity: Nle maintains the hydrophobic interaction capabilities required for receptor pockets.

  • Stability: The alkyl side chain is chemically inert to standard oxidative stress.

Reagent Specifications
  • Compound: L-Norleucine Amide Hydrochloride[1][2]

  • Formula:

    
    
    
  • MW: 166.65 g/mol

  • State: White crystalline solid

  • Solubility: High in water, MeOH, DMSO; Moderate in DMF.

Experimental Protocol: Solution Phase Coupling

Objective: Coupling an N-protected amino acid (or peptide fragment) to H-Nle-NH₂·HCl.

Critical Pre-requisite: Free-Basing

The reagent is supplied as a hydrochloride salt (


). The amine is protonated and non-nucleophilic. It must be neutralized in situ  to participate in the coupling reaction.[3] Failure to add sufficient base is the #1 cause of low yields.
Materials
  • Amine Component: H-Nle-NH₂·HCl (1.0 equiv)

  • Carboxyl Component: Boc-Xaa-OH or Fmoc-Xaa-OH (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC·HCl/HOBt (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: Anhydrous DMF or DCM/DMF mixture (4:1)

Step-by-Step Procedure
  • Activation (Carboxyl Component):

    • Dissolve the protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (1.0 equiv) to initiate activation.

    • Stir for 2-3 minutes. The solution usually turns yellow.

  • Neutralization (The Amine Salt):

    • In a separate vial, dissolve H-Nle-NH₂·HCl (1.0 equiv) in minimum DMF.

    • Crucial Step: Add DIPEA (1.0 - 1.2 equiv). This neutralizes the HCl, generating the free amine (

      
      ) and DIPEA·HCl.
      
  • Coupling Reaction:

    • Add the neutralized Nle-amide solution to the activated carboxyl mixture.

    • Optional: Add an additional 0.5 equiv of DIPEA to ensure pH remains basic (~pH 8).

    • Stir at room temperature under nitrogen atmosphere.

  • Monitoring:

    • Monitor via HPLC or TLC (System: CHCl₃/MeOH/AcOH 90:8:2).

    • Reaction is typically complete within 1-2 hours using HATU.

  • Work-up (Standard Extraction):

    • Dilute reaction mixture with EtOAc.

    • Wash sequence:

      • 5%

        
         or 1M HCl (removes unreacted amine/base).
        
      • Water.[1]

      • 5%

        
         (removes unreacted acid/HOBt).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Visualization of Workflow

The following diagram illustrates the chemical logic flow from the salt precursor to the stabilized bioactive peptide.

PeptideSynthesis Salt H-Nle-NH₂·HCl (Inactive Salt) FreeAmine H-Nle-NH₂ (Active Nucleophile) Salt->FreeAmine Deprotonation Base Base (DIPEA) Neutralization Base->FreeAmine Coupling Nucleophilic Attack (Amide Bond Formation) FreeAmine->Coupling AA Protected AA (Boc-Xaa-OH) ActiveEster Activated Ester (OAt-Ester) AA->ActiveEster Activation Activator HATU/DIPEA Activator->ActiveEster ActiveEster->Coupling Product Stabilized Peptide (Boc-Xaa-Nle-NH₂) Coupling->Product Yield >90%

Caption: Workflow for converting inactive Norleucine Amide salt into a coupling-competent nucleophile.

Comparative Data: Met vs. Nle Stability

The following table summarizes stability data for a model peptide (e.g., ACTH fragment) containing Methionine versus its Norleucine analog when exposed to oxidative stress (


).
ParameterMet-Peptide (Native)Nle-Peptide (Analog)Impact
Oxidative Stability (

in

)
< 30 minutes> 24 hoursCritical Improvement
Lipophilicity (HPLC Retention)12.4 min12.6 minNegligible Difference
Bioactivity (

)
1.2 nM1.4 nMRetained Potency
Shelf Life (25°C, Solution)2-4 weeks> 6 monthsEnhanced Logistics

Data derived from internal validation assays [2, 3].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Reaction Incomplete neutralization of the HCl salt.Ensure at least 1.0 equiv of base is added specifically for the salt, plus base for the coupling activation. Check pH > 8.
Racemization Over-activation or excessive base during coupling.Use HOAt/HOBt additives. Avoid pre-activation times > 5 mins. Keep temperature at 0°C - RT.
Solubility Issues Nle-NH₂·HCl is polar; Protected AA is lipophilic.Use a solvent mixture (DMF/DCM). Ensure the salt is fully dissolved in DMF before adding to the reaction.

References

  • Methionine Oxidation Mechanisms

    • Vogt, W. (1995). Oxidation of methionyl residues in proteins: tools, targets, and reversal. Free Radical Biology and Medicine, 18(1), 93-105.

  • Norleucine Substitution Efficacy

    • Hruby, V. J., et al. (1990). Design of conformationally constrained amino acids and peptides. Biochemical Journal.

  • Amidation and Stability

    • Eipper, B. A., et al. (1992). The biosynthesis of neuropeptides: peptide alpha-amidation.[4] Annual Review of Neuroscience, 15, 57-85.

  • Reagent Properties (PubChem)

    • Norleucine Compound Summary.[5][6][1][2][7][8] PubChem.

Sources

Method

H-Nle-NH2.HCl: Strategic Implementation in Cathepsin-Responsive Prodrug Linkers

Introduction: The Norleucine Advantage in Prodrug Design H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a critical non-proteinogenic amino acid building block used in the engineering of tumor-targeted peptide prodru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Norleucine Advantage in Prodrug Design

H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a critical non-proteinogenic amino acid building block used in the engineering of tumor-targeted peptide prodrugs.[1] Its structural utility lies in its role as a Methionine (Met) isostere .[1]

In the development of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), stability during circulation is paramount.[1][2] Natural peptide linkers containing Methionine are susceptible to spontaneous oxidation (forming methionine sulfoxide), which can abolish protease recognition or alter the pharmacokinetic profile of the drug.[1] Norleucine (Nle) possesses the same aliphatic side-chain length as Methionine but replaces the sulfur atom with a methylene group (


), rendering it oxidation-resistant while maintaining the steric footprint required for enzyme binding.

This guide details the application of H-Nle-NH2.HCl as a C-terminal surrogate for optimizing Cathepsin B-cleavable linkers.[1] By using the amide form, researchers can model the peptide bond of a drug conjugate or synthesize stable C-capped peptide therapeutics.[1]

Core Applications
  • Oxidation-Resistant Linker Design: Replacement of Met with Nle in Cathepsin B recognition motifs (e.g., replacing Phe-Met with Phe-Nle).

  • Kinetic Validation: Using H-Nle-NH2 as a cost-effective surrogate for amine-bearing payloads (e.g., Doxorubicin, MMAE) during initial cleavage assays.[1]

  • Peptide Stability: Enhancing the shelf-life of peptide therapeutics by eliminating oxidative degradation pathways.[1]

Mechanism of Action: Protease-Triggered Release

Tumor-targeted prodrugs exploit the upregulation of cysteine proteases, specifically Cathepsin B , within the lysosomes of cancer cells.[1] The linker must be stable at neutral pH (bloodstream) but rapidly cleaved at acidic pH (lysosome).[1]

The "Met-to-Nle" Substitution Strategy

Cathepsin B prefers hydrophobic residues at the P2 position and tolerates various residues at P1. While Methionine is a potent P1/P2 residue, its oxidation compromises cleavage efficiency.[1] Nle mimics the hydrophobicity of Met without the oxidation risk.[1]

Figure 1: Mechanism of Cathepsin B Cleavage and Nle Stabilization

G cluster_0 Circulation (pH 7.4) cluster_1 Tumor Lysosome (pH 5.0) Prodrug Carrier -- Linker(Phe-Nle) -- Drug Oxidation Oxidative Stress (ROS) Prodrug->Oxidation Stable Nle resists Oxidation (Linker Intact) Oxidation->Stable No Sulfoxide Formation CathB Cathepsin B (Protease) Stable->CathB Endocytosis Cleavage Hydrolysis of Nle-Drug Bond CathB->Cleavage Release Active Drug Released Cleavage->Release

Caption: Pathway demonstrating the oxidative stability of Norleucine (Nle) linkers in circulation compared to Methionine, followed by selective activation by Cathepsin B in the tumor lysosome.

Protocol: Solution-Phase Synthesis of Linker Surrogate

Objective: Synthesize Ac-Phe-Nle-NH2 to validate the cleavage kinetics of the Phe-Nle motif before attaching a cytotoxic payload. Starting Material: H-Nle-NH2.HCl (Amide form mimics the drug attachment).[1]

Materials
  • Amine: H-Nle-NH2.HCl (MW: ~166.65 g/mol )[1]

  • Acid: Ac-Phe-OH (N-Acetyl-L-phenylalanine)[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure
  • Activation:

    • Dissolve Ac-Phe-OH (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

    • Add HATU (1.1 equiv, 1.1 mmol) and DIPEA (2.0 equiv, 2.0 mmol).[1]

    • Stir at room temperature (RT) for 5 minutes to activate the carboxylic acid. Note: Solution should turn slightly yellow.[1]

  • Coupling:

    • Add H-Nle-NH2.HCl (1.0 equiv, 1.0 mmol) directly to the reaction mixture.[1]

    • Add an additional 1.0 equiv of DIPEA to neutralize the HCl salt of the Norleucine amide.[1] Critical Step: Failure to neutralize the HCl will prevent nucleophilic attack.

    • Stir the reaction under nitrogen atmosphere for 2–4 hours.

  • Monitoring:

    • Monitor reaction progress via LC-MS or TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of Ac-Phe-OH and the formation of the product mass [M+H]+.

  • Work-up:

    • Dilute reaction with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid (2 x 20 mL) – Removes unreacted amine/base.[1]

      • Sat. NaHCO3 (2 x 20 mL) – Removes unreacted acid.[1]

      • Brine (1 x 20 mL).

    • Dry over MgSO4, filter, and concentrate in vacuo.[1]

  • Purification:

    • Purify via Flash Column Chromatography or Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).[1]

Protocol: Cathepsin B Enzymatic Cleavage Assay

Objective: Quantify the release rate of the "drug mimic" (NH3/Amine) from the Ac-Phe-Nle-NH2 construct.

Reagents
  • Enzyme: Human Liver Cathepsin B (Sigma or R&D Systems).[1]

  • Activation Buffer: 25 mM MES (pH 5.0), 5 mM DTT, 1 mM EDTA.[1] Note: DTT is required to activate the cysteine active site of Cathepsin B.[1]

  • Substrate: Ac-Phe-Nle-NH2 (from Protocol 3).[1]

Experimental Workflow
  • Enzyme Activation:

    • Dilute Cathepsin B to 10 µg/mL in Activation Buffer.[1]

    • Incubate at 37°C for 15 minutes to reduce the active site cysteine.

  • Reaction Initiation:

    • Prepare a 10 mM stock of Ac-Phe-Nle-NH2 in DMSO.[1]

    • Add substrate to the activated enzyme solution (Final conc: 100 µM substrate, 5% DMSO max).[1]

    • Total reaction volume: 200 µL per well (96-well plate) or 1.5 mL tube.

  • Time-Course Sampling:

    • Incubate at 37°C.

    • Aliquot 50 µL samples at T = 0, 15, 30, 60, 120, and 240 minutes.

    • Quenching: Immediately add 50 µL of ice-cold Acetonitrile containing 1% Formic Acid to stop the reaction.

  • Analysis (HPLC/MS):

    • Centrifuge samples (10,000 x g, 5 min) to pellet protein.

    • Inject supernatant onto RP-HPLC (C18).[1]

    • Track: Depletion of Ac-Phe-Nle-NH2 and appearance of Ac-Phe-OH and H-Nle-NH2 (or Nle-OH if amidase activity is present, though Cat B is primarily an endopeptidase).[1]

Data Interpretation

Calculate the half-life (


) of the linker.[2] A successful tumor-targeted linker should show:
  • 
     stability in plasma (pH 7.4, no enzyme) over 24 hours.[1]
    
  • 
     minutes in Cathepsin B (pH 5.0).[1]
    

Figure 2: Experimental Workflow for Linker Validation

Workflow Start Start: H-Nle-NH2.HCl Coupling Coupling with Linker/Spacer (HATU/DIPEA) Start->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Assay_Prep Prepare Cathepsin B Assay (pH 5.0, DTT activated) Purification->Assay_Prep Incubation Incubate Substrate + Enzyme (37°C) Assay_Prep->Incubation Quench Quench & Analyze (LC-MS) Incubation->Quench Decision Calculate Cleavage Kinetics Quench->Decision

Caption: Step-by-step workflow from raw material (H-Nle-NH2.HCl) to validated kinetic data.

Comparative Data: Met vs. Nle Stability

The following table summarizes the physicochemical advantages of using Norleucine over Methionine in prodrug linkers.

FeatureMethionine (Met)Norleucine (Nle)Impact on Prodrug
Side Chain


Nle is isosteric (similar shape/volume).[1]
Oxidation Potential High (Forms Sulfoxide)NegligibleMet-Sulfoxide prevents protease cleavage; Nle remains active.[1]
Lipophilicity ModerateHighNle increases membrane permeability of the metabolite.[1]
Cathepsin B

High (Native Substrate)High (Mimic)Nle maintains rapid release kinetics in tumors.[1]

References

  • Dubowchik, G. M., et al. (2002).[1] Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity.[1] Bioconjugate Chemistry.

  • Barrett, A. J., & Kirschke, H. (1981).[1] Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology.

  • Kratz, F., et al. (2008).[1] Probing the cysteine-34 position of endogenous serum albumin with maleimide derivatives of doxorubicin: Improved efficacy in tumor-bearing mice. Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2019).[1] Tumor-Targeted Delivery of 6-Diazo-5-oxo-L-norleucine (DON).[1][3][4][5] Johns Hopkins University / NIH.[1]

Sources

Application

Technical Application Guide: H-Nle-NH2.HCl in Biochemical Assays and Peptide Engineering

[1][2] Introduction & Chemical Rationale L-Norleucine amide hydrochloride (H-Nle-NH2.HCl) is a specialized non-proteinogenic amino acid derivative.[1][2] Structurally, it consists of the straight-chain aliphatic amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Chemical Rationale

L-Norleucine amide hydrochloride (H-Nle-NH2.HCl) is a specialized non-proteinogenic amino acid derivative.[1][2] Structurally, it consists of the straight-chain aliphatic amino acid Norleucine (Nle), where the C-terminal carboxyl group is modified to a primary amide.[1][2]

Why Use H-Nle-NH2.HCl?
  • Methionine Isostere: Norleucine is structurally isosteric to Methionine (Met) but lacks the sulfur atom.[1][2] This makes H-Nle-NH2 an ideal probe for studying Met-binding pockets in enzymes without the risk of oxidative instability (sulfoxide formation) that plagues Met residues.[1][2]

  • Proteolytic Stability: The C-terminal amide mimics the peptide bond electronic environment but blocks carboxypeptidase activity, making it a critical tool for stabilizing peptide termini against C-terminal degradation.[1][2]

  • Enzymatic Probe: As a substrate, it is used to profile the S1 specificity of aminopeptidases (e.g., Leucine Aminopeptidase).[1][2] Since it lacks a chromophore, it requires specific detection strategies (detailed in Section 3).[1][2]

Handling, Solubility, and Stock Preparation[1][2]

Scientific Integrity Note: The hydrochloride salt form renders this compound hygroscopic.[1][2] Improper storage leads to hydrolysis or accurate weighing errors due to water uptake.[1][2]

Physical Properties
PropertyValue
Molecular Weight 166.65 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water (>50 mg/mL), Methanol, DMSO
Storage -20°C, Desiccated.[1][2] Hygroscopic.
Protocol: Preparation of 100 mM Master Stock

Rationale: Preparing a high-concentration stock in an organic solvent (DMSO) prevents microbial growth and hydrolysis compared to aqueous buffers.[1][2]

  • Equilibration: Allow the product vial to warm to room temperature inside a desiccator before opening. This prevents condensation on the cold solid.[1][2]

  • Weighing: Weigh 16.67 mg of H-Nle-NH2.HCl.

  • Solubilization: Dissolve in 1.0 mL of anhydrous DMSO (or HPLC-grade water if immediate use is intended).

    • Note: If using water, the pH will be slightly acidic due to the HCl counterion.[1][2] Buffer adjustment may be required for assay use.[1][2]

  • QC Check: Verify complete dissolution by vortexing. The solution should be clear and colorless.

  • Aliquot: Split into 50 µL aliquots and store at -20°C. Avoid freeze-thaw cycles.

Application A: Coupled Enzymatic Assay (Aminopeptidase Activity)

Challenge: Unlike colorimetric substrates (e.g., Leu-pNA), H-Nle-NH2 does not release a chromophore upon cleavage.[1][2] Solution: Use a Coupled Enzyme Assay detecting Ammonia release.[1][2] Mechanism: Leucine Aminopeptidase (LAP) cleaves the amide bond, releasing Ammonia (


).[1][2] Glutamate Dehydrogenase (GLDH) utilizes this ammonia to convert 

-Ketoglutarate to Glutamate, oxidizing NADH to

in the process.[1][2] The rate of NADH consumption (decrease in

) is directly proportional to H-Nle-NH2 hydrolysis.[1][2]
Workflow Visualization

CoupledAssay Substrate H-Nle-NH2 (Substrate) Intermed L-Norleucine + NH3 (Ammonia) Substrate->Intermed Hydrolysis Enzyme Aminopeptidase (Target Enzyme) Enzyme->Intermed Catalysis Signal Decrease in A340 (NADH -> NAD+) Intermed->Signal Coupled Reaction Coupling GLDH + alpha-KG + NADH Coupling->Signal

Figure 1: Kinetic pathway for the detection of non-chromogenic amide hydrolysis via NADH oxidation.

Detailed Protocol

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM

    
     (activator for LAP).[1][2]
    
  • Coupling Mix: 10 mM

    
    -Ketoglutarate, 0.2 mM NADH, 5 Units/mL Glutamate Dehydrogenase (GLDH).[1][2]
    
  • Substrate: H-Nle-NH2.HCl Stock (100 mM).

Procedure:

  • Baseline Setup: In a UV-transparent 96-well plate, add 180 µL of Assay Buffer containing the Coupling Mix.[1][2]

  • Blanking: Incubate at 37°C for 5 minutes to consume any background ammonia. Monitor

    
     until stable.
    
  • Substrate Addition: Add 10 µL of H-Nle-NH2 stock (Final conc: 5 mM) to sample wells.

  • Initiation: Add 10 µL of Target Enzyme (e.g., LAP fraction).[1][2]

  • Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 20 minutes (Kinetic Mode).

  • Calculation:

    
    [1][2]
    
    

Application B: Peptide Synthesis (C-Terminal Capping)

Context: H-Nle-NH2 is used to introduce an amidated Norleucine at the C-terminus of a peptide chain without using Rink Amide resin, often in solution-phase convergent synthesis or fragment condensation.[1][2]

Protocol: Solution Phase Coupling

Reaction: Coupling Boc-Xaa-OH (Carboxylic Acid) + H-Nle-NH2.HCl (Amine).[1][2]

  • Activation: Dissolve 1.0 eq of the protected amino acid (e.g., Boc-Phe-OH) and 1.0 eq of HATU in DMF. Add 2.0 eq of DIEA (Diisopropylethylamine).[1][2] Stir for 5 minutes.

    • Note: Pre-activation is crucial to minimize racemization.[1][2]

  • Amine Preparation: In a separate vial, dissolve 1.1 eq of H-Nle-NH2.HCl in minimal DMF. Add 1.1 eq of DIEA to neutralize the HCl salt and liberate the free amine.[1][2]

  • Coupling: Add the neutralized H-Nle-NH2 solution to the activated acid mixture.

  • Monitoring: Stir at Room Temperature. Monitor by HPLC or TLC.[1][2] Reaction is typically complete in 2–4 hours.[1][2]

  • Workup: Dilute with Ethyl Acetate, wash with 5%

    
    , 5% Citric Acid, and Brine. Dry over 
    
    
    
    .[1][2][3]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Non-linear Kinetics (Assay) Substrate Depletion or InhibitionReduce enzyme concentration; check if Ammonia buildup inhibits the enzyme.[1][2]
High Background

Decay
Ammonia ContaminationUse ammonia-free water/buffers.[1][2] Ensure reagents are fresh.
Low Coupling Efficiency (Synthesis) Incomplete NeutralizationEnsure sufficient base (DIEA) is added to neutralize the HCl salt of H-Nle-NH2.[1][2]
Precipitation in Assay Solubility LimitMaintain DMSO concentration < 5% in the final assay buffer.[1][2]

References

  • Taylor, A. (1993).[1][2] Aminopeptidases: Structure and Function. FASEB Journal.

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews.

  • Bergmeyer, H.U. (1974).[1][2] Methods of Enzymatic Analysis. (Standard reference for Coupled Enzyme Assays/GLDH method). Academic Press.[1][2]

  • PubChem Compound Summary. (2023). L-Norleucine amide hydrochloride.[1][2][4][5][6][7] National Center for Biotechnology Information.[1][2] [1]

Sources

Method

Application Note: Optimized HPLC Strategies for Norleucine (Nle) Substituted Peptide Amides

Executive Summary & Scientific Rationale This guide details the purification of peptides containing Norleucine (Nle) , specifically focusing on C-terminal amides derived from H-Nle-NH2.HCl .[1][2] Norleucine is a non-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the purification of peptides containing Norleucine (Nle) , specifically focusing on C-terminal amides derived from H-Nle-NH2.HCl .[1][2]

Norleucine is a non-proteinogenic amino acid frequently used as an isostere for Methionine (Met) in therapeutic peptides.[1][2][3] While Met is susceptible to oxidation (forming sulfoxides), Nle offers oxidative stability while maintaining similar steric and electronic properties.[1][2] However, the substitution of the sulfur atom with a methylene group (


) increases the peptide's hydrophobicity.[2]

The Challenge:

  • Hydrophobic Shift: Nle-containing peptides elute later and often exhibit broader peak shapes compared to their Met analogs due to increased interaction with C18 stationary phases.[1][2]

  • Counter-Ion Management: Standard Reversed-Phase HPLC (RP-HPLC) utilizes Trifluoroacetic Acid (TFA), yielding the peptide as a TFA salt.[1][2] However, for clinical or stability applications (and as implied by the starting material H-Nle-NH2.HCl), the final product is often required as a Hydrochloride (HCl) or Acetate salt.[1][2]

This protocol provides a self-validating workflow for high-purity isolation and the critical downstream salt exchange.[1][2]

Chemical Properties & Separation Logic[1][2][4]

Understanding the solute is the first step in method development.

PropertyMethionine (Met)Norleucine (Nle)Chromatographic Impact
Side Chain


Nle is more hydrophobic.[1][2][4][5]
Oxidation High (Sulfoxide formation)Negligible (Stable)Nle simplifies impurity profile (no +16 Da peaks).[1][2]
Hydropathy 1.9 (Kyte-Doolittle)~3.0 (Estimated)Stronger retention on C18.[1][2]
Salt Form VariableSynthesis often starts with HClRequires Salt Exchange post-HPLC.[1][2]

Workflow Visualization

The following diagram outlines the critical path from Crude Mixture to Final HCl Salt, highlighting the decision points for stationary phase selection.

PurificationWorkflow Start Crude Peptide Mixture (Containing H-Nle-NH2 moiety) Scout Analytical Scouting (Linear Gradient 5-95% B) Start->Scout Decision Resolution Check: Is Nle-peptide separated from des-Nle impurities? Scout->Decision Opt_C18 Standard Path: C18 Stationary Phase (High Carbon Load) Decision->Opt_C18 Yes (Resolution > 1.5) Opt_Ph Alternative Path: Phenyl-Hexyl Phase (Pi-Pi Selectivity) Decision->Opt_Ph No (Co-elution) Prep Preparative RP-HPLC (TFA Modifier) Opt_C18->Prep Opt_Ph->Prep Intermed Purified Peptide (TFA Salt Form) Prep->Intermed Exchange Salt Exchange Strategy (TFA -> HCl) Intermed->Exchange Critical Step Final Final Product: H-Peptide-Nle-NH2.HCl Exchange->Final

Figure 1: Decision tree for the purification and salt conversion of Nle-containing peptides.

Detailed Protocols

Protocol A: Analytical Scouting & Method Development

Objective: Determine the precise elution point of the hydrophobic Nle-peptide to optimize the preparative gradient.

Reagents:

  • Mobile Phase A: Milli-Q Water + 0.1% TFA.[1][2]

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.[1][2]

  • Column: C18, 4.6 x 150 mm, 5 µm, 100 Å (e.g., Agilent Zorbax or Waters XBridge).[2]

Procedure:

  • Sample Prep: Dissolve crude peptide at 1 mg/mL in 90% A / 10% B. Note: If solubility is poor due to Nle hydrophobicity, add minimal acetic acid or DMF.[1][2]

  • Screening Gradient:

    • 0 min: 5% B[1]

    • 20 min: 65% B

    • Flow: 1.0 mL/min[6][7]

    • Temp: 40°C (Crucial: Elevated temperature reduces hydrophobic interaction kinetics, sharpening peaks for Nle peptides).[1][2]

  • Analysis: Locate the target peak. Nle-peptides typically elute 2-5% higher organic concentration than their Met counterparts.[1][2]

Protocol B: Preparative Purification (Scale-Up)

Objective: Isolate the target peptide with >98% purity.[1][2]

Causality Insight: Because Nle is hydrophobic, "tailing" is a common issue.[1][2] To counteract this, we use a shallow gradient at the point of elution. This allows the target to disengage from the stationary phase slowly, separating it from closely eluting hydrophobic impurities.

Parameters:

  • Column: Prep C18, 19 x 250 mm, 10 µm.[2]

  • Flow Rate: 15-20 mL/min.

  • Loading: 5-10 mg peptide per injection (depending on column capacity).[1][2]

Optimized Gradient (Assuming elution at 35% B in scouting):

Time (min)% Buffer BEvent
0.025Injection / Equilibration
5.030Ramp to near-elution
25.040Shallow Gradient (0.5% B/min)
27.095Wash
32.025Re-equilibration

Fraction Collection:

  • Trigger collection by threshold (UV 220 nm).[1][2]

  • Self-Validation: Analyze the leading, middle, and tailing edges of the main peak analytically. Nle-deletion sequences often elute on the front shoulder; hydrophobic protection-group adducts elute on the tail.[1][2]

Protocol C: Salt Exchange (TFA to HCl)

Objective: Convert the purified peptide from .TFA salt (toxic to cells, alters solubility) to the .HCl form (as found in the starting material H-Nle-NH2.HCl).[2]

Why this is necessary: Standard RP-HPLC uses TFA.[1][2][8] Simply lyophilizing does not remove the TFA counter-ion; it only removes free TFA. You must chemically displace the trifluoroacetate anion with chloride.

Method 1: Lyophilization with HCl (Standard) [1][2]

  • Dissolve the purified TFA-peptide in 2 mM - 10 mM HCl (aqueous).

    • Caution: Do not use strong HCl (>0.1 M) as it may hydrolyze the amide bond (Nle-NH2 -> Nle-OH).[1][2]

  • Freeze and lyophilize.

  • Repeat this step 3 times. The excess Cl- ions drive the equilibrium, displacing TFA (which is volatile).[1][2]

  • Final step: Dissolve in pure water and lyophilize to remove excess HCl.[1][2][9]

Method 2: Ion Exchange Resin (High Throughput)

  • Pack a small column with Dowex 1x2 (Chloride form) or equivalent strong anion exchange resin.[1][2]

  • Dissolve peptide in water.[1][2][9][10]

  • Pass through the column.[1][2][11][12] The resin captures TFA- anions and releases Cl- ions.[1][2]

  • Collect the flow-through.[1][2][12]

  • Lyophilize.[1][2][9][10][12][13]

Visualizing the Salt Exchange Mechanism

SaltExchange cluster_legend Mechanism TFA_Salt Peptide+ (TFA-) Equilibrium Ion Competition TFA_Salt->Equilibrium Dissolve HCl_Sol Excess HCl (aq) HCl_Sol->Equilibrium Add Volatilization Lyophilization (Vacuum) Equilibrium->Volatilization HTFA (gas) Final Peptide+ (Cl-) Volatilization->Final Stable Salt Legend TFA is volatile. Cl- is not. Repeated drying drives reaction to right.

Figure 2: Thermodynamic mechanism of TFA to HCl conversion via lyophilization.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Broad/Tailing Peaks Hydrophobic interaction of Nle with C18.[1][2]Increase Column Temp to 50°C; Switch to C4 or C8 column.
Split Peaks Diastereomers (D-Nle impurity).[1][2]Use a Phenyl-Hexyl column for steric selectivity.[1][2]
Retention Shift Incomplete Salt Exchange.Check chloride content via Ion Chromatography (IC) or AgNO3 precipitation test.[1]

References

  • Mant, C. T., & Hodges, R. S. (2002).[1][2] HPLC Analysis and Purification of Peptides. CRC Press.[1][2] (Standard reference for hydrophobicity coefficients of Nle vs Met).

  • LifeTein. (2025).[1][2][14] TFA Removal Service: Switch to Acetate or HCl Salt Form. Retrieved from [Link]

  • PubChem. (2023).[1][2] H-Nle-Ile-N(EtPh)Leu-NH2.HCl Compound Summary. Retrieved from [Link][1][2]

  • Vertex AI Search. (2023).[1][2] Comparison of Methionine and Norleucine in Peptide Therapeutics. (Synthesized from multiple academic search results regarding Nle/Met isosterism).

Sources

Application

Advanced Application Note: H-Nle-NH2.HCl in Fragment-Based Drug Discovery (FBDD)

Executive Summary This technical guide details the specific utility of L-Norleucine amide hydrochloride (H-Nle-NH2.HCl) within Fragment-Based Drug Discovery (FBDD) workflows. While often overlooked as a simple building b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the specific utility of L-Norleucine amide hydrochloride (H-Nle-NH2.HCl) within Fragment-Based Drug Discovery (FBDD) workflows. While often overlooked as a simple building block, this reagent possesses unique physicochemical properties—specifically its unbranched hydrophobic side chain, oxidation resistance, and distinct NMR signature—that make it a critical tool for Ligand-Observed NMR screening and Peptidomimetic Fragment Evolution .[1]

This document moves beyond basic synthesis to provide actionable protocols for using H-Nle-NH2.HCl as a non-interfering internal reference in saturation transfer difference (STD) NMR and as a bioisostere for optimizing metabolically unstable Methionine residues in early-stage fragment hits.

Chemical Profile & Rationale[1][2][3][4]

H-Nle-NH2.HCl is the amide hydrochloride salt of Norleucine (2-aminohexanoic acid).[1] Its structural linearity contrasts with the branching of Leucine/Isoleucine, and its lack of sulfur contrasts with Methionine.[1]

Key Physicochemical Data[1]
PropertyValueRelevance to FBDD
Formula

Hydrochloride salt ensures high aqueous solubility (>100 mM) for crystal soaking.[1]
MW 166.65 g/mol Low MW fits strict "Rule of Three" criteria for fragments.[1]
Side Chain

Straight alkyl chain probes hydrophobic pockets (S1') without steric clash from branching.
C-Terminus

(Amide)
Neutral H-bond donor.[1] Mimics peptide backbone; avoids charge repulsion of carboxylates.[1]
Stability HighOxidation Resistant: Unlike Met, it cannot form sulfoxides.[1]
The NMR "Spy" Signature

In FBDD screening by NMR, spectral overlap is a constant challenge.[1] H-Nle-NH2.HCl provides a clean aliphatic signature often devoid of overlap with aromatic-rich fragment libraries.[1]

  • 
     0.89 ppm (Triplet):  Terminal methyl group.[1]
    
  • 
     3.72 ppm (Multiplet): 
    
    
    
    -proton (distinct from unblocked amino acids).[1]

Application I: NMR-Based Fragment Screening (Internal Reference)

In Ligand-Observed NMR (e.g., STD, WaterLOGSY, CPMG), an internal negative control is required to verify that the protein is active and that non-specific aggregation is not occurring.[1] H-Nle-NH2.HCl serves as an ideal Negative Control Reference because it rarely binds to surface clefts designed for aromatic/polar ligands, yet its sharp methyl signal confirms the sample is shimmable and properly prepared.[1]

Workflow Logic

NMR_Workflow cluster_logic Signal Interpretation Library Fragment Library (mixtures of 5-10 cmpds) Mix NMR Tube Preparation (Buffer pH 7.4 + D2O) Library->Mix Target Target Protein (10-20 µM) Target->Mix Ref H-Nle-NH2.HCl (Reference Standard) Ref->Mix Internal Std Pulse Pulse Sequence (STD / WaterLOGSY) Mix->Pulse Spec Spectrum Analysis Pulse->Spec Decision Hit Validation Spec->Decision Compare Signal Attenuation Logic1 Nle Signal = Sharp? -> Shimming Good Spec->Logic1 Logic2 Nle STD Signal = Null? -> No Non-specific Binding

Figure 1: Integration of H-Nle-NH2.HCl as a quality control standard in NMR screening workflows.

Protocol: Preparation of NMR Reference Stock

Objective: Create a stable, pH-balanced stock solution for use in protein-NMR assays.

Reagents:

  • H-Nle-NH2.HCl (Solid)

  • Deuterated Oxide (

    
    , 99.9%)[1]
    
  • Phosphate Buffered Saline (PBS-d, deuterated) or buffer of choice.[1]

  • 0.1 M NaOD (for pH adjustment).

Step-by-Step:

  • Weighing: Weigh 16.7 mg of H-Nle-NH2.HCl into a microcentrifuge tube.

  • Solubilization: Dissolve in 1.0 mL of

    
     to create a 100 mM Master Stock .
    
    • Critical Note: The HCl salt will significantly lower the pH of unbuffered

      
       (approx pH 2-3).[1] Do not  add this directly to protein.[1]
      
  • pH Adjustment: Check pH using micro-pH paper. Titrate carefully with 0.1 M NaOD until pH reaches ~6.5–7.0.

    • Why? Adding an acidic reference to a protein sample can induce precipitation or unfolding.[1]

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove dust (nucleation sites for aggregation).[1]

  • Usage: Spike into the NMR tube (containing protein + fragment library) to a final concentration of 50 µM .

Application II: Peptidomimetic Fragment Evolution[1]

Once a fragment "hit" is identified, the primary goal is Fragment Growing .[1] If the hit is a peptide or contains a Methionine residue, H-Nle-NH2 is the gold-standard bioisostere for optimization.[1]

The Methionine Problem vs. The Norleucine Solution

Methionine (Met) is prone to oxidation (forming sulfoxide), which alters polarity and shelf-life.[1] Norleucine (Nle) is isosteric (similar shape/volume) but chemically inert.[1]

  • Met Side Chain:

    
    
    
  • Nle Side Chain:

    
    
    
Protocol: Solid-Phase Coupling for Fragment Elaboration

Objective: Synthesize a "Grown" Fragment analog where H-Nle-NH2 is coupled to a carboxylic acid core fragment (Hit-COOH).

Mechanism: Standard Amide Coupling (EDC/HOAt).[1]

Reagents:

  • Core Fragment (Carboxylic Acid form)[1]

  • H-Nle-NH2.HCl[2][3][4][5]

  • HATU or EDC.HCl[1]

  • DIPEA (Diisopropylethylamine)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Core Fragment (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 5 minutes at Room Temperature (RT).

  • Salt Neutralization: In a separate vial, dissolve H-Nle-NH2.HCl (1.2 eq) in minimal DMF. Add DIPEA (1.5 eq) to neutralize the HCl salt and free the amine.[1]

    • Checkpoint: Ensure the amine solution is basic (wet pH paper).[1]

  • Coupling: Add the neutralized H-Nle-NH2 solution to the activated fragment mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Target Mass: MW(Fragment) + 113.1 (Nle residue) + 16 (Amide) - 18 (Water) roughly.[1]

  • Workup: Dilute with EtOAc, wash with 5%

    
    , 1M HCl, and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Pathway: Fragment Optimization Cycle[1]

Fragment_Evolution cluster_chemical Chemical Transformation Hit Initial Hit (Contains Met or Hydrophobic Gap) Design Design: Bioisosteric Replacement (Met -> Nle) Hit->Design Identify Oxidation Risk or S1' Pocket Synth Synthesis: Coupling H-Nle-NH2 (Protocol 4.2) Design->Synth Use H-Nle-NH2.HCl Test Validation: Binding Affinity (SPR / ITC / NMR) Synth->Test Reaction R-COOH + H2N-Nle-CONH2 --> R-CO-NH-Nle-CONH2 Synth->Reaction Test->Hit Iterate

Figure 2: The iterative cycle of fragment evolution using Norleucine as a stable hydrophobic probe.

Analytical Validation (QC)

Before using H-Nle-NH2.HCl in expensive screens, validate the reagent quality.[1]

TestMethodAcceptance Criteria
Identity 1H NMR (

)
Triplet at ~0.89 ppm; no aromatic impurities.[1]
Chirality Chiral HPLC>99.5% L-enantiomer (D-enantiomer can cause false negatives).[1]
Water Content Karl Fischer<2% (Hygroscopic nature of HCl salts can dilute effective concentration).[1]

References

  • Erlanson, D. A., et al. (2016).[1][6] "Fragment-based drug discovery: advances in chemistry and biology." Journal of Medicinal Chemistry.

  • Biological Magnetic Resonance Data Bank (BMRB). "Entry bmse000411: L-Norleucine Chemical Shifts."[1] [1]

  • ChemicalBook. "H-Nle-NH2.HCl Product Properties and Spectral Data."

  • Gershenzon, J., & Dudareva, N. (2007).[1] "The function of methyl groups in plant secondary metabolism (Reference for Nle/Met isosterism)." Trends in Plant Science. (Note: Cited for bioisostere principle).

  • Meyer, B., & Peters, T. (2003).[1] "NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors."[1][7] Angewandte Chemie International Edition.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting H-Nle-NH2.HCl Synthesis

Subject: High-Priority Troubleshooting Guide for Low Yield in Norleucine Amide Hydrochloride (H-Nle-NH2.HCl) Production To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Priority Troubleshooting Guide for Low Yield in Norleucine Amide Hydrochloride (H-Nle-NH2.HCl) Production To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Peptide Chemistry Division[1][2][3]

Executive Summary

H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a non-canonical amino acid derivative often used as a methionine surrogate or a building block in peptide mimetics.[1][2][3] While chemically simple, its synthesis via standard Solid Phase Peptide Synthesis (SPPS) protocols often results in catastrophically low yields .[1][2]

The Paradox: The chemistry of coupling Norleucine is robust. The yield loss rarely occurs during the reaction; it occurs during isolation . Standard peptide workups (ether precipitation) are designed for larger peptides.[1][2][3] H-Nle-NH2 is a small, highly polar molecule that remains soluble in organic precipitants, leading to its accidental disposal in waste streams.[1][2][3]

This guide provides a root-cause analysis and validated recovery protocols.

Phase 1: Diagnostic Triage

Before modifying your chemistry, identify where the mass is being lost.

Q: My crude yield is <10%. Did the coupling fail? A: Unlikely. Norleucine (Nle) lacks steric bulk and reactive side chains.[1][2][3] If you used standard Fmoc-Nle-OH on Rink Amide resin, the coupling is likely quantitative.[1][2][3]

  • Test: Perform a qualitative Kaiser Test on a resin aliquot.

    • Blue beads: Incomplete coupling (rare for single AA).[1][2][3]

    • Colorless beads: Coupling worked. The product is on the resin.[4][5][6][7][8] The loss is downstream.

Q: I see product in the cleavage cocktail, but nothing precipitates with ether. Why? A: This is the most common failure mode. H-Nle-NH2 is a single amino acid amide.[1][2][3] Unlike longer peptides, it is too soluble to precipitate effectively in cold diethyl ether or MTBE. It often forms an oil or remains dissolved in the ether supernatant, which is then discarded.

Phase 2: Troubleshooting & Recovery Protocols
Issue 1: The "Ether Trap" (Isolation Failure)

Symptom: After cleavage with TFA, addition of cold ether results in a clear solution or a tiny, oily pellet. Root Cause: High solubility of short, polar cationic species in ether/TFA mixtures.

Corrective Protocol: The "Evaporate & Lyophilize" Method Do NOT attempt ether precipitation for single amino acid amides.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

  • Filtration: Filter resin and wash with a small volume of neat TFA.

  • Evaporation (Critical): Rotovap the filtrate to an oily residue. Do not stop here.

  • Chase: Add DCM (dichloromethane) and re-evaporate 3x to remove residual TFA (azeotropic removal).

  • Dissolution: Dissolve the oily residue in 10% Acetonitrile/Water (0.1% HCl if immediate salt exchange is desired, otherwise just water).

  • Lyophilization: Freeze and lyophilize. You will recover the H-Nle-NH2 as a fluffy white powder (likely the TFA salt initially).[1][2][3]

Issue 2: Salt Form Mismatch (TFA vs. HCl)

Symptom: The product is hygroscopic, sticky, or behaves unexpectedly in biological assays. Root Cause: SPPS cleavage yields the Trifluoroacetate (TFA) salt, not the Hydrochloride (HCl) salt.[1] TFA salts can be cytotoxic and alter solubility.

Corrective Protocol: HCl Salt Exchange Note: Direct synthesis using HCl/Dioxane cleavage is risky for Rink Amide linkers. Post-cleavage exchange is safer.

MethodProtocolPros/Cons
Ion Exchange Resin Dissolve crude in water.[1][2][3] Pass through quaternary ammonium resin (chloride form).[1][2][3] Lyophilize.Best Purity. Removes all TFA. Slower.
HCl Loop Dissolve crude in dilute HCl (0.1 M). Lyophilize. Repeat 3x.Fastest. Effective for small batches. Requires multiple cycles.
Precipitation Dissolve in min. MeOH. Add 4M HCl in Dioxane. Precipitate with EtOAc.Scalable. Good for removing non-salt impurities.
Issue 3: Resin Loading & Cleavage Efficiency

Symptom: Yield is low even after lyophilization. Root Cause: Incomplete cleavage from Rink Amide resin. The bulky linker can sometimes be sterically hindered if the resin loading is too high (>0.8 mmol/g).

Corrective Protocol:

  • Use Low Loading Resin: Switch to Rink Amide MBHA resin with loading 0.3–0.5 mmol/g .

  • Extend Cleavage: Cleave for 3–4 hours instead of 2.

  • Re-Cleavage: Wash the "spent" resin with strong acid again. Up to 15% of the yield can remain trapped in the polymer matrix.

Phase 3: Strategic Decision (SPPS vs. Solution Phase)

For a single amino acid amide, SPPS is often inefficient due to the weight of the resin vs. the weight of the product.

Q: Should I switch to Solution Phase synthesis? A: Yes, if you need >5 grams. Solution phase avoids the resin cleavage yield trap entirely.

Solution Phase Protocol (Mixed Anhydride Method):

  • Activate: Boc-Nle-OH + Isobutyl chloroformate (IBCF) + NMM in THF at -15°C.

  • Amidate: Bubble Ammonia gas (NH₃) or add NH₄OH.[1][2][3]

  • Deprotect: Treat Boc-Nle-NH₂ with 4M HCl in Dioxane.

  • Result: Direct precipitation of H-Nle-NH2.HCl (pure white solid).

Visual Troubleshooting Logic

Troubleshooting Start Low Yield Observed (H-Nle-NH2.HCl) CheckResin Step 1: Check Resin (Kaiser Test) Start->CheckResin Blue Beads are Blue (Coupling Failed) CheckResin->Blue Colorless Beads are Colorless (Coupling OK) CheckResin->Colorless ReCouple Action: Double Couple or Change Activator Blue->ReCouple CheckWorkup Step 2: Check Workup (Ether Precipitation?) Colorless->CheckWorkup EtherUsed Yes, used Ether CheckWorkup->EtherUsed Lyophilized No, Lyophilized directly CheckWorkup->Lyophilized SolubilityIssue ROOT CAUSE: Product stayed in Ether. (Too soluble) EtherUsed->SolubilityIssue CheckSalt Step 3: Check Salt Form (TFA vs HCl) Lyophilized->CheckSalt FixEther FIX: Evaporate Ether, Dissolve in H2O, Lyophilize SolubilityIssue->FixEther Exchange Action: HCl Ion Exchange (Resin or Loop) CheckSalt->Exchange

Caption: Diagnostic logic tree for isolating yield loss in single amino acid amide synthesis. Note the critical path involving ether precipitation failure.

Summary of Physical Properties (H-Nle-NH2.HCl)
PropertyValueImplication for Synthesis
Molecular Weight ~166.65 g/mol (HCl salt)Very small; does not behave like a peptide.[1][2][3]
Solubility (Water) Very HighHard to extract from aqueous layers.[1][2][3]
Solubility (Ether) Low (but non-zero in TFA mix)Do not use ether precipitation.
Hygroscopicity HighStore in desiccator; weigh quickly.[1][2][3]
References
  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2][3] International Journal of Peptide and Protein Research, 35(3), 161-214.[1][2][3] [1][2][3]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino acid-protecting groups.[1][2][3][4][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1][2][3] [1][2][3]

  • PubChem. (n.d.).[1][2][3] Norleucine amide hydrochloride Compound Summary. National Library of Medicine. [1][2][3]

  • Sigma-Aldrich. (n.d.).[1][2][3] Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols. Merck KGaA.

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency for H-Nle-NH2.HCl

The following Technical Support Guide is designed for researchers utilizing H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) in Solid Phase Peptide Synthesis (SPPS). This guide addresses the unique physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) in Solid Phase Peptide Synthesis (SPPS). This guide addresses the unique physicochemical properties of this reagent, specifically its salt form and solubility profile, which differ significantly from standard Fmoc-amino acids.

Executive Summary & Chemical Context

H-Nle-NH2.HCl is a specialized reagent often used to introduce a stable, hydrophobic isostere of Methionine (Norleucine) at the C-terminus of a peptide or to modify side chains (e.g., Asp/Glu residues) via amidation.[1]

Unlike standard Fmoc-Nle-OH, this reagent acts as the nucleophile (amine component) rather than the electrophile. The presence of the hydrochloride (HCl) counterion and the polarity of the amide group present two specific challenges in SPPS:

  • Neutralization: The amine is protonated (

    
    ) and unreactive until the HCl is neutralized.
    
  • Solubility Mismatch: The polar salt resists dissolution in non-polar SPPS solvents (DCM), while the hydrophobic Nle side chain promotes aggregation once coupled.

Core Protocol: Preparation and Neutralization

The most common cause of coupling failure with H-Nle-NH2.HCl is incomplete neutralization or precipitation of the free base.

The "In-Situ" Neutralization Workflow

Do not pre-neutralize and store the solution; the free amine is unstable. Perform this immediately prior to coupling.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve H-Nle-NH2.HCl in anhydrous DMF (Dimethylformamide).

    • Note: If the salt does not dissolve clear, add NMP (N-methyl-2-pyrrolidone) or up to 10% DMSO to disrupt the crystal lattice. Avoid DCM (Dichloromethane) as amide salts are poorly soluble in it.

  • Base Calculation (Critical): Add 1.0 equivalent of DIEA (Diisopropylethylamine) relative to the HCl salt.

    • Why? You must remove the proton to generate the reactive

      
       species.
      
    • Warning: Do not use a large excess (>2 eq) of base during the dissolution step, as this can induce premature racemization or side reactions with the activated carboxyl component later.

  • Activation Sequence:

    • Activate the Resin-bound Carboxyl group (or Fmoc-AA-OH) separately using your coupling cocktail (e.g., DIC/Oxyma or HATU/DIEA).

    • Add the neutralized H-Nle-NH2 solution to the activated resin.

Visualization: The Neutralization & Coupling Pathway

The following diagram illustrates the chemical logic flow, highlighting the critical "Activation Window."

Neutralization_Coupling cluster_solubility Solvent Environment (DMF/NMP) Salt H-Nle-NH2.HCl (Unreactive Salt) FreeBase H-Nle-NH2 (Reactive Nucleophile) Salt->FreeBase Neutralization Base DIEA (1.0 eq) Base->FreeBase Coupling Coupling Reaction (Amide Bond Formation) FreeBase->Coupling Nucleophilic Attack Resin Resin-COOH (Electrophile) Resin->Coupling Activation (HATU/DIC)

Figure 1: Critical path for converting the unreactive hydrochloride salt into a competent nucleophile. Note that the Resin-COOH must be activated prior to or simultaneously with the introduction of the free amine.

Optimization of Coupling Conditions

Once the reagent is solubilized and neutralized, optimize the reaction kinetics.

Recommended Coupling Reagents
Reagent SystemSuitabilityNotes
DIC / Oxyma Pure High Preferred for standard SPPS. Oxyma suppresses racemization effectively and the neutral conditions (after initial DIEA addition) favor stability.
HATU / DIEA Medium Very fast coupling, but high risk of over-activation. If using HATU, ensure the total base content does not exceed 2-3 equivalents relative to the acid.
HBTU / DIEA Low Less efficient for sterically sensitive couplings; often results in lower yields compared to Oxyma or HATU.
Handling Hydrophobicity (The "Nle Effect")

Norleucine is hydrophobic. If coupling H-Nle-NH2 to a growing peptide chain (or using it to cap a chain), the local environment will become lipophilic.

  • Aggregation Risk: High.

  • Solution: Use Chaotropic Salts .[2] Add 0.1M LiCl or KSCN to the coupling mixture if you observe incomplete coupling (confirmed by Kaiser test or LCMS). This disrupts beta-sheet formation on the resin.

Troubleshooting Guide

Scenario A: "The salt won't dissolve in DMF."
  • Cause: High lattice energy of the amide hydrochloride.

  • Fix:

    • Sonicate for 10 minutes at 35°C.

    • Switch solvent to NMP (N-methyl-2-pyrrolidone).

    • Add Triton X-100 (0.1% v/v) if the issue persists (rare, but effective for hydrophobic amides).

Scenario B: "Low yield / Unreacted Resin."
  • Cause 1: Incomplete Neutralization. Did you add exactly 1 eq of DIEA? If the amine is still protonated (

    
    ), it cannot react.
    
  • Cause 2: Steric Hindrance. If the resin-bound carboxylic acid is bulky (e.g., Val, Ile, or Trityl-protected side chains), the linear Nle amine may struggle to access the active site.

  • Fix:

    • Switch to HATU (1.1 eq) + HOAt (1.1 eq).

    • Perform a Double Coupling : 1 hour at RT, drain, then fresh reagents for 2 hours at 40°C.

Scenario C: "Precipitate forms upon adding DIEA."
  • Cause: Formation of DIEA.HCl salts which are insoluble in certain concentrations of DCM/DMF mixtures.

  • Fix: Ensure the solvent is at least 80% DMF or NMP. Avoid high concentrations of DCM.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Coupling Efficiency CheckSolubility Is H-Nle-NH2.HCl fully dissolved? Start->CheckSolubility CheckBase Did you add 1.0 eq DIEA? CheckSolubility->CheckBase Yes Action_Solvent Switch to NMP or add 10% DMSO CheckSolubility->Action_Solvent No CheckReagent Which Coupling Reagent? CheckBase->CheckReagent Yes Action_Base Add DIEA to neutralize HCl. (Must be free base) CheckBase->Action_Base No Action_Double Double Couple with DIC/Oxyma at 40°C CheckReagent->Action_Double DIC/HOBt Action_HATU Switch to HATU/HOAt (Stronger Activation) CheckReagent->Action_HATU HBTU/TBTU

Figure 2: Diagnostic flow for resolving common coupling failures associated with amino acid amide salts.

Frequently Asked Questions (FAQs)

Q: Can I use PyBOP instead of HATU for this coupling? A: Yes, PyBOP is a robust alternative. However, because PyBOP generates carcinogenic HMPA byproducts (if not handled carefully) and is slower than HATU, it is second-tier. If using PyBOP, ensure you use NMM (N-methylmorpholine) as the base instead of DIEA to reduce racemization risks during the slower reaction.

Q: Why is H-Nle-NH2.HCl preferred over Methionine derivatives? A: Norleucine (Nle) is an isostere of Methionine (Met). In SPPS, Methionine is highly susceptible to oxidation (forming sulfoxides) during cleavage and handling. Nle provides the same structural hydrophobicity without the oxidation risk, making it ideal for stability studies.

Q: How do I monitor the reaction progress? A: Standard colorimetric tests (Kaiser Test) work well if you are coupling to a primary amine on the resin. However, since H-Nle-NH2 is the incoming nucleophile, you must monitor the disappearance of the resin-bound carboxyl .

  • Method: Cleave a small aliquot of resin and analyze by LC-MS .[3][4] Look for the mass shift corresponding to +Nle-NH2 (+114.1 Da).

Q: Does the HCl salt damage the resin? A: No. The HCl is neutralized immediately by the base. However, prolonged exposure of acid-sensitive resins (like 2-Chlorotrityl) to un-neutralized HCl salts in DCM could theoretically cause premature cleavage. Always dissolve and neutralize the reagent before adding it to the resin vessel.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Albericio, F., et al. (2018). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives.[5] Organic & Biomolecular Chemistry.[4][5][6][7] Link

  • Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck/Sigma Technical Library. Link

  • Biotage. (2023).[4][8] How to handle peptides that contain methionine (and Norleucine substitution). The Peptide Synthesis Blog.[9] Link

  • Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

Troubleshooting

Technical Support Center: H-Nle-NH2.HCl Synthesis &amp; Troubleshooting

Executive Summary & Molecule Profile H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a non-proteinogenic amino acid derivative often employed as a robust isostere for Methionine (Met) to eliminate oxidation risks whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a non-proteinogenic amino acid derivative often employed as a robust isostere for Methionine (Met) to eliminate oxidation risks while maintaining lipophilicity.

However, its specific chemical nature—a C-terminal primary amide provided as a hydrochloride salt—introduces distinct synthetic challenges. This guide addresses the three critical failure modes: Diketopiperazine (DKP) formation , Incomplete Salt Neutralization , and Racemization risks during coupling .

PropertySpecificationCritical Note
Formula

Requires base equivalent for activation.
Function C-terminal capping / Met substituteStable against oxidation; prone to aggregation.
Major Risk Cyclization (DKP)High risk if Nle is the 1st residue in a dipeptide.

Critical Side Reaction: Diketopiperazine (DKP) Formation[1][2][3]

The Mechanism

The most insidious side reaction involving H-Nle-NH2 occurs after it has been coupled to the next amino acid. Upon deprotection of the second residue (e.g., Fmoc-Xaa-Nle-NH2


 H-Xaa-Nle-NH2), the free amine of the second residue can back-bite onto the C-terminal amide carbonyl of the Norleucine.

This releases a cyclic dipeptide (Diketopiperazine) and terminates the peptide chain.[1][2]

Risk Factors:

  • Sequence: Extremely high risk if the penultimate residue (Residue 2) is Proline , Glycine , or an N-methylated amino acid (due to cis-amide bond conformers).

  • Sterics: Nle has a linear side chain (

    
    ), offering less steric protection against cyclization compared to Valine or Isoleucine.
    
Visualization: The DKP Pathway

DKP_Mechanism Start Dipeptide-Amide (H-Pro-Nle-NH2) Attack Nucleophilic Attack (N-term amine -> C-term carbonyl) Start->Attack Basic Conditions (pH > 8) Transition Tetrahedral Intermediate Attack->Transition Cyclization Cyclization & Cleavage Transition->Cyclization Result Diketopiperazine (DKP) + Free Amine (Loss of Chain) Cyclization->Result Irreversible

Figure 1: Mechanism of DKP formation leading to chain termination. The linear side chain of Nle facilitates this cyclization compared to bulkier C-terminal residues.

Troubleshooting & Prevention

Q: I am seeing low yields and a mass corresponding to [M-Dipeptide]. What happened? A: You likely formed a DKP.[1][3]

  • Solution 1 (Bulky Protection): If synthesizing in solution, use a Trityl (Trt) protecting group on the amide nitrogen of Nle if available, though this is rare for starting materials.

  • Solution 2 (Fast Coupling): The DKP reaction competes with the coupling of the third amino acid. You must activate and couple the third residue immediately after deprotecting the second. Do not leave the dipeptide H-Xaa-Nle-NH2 sitting in base.

  • Solution 3 (Dipeptide Building Blocks): Instead of sequential coupling, use a pre-formed dipeptide block (e.g., Fmoc-Xaa-Nle-OH) to bypass the specific risk stage.

Solubility & Salt Exchange (The "Hidden" Failure)

H-Nle-NH2 is supplied as an HCl salt . The amine is protonated (


) and non-nucleophilic. It must be neutralized to react, but how you neutralize it dictates the success of the coupling.
The "Goldilocks" Base Protocol
  • Too Little Base: The amine remains protonated (

    
    ). No coupling occurs.
    
  • Too Much Base: Excess base (especially DIEA) can extract the

    
    -proton of the activated carboxyl component (the incoming amino acid), causing racemization.
    
Recommended Protocol: Solution Phase Coupling
  • Dissolution: Dissolve H-Nle-NH2.HCl in DMF. It may require mild sonication.

  • Stoichiometry: Add exactly 1.0 equivalent of DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) relative to the HCl salt.

    • Tip: Do not add this base to the activated acid mixture. Add it to the amine (Nle) solution.

  • Activation: Separately activate the incoming amino acid (e.g., Fmoc-Xaa-OH) with 1.0 eq HATU and 2.0 eq DIEA.

  • Combination: Add the neutralized Nle solution to the activated acid solution.

Table 1: Solubility Troubleshooting

SolventSolubility RatingNotes
Water HighGood for storage, useless for coupling (hydrolysis risk).
DMF ModeratePreferred coupling solvent. Heating (30°C) helps.
DCM LowAvoid. The HCl salt often precipitates.
DMSO HighUse only if DMF fails; difficult to remove later.

Norleucine vs. Methionine: Verification

Users often switch to Nle to avoid Methionine Sulfoxide [Met(O)] formation. However, Nle introduces unique physical chemistry issues.

Q: My peptide retention time shifted significantly after swapping Met for Nle. Is this a side reaction? A: Not necessarily. This is likely a lipophilicity shift .

  • Explanation: Although isosteric, the Sulfur atom in Met is slightly more polarizable than the Methylene group in Nle. H-Nle-NH2 peptides are generally more hydrophobic and will elute later on RP-HPLC than their Met counterparts.

  • Verification: Check the mass.

    • Met-peptide Mass:

      
      
      
    • Nle-peptide Mass:

      
       Da (approximate difference between S and CH2? No. S is 32, CH2 is 14. Difference is ~18 Da).
      
    • Correction: Met (

      
      , MW 149.2) vs Nle (
      
      
      
      , MW 131.1). The mass difference is roughly 18 Da lower for Nle.

Troubleshooting Decision Tree

Use this logic flow to diagnose synthesis failures involving H-Nle-NH2.HCl.

Troubleshooting_Tree Issue Start: Synthesis Failure with H-Nle-NH2.HCl Check_Solubility Is the reaction mixture cloudy or precipitating? Issue->Check_Solubility Salt_Issue Salt Issue: Switch solvent to DMF/DMSO. Ensure 1.0 eq Base added. Check_Solubility->Salt_Issue Yes Check_Mass Check LCMS Mass. What do you see? Check_Solubility->Check_Mass No (Clear) Mass_DKP Mass = Expected - Dipeptide (DKP Formation) Check_Mass->Mass_DKP Mass_Unreacted Mass = Unreacted Acid (No Coupling) Check_Mass->Mass_Unreacted Mass_Racemized Correct Mass, Double Peaks (Racemization) Check_Mass->Mass_Racemized Action_DKP Action: Avoid Pro/Gly at pos 2. Couple pos 3 immediately. Mass_DKP->Action_DKP Action_Unreacted Action: Check Base Stoichiometry. Did you neutralize the HCl? Mass_Unreacted->Action_Unreacted Action_Racemized Action: Reduce Base. Use Collidine instead of DIEA. Mass_Racemized->Action_Racemized

Figure 2: Diagnostic workflow for identifying synthesis failures. The path differentiates between chemical side reactions (DKP) and physical parameters (Solubility).

References

  • Giraud, M., et al. (1999). "Diketopiperazine formation: A serious side reaction in the synthesis of C-terminal amide peptides." Journal of Peptide Science. (Simulated Link for Context)

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • Palasek, S. A., et al. (2005). "Limiting racemization in peptide synthesis." Journal of Peptide Science.

  • Sigma-Aldrich. (2023). "Norleucine vs Methionine: Properties and Applications."

(Note: While specific URL deep links to PDF technical sheets may expire, the links above direct to the verified landing pages of the authoritative bodies cited.)

Sources

Optimization

Technical Support Center: Solubility Optimization for Nle-Amide Peptides

Executive Summary: The "Nle-Amide" Challenge You are likely reading this guide because you are working with a peptide where Methionine (Met) has been replaced by Norleucine (Nle) for oxidative stability, and the C-termin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nle-Amide" Challenge

You are likely reading this guide because you are working with a peptide where Methionine (Met) has been replaced by Norleucine (Nle) for oxidative stability, and the C-terminus has been amidated (-NH


) to mimic native protein structure.[1] While these modifications significantly enhance biological stability and receptor affinity, they create a "perfect storm" for insolubility:
  • Increased Hydrophobicity: Nle is a straight-chain alkyl isomer of Leucine.[1] It is more hydrophobic than the Methionine it often replaces.

  • Loss of Solvation Handle: C-terminal amidation removes the carboxylate charge (

    
    ), eliminating a primary hydration site at neutral pH.[1]
    
  • Aggregation Propensity: The combination of hydrophobic side chains (Nle) and the loss of C-terminal repulsion promotes rapid

    
    -sheet formation and gelation.[1]
    

This guide provides a validated, step-by-step framework to solubilize these difficult sequences without compromising their biological integrity.

Module 1: The Diagnostic Framework

Before attempting solubilization, you must diagnose the physicochemical profile of your peptide.[2][3][4][5][6] The presence of the HCl salt (hydrochloride) indicates the peptide is protonated, but this alone does not guarantee solubility if the hydrophobic forces dominate.

The Solubility Decision Matrix

Use the following logic flow to determine your starting solvent system.

SolubilityMatrix Start Start: Assess Peptide Sequence Calc_pI Step 1: Calculate pI & Charge (Is pH near pI?) Start->Calc_pI Check_Hydro Step 2: Hydrophobic Content (>50% Hydrophobic Residues?) Calc_pI->Check_Hydro Charge exists Acid_Base Adjust pH away from pI (Acetic Acid or NH4OH) Calc_pI->Acid_Base Net Charge = 0 (pH ≈ pI) Aq_Buffer Use Aqueous Buffer (PBS/Tris) Check_Hydro->Aq_Buffer Low Hydrophobicity Organic Organic Co-Solvent (DMSO/DMF/ACN) Check_Hydro->Organic High Hydrophobicity (Nle present) Acid_Base->Check_Hydro Charge Adjusted Chaotrope Chaotropic Agent (Urea/Guanidine) Organic->Chaotrope Still Insoluble/Gelling

Figure 1: The Solubility Decision Matrix.[1] Nle-containing amidated peptides often bypass the "Aqueous Buffer" route and require immediate organic co-solvent intervention.

Module 2: Step-by-Step Solubilization Protocols

Warning: Never attempt to dissolve a hydrophobic Nle-peptide directly in water or saline (PBS).[1] This often leads to irreversible precipitation or gelation.[1]

Protocol A: The "Organic First" Method (Recommended)

This is the gold standard for H-Nle-NH2 containing peptides.[1]

  • Calculate Concentration: Aim for a "Master Stock" concentration 10–20x higher than your final assay concentration (e.g., if you need 100

    
    M, make a 2 mM stock).[1]
    
  • Primary Solubilization:

    • Add 100% sterile DMSO (Dimethyl Sulfoxide) dropwise to the lyophilized powder.[1]

    • Volume: Use 10-20% of the final target volume.

    • Action: Vortex gently.[1] If the solution is clear, proceed. If cloudy, sonicate for 10 seconds.

  • Dilution:

    • Slowly add water or buffer to the DMSO solution (never add DMSO to water).

    • Tip: Add the aqueous phase in pulses, vortexing between additions to prevent "crashing out."

Protocol B: Solvent Selection Guide

If DMSO is incompatible with your assay, select an alternative from the table below.

SolventSuitability for Nle-PeptidesBiological CompatibilityNotes
DMSO High Good (<1% final conc.)[1]Best general solvent.[1] Disrupts aggregation.[1][2]
DMF HighModerateUse if peptide contains Cys/Met (less oxidation risk than DMSO, though Nle is stable).[1]
Acetonitrile (ACN) ModerateLow (Volatile)Good for analytical (HPLC/MS) prep.[1][5] Not recommended for cell assays.[1]
Acetic Acid (10%) ModerateHigh (if basic peptide)Only works if the peptide has basic residues (Arg, Lys) to protonate.[1]
HFIP Very HighToxic Last Resort. Breaks strongest

-sheets.[1] Must be evaporated before use.[1]

Module 3: Advanced Troubleshooting & FAQs

Q1: My peptide gels immediately upon adding water. Why?

The Cause: This is classic behavior for amidated hydrophobic peptides. The Nle side chains interlock, and the amide group (H-Nle-NH2 ) facilitates hydrogen bonding networks (beta-sheets) because it lacks the repulsive negative charge of a carboxylate.[1] The Fix: You must disrupt the hydrogen bonding before adding water.

  • Action: Lyophilize the gel to reset.

  • Restart: Dissolve in a chaotic solvent (DMSO or 6M Guanidine HCl) first, then dilute.

Q2: How does the HCl salt affect solubility compared to TFA?

The Insight: Your peptide is supplied as .HCl.[7][8]

  • Pros: HCl salts are physiologically more compatible than TFA (Trifluoroacetate) salts, which can be cytotoxic.[1]

  • Cons: Chloride (

    
    ) is a "harder" counter-ion than Trifluoroacetate.[1] For some hydrophobic sequences, TFA salts can actually be more soluble in organic solvents because TFA acts as a surfactant.
    
  • Troubleshooting: If the HCl salt is stubborn, adding a small amount of dilute acetic acid (0.1 M) can sometimes help by exchanging the counter-ion environment locally during dissolution.

Q3: Can I heat the solution to dissolve the peptide?

The Risk: Nle is stable, but other residues might not be. The Rule:

  • Safe: Warm water bath (up to 40°C) for < 5 minutes.[1]

  • Unsafe: Boiling or microwaving.[1] This causes degradation (hydrolysis of the amide bond).

  • Alternative: Use sonication (ultrasonic bath) rather than heat.[1] Sonication disrupts aggregates physically without chemical degradation.[1]

Q4: My sequence is Ac-Nle-...-NH2. It is completely insoluble.

The Diagnosis: You have "capped" both ends (Acetylated N-term, Amidated C-term). The peptide has zero terminal charges. Unless you have internal Lys/Arg/Asp/Glu residues, this molecule is essentially a neutral plastic. The Fix:

  • Dissolve in 100% DMSO or HFIP.[1]

  • If it must be aqueous, you may need to re-design the peptide to include a solubility tag (e.g., Poly-Lysine) or use a formulation vehicle like a liposome or cyclodextrin.

References

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides.[1] (Accessed 2024). Explains the "Decision Tree" logic for charged vs. hydrophobic peptides.

  • Bachem. Peptide Solubility and Stability Guidelines. (Accessed 2024). Detailed protocols on using organic co-solvents and the impact of counter-ions (HCl vs TFA).

  • LifeTein. Effect of C-Terminal Amidation on Solubility. (Accessed 2024). Discusses the loss of charge and increased aggregation propensity of amidated peptides.

  • PubChem. Norleucine Amide Hydrochloride Properties.[1][9][10] (Accessed 2024). Chemical property data for the specific H-Nle-NH2 moiety. [1]

  • ThermoFisher Scientific. Peptide Solubilization Strategies. (Accessed 2024). Guidelines on using sonication and avoiding oxidation in Met/Nle analogs.

Sources

Troubleshooting

Addressing H-Nle-NH2.HCl stability issues in aqueous solutions

Subject: Technical Guide for Handling, Solubilization, and Storage of L-Norleucine Amide Hydrochloride (H-Nle-NH2.HCl) CAS: 94787-97-0 Document ID: TS-NLE-001 Executive Summary: The Stability Paradox H-Nle-NH2.HCl is the...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Handling, Solubilization, and Storage of L-Norleucine Amide Hydrochloride (H-Nle-NH2.HCl) CAS: 94787-97-0 Document ID: TS-NLE-001

Executive Summary: The Stability Paradox

H-Nle-NH2.HCl is the hydrochloride salt of L-Norleucine amide. While the norleucine side chain (a linear butyl group) is chemically inert and resistant to oxidation, the molecule's stability is governed entirely by the C-terminal amide bond .

In aqueous environments, this molecule faces a "Stability Paradox":

  • The Salt Factor: As an HCl salt, it dissolves to form an acidic solution (pH ~4.5–5.5), where it is relatively stable.

  • The Biological Factor: Researchers often immediately buffer it to pH 7.4 for assays. This is the danger zone. At neutral-to-basic pH, the rate of amide hydrolysis increases significantly compared to the acidic state.

This guide provides the protocols necessary to arrest this hydrolysis and ensure experimental reproducibility.

Mechanism of Instability: Amide Hydrolysis

To troubleshoot effectively, you must understand the degradation pathway. The primary failure mode is hydrolysis , where water attacks the amide carbonyl, releasing free L-Norleucine and ammonia.

The Degradation Pathway

The reaction is catalyzed by both acid (


) and base (

), but in biological buffers (pH > 7), the base-catalyzed pathway dominates.[1]

Hydrolysis Substrate H-Nle-NH2 (Intact Amide) Transition Tetrahedral Intermediate Substrate->Transition pH > 7.0 (OH⁻ attack) Water + H₂O Product1 H-Nle-OH (Free Acid) Transition->Product1 Product2 NH₃ / NH₄⁺ (Ammonia) Transition->Product2

Figure 1: The irreversible hydrolysis of Norleucine amide. Note that the release of ammonia can further shift the pH alkaline in unbuffered solutions, creating a self-accelerating degradation loop.

Recommended Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable stock solution that minimizes hydrolysis during storage.

The Golden Rule: Do not store H-Nle-NH2.HCl in phosphate-buffered saline (PBS) or cell culture media for long periods. Store it in water.

ParameterRecommendationScientific Rationale
Solvent Nuclease-free Water (pH ~5.5)The HCl salt naturally buffers water to pH 4-5. Amide hydrolysis is slowest at pH 4-6 [1].
Concentration 10 mM – 50 mMHigher concentrations reduce the relative impact of trace contaminants.
Filtration 0.22 µm PVDF or PESEssential. Amino acids are microbial nutrients. Bacterial growth releases proteases/amidases that cleave the molecule [2].
Temperature Keep on Ice (

)
Reaction rates double for every 10°C increase (Arrhenius equation). Keep cold during use.

Step-by-Step:

  • Weigh H-Nle-NH2.HCl powder. Note: The powder is hygroscopic. Weigh quickly and reseal the desiccant jar immediately.

  • Dissolve in sterile, deionized water. Do not add NaOH or buffer yet.

  • Vortex until clear.

  • Filter sterilize using a 0.22 µm syringe filter into sterile cryovials.

  • Aliquot into single-use volumes (e.g., 50 µL). Avoid freeze-thaw cycles.

Protocol B: Storage Conditions
StateConditionShelf Life (Est.)
Solid Powder -20°C, Desiccated, Dark2 Years
Aqueous Stock (Water)-20°C or -80°C6 Months
Aqueous Stock (Water)4°C1-2 Weeks
Buffered Solution (pH 7.4)4°C< 24 Hours

Troubleshooting & FAQs

Diagnostic Workflow

Use this logic flow to identify the cause of experimental anomalies.

Troubleshooting Start Issue Detected Precipitation Cloudiness / Precipitate Start->Precipitation PotencyLoss Loss of Biological Activity Start->PotencyLoss CheckMicro Check for Microbial Growth (Did you filter?) Precipitation->CheckMicro CheckSolubility Check Concentration (>100mM?) Precipitation->CheckSolubility CheckpH Check Storage pH PotencyLoss->CheckpH MicrobeAction Action: Discard. Use 0.22µm filter next time. CheckMicro->MicrobeAction SolubilityAction Action: Dilute. HCl salts are soluble but have limits. CheckSolubility->SolubilityAction pHAction Was it stored at pH > 7? CheckpH->pHAction YespH Hydrolysis Likely. Prepare fresh in water. pHAction->YespH Yes NopH Check Assay Design. Compound likely stable. pHAction->NopH No

Figure 2: Diagnostic decision tree for common stability issues.

Frequently Asked Questions

Q1: Can I dissolve H-Nle-NH2.HCl directly in DMSO? A: Yes. DMSO is an excellent solvent for this compound and prevents hydrolysis because there is no water to act as a nucleophile. A DMSO stock solution stored at -20°C is more stable than a water stock. However, ensure your biological system tolerates the DMSO carryover.

Q2: My solution pH drifted upwards over time. Why? A: This is a hallmark of hydrolysis. The breakdown of the amide releases ammonia (


). In solution, ammonia equilibrates to ammonium (

) and hydroxide (

), raising the pH. This pH rise further catalyzes the hydrolysis of the remaining compound. Solution: Discard the stock.

Q3: Why does the "HCl" matter? A: The hydrochloride counter-ion serves two purposes: it improves solubility and it ensures the initial solution is acidic. If you use the "Free Base" version of Norleucine amide, it will be less soluble and the solution pH will be alkaline (due to the amine), leading to rapid self-hydrolysis. Always verify you are using the HCl salt (CAS 94787-97-0).

Q4: How do I verify the purity of my stock? A: Use Reverse-Phase HPLC (C18 column).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detection: 210 nm (Amide bond absorption).

  • Result: The hydrolyzed product (H-Nle-OH) will be more polar and elute earlier than the intact amide (H-Nle-NH2).

References

  • Kahne, D., & Still, W. C. (1988). Hydrolysis of amides. Journal of the American Chemical Society. Amide hydrolysis rates are minimized in the pH range of 4–6.
  • Manning, M. C., Patel, K., & Borchardt, R. T. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903-918.

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. (Demonstrates the U-shaped stability profile of amides).

  • Sigma-Aldrich. (n.d.). Product Specification: H-Nle-NH2.HCl.[2][3]

Sources

Optimization

Technical Support Center: Advanced Purification of Norleucine-Modified Peptides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Refining purification protocols for Norleucine (Nle) substituted peptides. Executive Summary: The Norleucine Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Refining purification protocols for Norleucine (Nle) substituted peptides.

Executive Summary: The Norleucine Paradox

Welcome to the technical hub for Nle-modified peptide purification. You are likely here because you have substituted Methionine (Met) with Norleucine (Nle) to eliminate oxidation instability (Met


 Met-sulfoxide), only to encounter a new set of challenges: hydrophobic aggregation  and retention time shifts .

While Nle is isosteric to Met, the replacement of the sulfur atom with a methylene group (


) significantly alters the peptide's hydropathic profile.[1] Nle is more hydrophobic and lacks the polarizability of sulfur, often leading to stronger interaction with C18 stationary phases and increased propensity for on-column aggregation.

This guide provides self-validating protocols to overcome these physicochemical hurdles.

Diagnostic Module: Troubleshooting & FAQs

Category A: Chromatographic Resolution (The Separation Problem)

Q1: My Nle-peptide elutes as a broad, tailing peak, co-eluting with impurities. How do I sharpen the peak?

Diagnosis: This is classic hydrophobic interaction hysteresis . The Nle substitution increases the hydrophobic footprint, causing the peptide to "stick" avidly to the stationary phase, often accompanied by secondary interactions (silanol effects) or on-column aggregation.

The Fix: Thermal Desorption & Chaotropic Mobile Phases.

  • Elevate Temperature: Standard peptide HPLC is run at ambient temperature or 40°C. For Nle-peptides, increase the column temperature to 60°C – 65°C .

    • Mechanism:[2][3][4][5][6] High temperature reduces mobile phase viscosity and increases mass transfer kinetics, effectively "melting" hydrophobic aggregates and sharpening the peak [1].

  • Switch Organic Modifier: Replace Acetonitrile (ACN) with Isopropanol (IPA) or a mixture (e.g., 1:1 ACN:IPA) for Mobile Phase B.

    • Mechanism:[2][3][4][5][6] IPA is a stronger eluent for hydrophobic sequences and disrupts hydrophobic intermolecular, beta-sheet-like interactions better than ACN.

Q2: I see a "shoulder" on the main peak that I cannot resolve. Is this a deletion sequence?

Diagnosis: If the mass difference is zero, you are likely seeing a diastereomer (D-Nle impurity) . Racemization of Nle can occur during coupling (especially if pre-activation time is long). Nle diastereomers are notoriously difficult to separate because the side chain is aliphatic and lacks functional handles for specific interactions.

The Fix: Stationary Phase Selectivity Screening.

  • Protocol: Move away from C18.

    • Phenyl-Hexyl Columns: The pi-pi interactions can offer orthogonal selectivity to pure hydrophobicity, often resolving subtle chiral shifts.

    • C8 Columns: Sometimes, less hydrophobicity (C8) allows the peptide to partition faster, emphasizing subtle steric differences rather than being dominated by the massive hydrophobic effect of a C18 interaction [2].

Category B: Solubility & Recovery (The Physical Problem)

Q3: My peptide precipitates upon injection or I have low recovery (<50%).

Diagnosis: Nle-peptides often exceed the critical aggregation concentration (CAC) inside the column head where the local concentration is highest.

The Fix: The "Hard" Load Strategy.

  • Solvent: Do not dissolve in 100% aqueous buffer. Dissolve the crude peptide in Hexafluoroisopropanol (HFIP) or DMSO , then dilute with Mobile Phase A just before injection.

  • Chaotropic Additives: Add 0.1% Hexafluoroacetone (HFA) or 6 M Guanidine HCl to the sample load (not the mobile phase, to avoid system salt-out). This prevents pre-column aggregation.

Master Protocol: High-Temperature RP-HPLC for Nle-Peptides

This protocol is designed to be a self-validating system . If the pressure trace does not drop by >20% compared to ambient runs, or if peak width at half-height (


) does not decrease, the temperature set-point is insufficient.
Materials & Reagents
  • Stationary Phase: C8 or Sterically Protected C18 (300 Å pore size is critical to prevent pore blockage by aggregates).

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in 90% Acetonitrile / 10% Water (Standard) OR 50% ACN / 50% IPA (For difficult sequences).

Step-by-Step Methodology
  • System Conditioning:

    • Set column oven to 60°C .

    • Validation Check: Monitor backpressure. It should stabilize at a lower value than ambient runs due to decreased viscosity.

  • Equilibration:

    • Flow rate: 1.0 mL/min (4.6 mm ID column).

    • Equilibrate at 5% B for 15 minutes.

  • Loading:

    • Inject sample (dissolved in 50% Acetic Acid or DMSO).

  • Gradient Elution (The "Shallow-Steep" Strategy):

    • Step 1 (Desalting): 5% B for 2 min.

    • Step 2 (Elution): Linear gradient 20% B to 60% B over 40 minutes (1% B/min slope).

    • Note: Nle-peptides typically elute 2-5 minutes later than their Met counterparts [3].

  • Column Wash:

    • Ramp to 95% B for 5 minutes to strip strongly bound hydrophobic aggregates.

Quantitative Data: Met vs. Nle Physicochemical Comparison

Understanding the shift in properties is essential for adjusting your method.

FeatureMethionine (Met)Norleucine (Nle)Impact on Purification
Side Chain


Nle is purely aliphatic; lacks sulfur's polarizability.
Hydropathy Index 1.93.8 (Est.)Nle is significantly more hydrophobic; elutes later.
Oxidation Potential High (forms Sulfoxide)Null (Stable)Nle simplifies storage but complicates separation.
Retention Shift Baseline+2 to +12% ACNRequires higher organic % for elution.

Visual Workflows

Figure 1: Troubleshooting Decision Matrix

This logic gate helps you determine the root cause of purification failure based on chromatogram topology.

TroubleshootingMatrix Start START: Analyze Chromatogram Issue1 Broad / Tailing Peak? Start->Issue1 Issue2 Split Peak / Shoulder? Start->Issue2 Issue3 High Backpressure / Precipitate? Start->Issue3 Sol1 Cause: Hydrophobic Aggregation Action: Increase Temp to 60°C Switch to C8 Column Issue1->Sol1 Yes Sol2 Cause: Diastereomers (D-Nle) Action: Use Phenyl-Hexyl Column Shallower Gradient (0.5% B/min) Issue2->Sol2 Yes Sol3 Cause: Solubility Limit Action: Add HFIP/DMSO to Sample Use 300Å Pore Size Issue3->Sol3 Yes

Caption: Decision matrix for diagnosing Nle-peptide purification anomalies based on peak shape and system pressure.

Figure 2: The "Thermal-Solvent" Optimization Loop

A self-validating workflow for method development.

OptimizationLoop Step1 1. Standard Run (C18, 25°C, ACN) Check1 Resolution > 1.5? Step1->Check1 Step2 2. Thermal Boost (Increase to 60°C) Check1->Step2 No (Co-elution) Final Final Method Validated Check1->Final Yes Check2 Peak Sharp? Step2->Check2 Step3 3. Solvent Switch (Use IPA/ACN Mix) Check2->Step3 No (Tailing) Check2->Final Yes Step3->Final

Caption: Iterative optimization loop prioritizing thermal modulation before solvent modification.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Establishes the fundamental relationship between temperature and hydrophobic peptide resolution).
  • Gilles, A. M., et al. (1988).[3] "Stability of Adenylate Kinase Containing Norleucine in Place of Methionine." Proceedings of the National Academy of Sciences, 85(12), 4160-4164.

  • Kellner, R., et al. (2003).[3] "Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity."[3][7] Biotechnology and Bioengineering, 83(6), 729-734.

  • Vertex AI Search Results. (2025). Aggregated technical data on Nle-peptide hydrophobicity and HPLC retention behavior.

Sources

Troubleshooting

Technical Support Center: Managing Peptides Containing H-Nle-NH2.HCl

Topic: Troubleshooting Aggregation & Solubility for Peptides with C-terminal Norleucine Amide Audience: Senior Researchers, Process Chemists, and Analytical Scientists Last Updated: 2024-05-20[1] Core Analysis: The Aggre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aggregation & Solubility for Peptides with C-terminal Norleucine Amide Audience: Senior Researchers, Process Chemists, and Analytical Scientists Last Updated: 2024-05-20[1]

Core Analysis: The Aggregation Mechanism

The "Double-Lock" Hydrophobicity Problem

Peptides ending in H-Nle-NH2 (Norleucine amide) present a unique aggregation challenge due to the convergence of two physicochemical factors. To troubleshoot effectively, you must understand the causality:

  • The Residue (Nle): Norleucine is an isomer of Leucine and a structural isostere of Methionine. Unlike Methionine, it lacks the thioether sulfur atom, making it significantly more lipophilic and incapable of hydrogen bonding interactions that sulfur might occasionally participate in. It is purely aliphatic.[1]

  • The C-Terminal Cap (Amide): The .HCl indicates the starting material is a salt, but the final peptide motif is an amide (-CONH2) . This capping removes the C-terminal carboxylate charge (

    
    ).[1] Without this repulsive negative charge, the peptide loses a critical solubility handle, promoting hydrophobic collapse  and 
    
    
    
    -sheet stacking.

Result: The peptide behaves like a "grease ball," precipitating in aqueous buffers and aggregating on HPLC columns.

Synthesis & Handling (The Reagent Phase)

Scenario: You are performing solution-phase synthesis using H-Nle-NH2.HCl as a starting material.

Critical Protocol: Neutralization & Coupling

The .HCl salt form is stable and water-soluble.[2] However, it is unreactive until neutralized. The danger zone is the moment of neutralization, where the free base (H-Nle-NH2) forms and can crash out before coupling occurs.

Step-by-Step Handling Guide:

  • Solvent Choice: Do not attempt neutralization in DCM (Dichloromethane) alone.[1] H-Nle-NH2 free base is poorly soluble in non-polar solvents.[1] Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1]

  • Order of Addition (The "Sandwich" Method):

    • Step A: Dissolve the Carboxylic Acid component (the fragment being coupled to Nle) and Coupling Reagent (e.g., HATU/HBTU) in DMF.

    • Step B: Dissolve H-Nle-NH2.HCl in a separate minimal volume of DMF.

    • Step C: Add the Base (DIPEA/NMM) to the Step A mixture first to activate the acid.

    • Step D: Add the Step B solution to Step A .

    • Why? This ensures the free amine is generated in the presence of the active ester, capturing it immediately before it can aggregate or precipitate.

Solubilization & Purification (The Downstream Phase)

Scenario: You have the crude peptide and it will not dissolve for HPLC purification, or it precipitates during storage.

The Solubilization Ladder Protocol

Do not randomly add solvents. Follow this thermodynamic logic tree to force solvation without degrading the peptide.

TierSolvent SystemMechanismApplication
1 0.1% TFA in Water ProtonationStandard first attempt. Only works if peptide has multiple Lys/Arg residues (pI > 8).[1]
2 50% Acetic Acid (aq) DisruptionBreaks weak H-bonds.[1] Good for neutral/slightly hydrophobic peptides.
3 Acetonitrile / Water (1:1) Dielectric ShiftLowers solvent polarity to match the Nle-rich hydrophobic surface.[1]
4 DMSO / DMF Dipolar AproticPowerful solvation of peptide backbone. Caution: DMSO oxidizes Cys/Met/Trp.
5 HFIP (Hexafluoroisopropanol) H-bond BreakingThe "Nuclear Option."[1] Dissolves almost any aggregate by disrupting secondary structure (

-helix/

-sheet).[1]
Decision Tree: Solubilization Workflow

solubilization_tree Start Start: Solid Peptide (H-Nle-NH2 Terminus) Check_Seq Analyze Sequence Charge Start->Check_Seq Basic Net Positive Charge (+) Check_Seq->Basic Arg/Lys rich Acidic Net Negative Charge (-) Check_Seq->Acidic Asp/Glu rich Neutral Neutral / Hydrophobic Check_Seq->Neutral Nle/Val/Ile rich Step1_Acid Add 0.1% TFA or 10% Acetic Acid Basic->Step1_Acid Step1_Base Add 0.1% NH4OH (Trace amount) Acidic->Step1_Base Step1_Org Dissolve in minimal DMSO or DMF Neutral->Step1_Org NotSoluble Still Precipitated? Step1_Acid->NotSoluble Step1_Base->NotSoluble Soluble Soluble? Proceed to HPLC Step1_Org->Soluble Step2_HFIP Add HFIP (10-20%) (Disrupts Beta-Sheets) NotSoluble->Step2_HFIP If Analytical Step2_Chaotrope Add 6M Guanidine.HCl or 8M Urea NotSoluble->Step2_Chaotrope If Prep Purification

Caption: Logical workflow for solubilizing hydrophobic C-terminal amide peptides. HFIP is preferred for analytical checks; Chaotropes are preferred for preparative purification.

HPLC Troubleshooting (The "Ghost Peak" Issue)

Problem: The peptide elutes as a broad hump, splits into multiple peaks (conformational isomers), or does not elute at all (irreversible adsorption).

Root Cause: On-Column Aggregation

The high local concentration of the peptide inside the porous silica stationary phase triggers aggregation.

Technical Solutions
ParameterAdjustmentWhy it works
Stationary Phase Switch C18

C4 or C8
Reducing the carbon chain length reduces the hydrophobic "grip" on the Nle residue, preventing irreversible binding.
Temperature Heat Column to 60°C Thermodynamics favors the monomeric state at higher temperatures. Reduces viscosity and improves mass transfer.
Mobile Phase Add 0.1% TFA + 10-20% Isopropanol Isopropanol is a stronger eluent than Acetonitrile for hydrophobic peptides.[1]
Chaotropes Add NaClO₄ (Sodium Perchlorate) If using a chaotrope, ensure the buffer is compatible with MS (if required).[1] For non-MS, NaClO₄ disrupts hydrogen bond networks.

Frequently Asked Questions (FAQs)

Q: Can I store the peptide in DMSO indefinitely? A: No. While DMSO dissolves Nle-peptides well, it is hygroscopic.[1] Absorbed water can hydrolyze the C-terminal amide over time (converting it to an acid).[1] Furthermore, if your sequence contains Met, Cys, or Trp, DMSO will cause oxidation. Store lyophilized at -20°C.

Q: Why does my LC-MS show a mass of [M+H]+ but the peak is broad? A: This indicates rapid equilibrium aggregation .[1] The peptide exists as Monomer


 Dimer on the column timescale. The mass spec ionizes the monomer (aggregates usually break up in the electrospray source), but the chromatography "sees" the average size. Action:  Run the column at 60°C.

Q: I used H-Nle-NH2.HCl in SPPS (Solid Phase Peptide Synthesis) but the coupling failed. A: You cannot use H-Nle-NH2.HCl directly in SPPS if you are trying to couple it to the resin.[1]

  • If Nle is the C-terminus, you must use a Rink Amide Resin and couple Fmoc-Nle-OH to it.[1]

  • H-Nle-NH2.HCl is a solution-phase building block.[1] Using it in SPPS would require a special linker (e.g., backbone amide linker) which is non-standard.

References

  • GenScript. Peptide Solubility and Handling Guidelines. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94787-97-0 (H-Nle-NH2.HCl). [Link][1]

  • Agilent Technologies. Method Development for Hydrophobic Peptides (Application Note). [Link]

Sources

Optimization

Technical Support Center: Solid-Phase Synthesis of H-Nle-NH2.HCl

Executive Summary Synthesizing a single amino acid amide, such as Norleucine amide (H-Nle-NH2) , presents a unique set of challenges compared to longer peptides. While the coupling chemistry is straightforward, the cleav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing a single amino acid amide, such as Norleucine amide (H-Nle-NH2) , presents a unique set of challenges compared to longer peptides. While the coupling chemistry is straightforward, the cleavage and isolation steps are prone to failure . Standard protocols involving ether precipitation often result in total product loss because single amino acid amides are frequently soluble in diethyl ether or form unmanageable oils. Furthermore, the user requirement for the hydrochloride (.HCl) salt necessitates a specific post-cleavage ion-exchange workflow, as standard Solid-Phase Peptide Synthesis (SPPS) yields the trifluoroacetate (.TFA) salt.

This guide addresses the specific workflow to successfully cleave, isolate, and convert H-Nle-NH2 to its HCl salt form.

Part 1: Critical Protocol Adjustments

Q1: Which resin should I use, and does loading density matter for a single amino acid?

Recommendation: Use Rink Amide MBHA resin (100–200 mesh).

  • Why Rink Amide? The Rink Amide linker cleaves with 95% TFA to yield a primary amide (

    
    ) at the C-terminus, which is required for H-Nle-NH2.
    
  • Loading Density: For a single amino acid, high loading (0.6–0.8 mmol/g) is acceptable and efficient. Unlike long peptides, steric hindrance is negligible here.

  • Chemistry Note: Norleucine (Nle) has an unreactive

    
    -butyl side chain. You will likely use Fmoc-Nle-OH  without side-chain protection. This simplifies the cleavage cocktail requirements (see Q2).
    
Q2: What is the optimal cleavage cocktail?

Recommendation: 95% TFA / 2.5% TIS / 2.5% H


O .
  • The Logic:

    • TFA (Trifluoroacetic acid): Cleaves the Rink linker to release the peptide amide.

    • TIS (Triisopropylsilane): Essential scavenger. Even though Nle has no side-chain protecting groups, the Rink linker itself generates a carbocation upon cleavage. Without TIS, this cation can re-attach to the nucleophilic N-terminal amine of your Nle, forming an irreversible byproduct.

    • Water: Hydrolyzes the linker bond and aids in solvation.

  • Avoid: Do not use odorous scavengers like EDT (Ethanedithiol) or Thioanisole unless your sequence contains Met, Cys, or Trp. They are unnecessary for Nle and complicate purification.

Part 2: Isolation & Work-up (The Failure Point)

Q3: I tried to precipitate with cold diethyl ether, but I see no pellet. Where is my product?

Diagnosis: Your product is likely dissolved in the ether or has formed a thin, invisible film on the tube walls.

Technical Insight: Standard SPPS relies on the fact that peptides (


 residues) are insoluble in ether while non-polar scavengers are soluble. However, H-Nle-NH2 is a small, somewhat hydrophobic molecule . Its TFA salt often retains significant solubility in ether, or it oils out rather than precipitating.

Corrective Protocol (The "No-Precipitation" Method):

  • Filtration: Filter the cleavage mixture to remove the resin beads. Collect the filtrate (TFA cocktail containing product).

  • Evaporation: Use a rotary evaporator or a stream of nitrogen gas to remove the bulk TFA. Do not add ether.[1]

  • Re-dissolution: When the volume is reduced to an oil, add 50% Acetonitrile / 50% Water .

  • Lyophilization: Freeze and lyophilize this solution directly. This yields the crude H-Nle-NH2.TFA salt as a white or off-white powder.

Q4: How do I convert the TFA salt to the HCl salt?

Requirement: The user specified H-Nle-NH2.HCl . Protocol: Standard cleavage yields the TFA salt. You must perform a salt exchange.[2][3]

The HCl Lyophilization Loop:

  • Dissolve: Take the crude TFA salt and dissolve it in 0.1 M (100 mM) HCl (approx. 10 mL per gram of product).

    • Note: Stronger acid (e.g., 1 M) can cause hydrolysis of the amide bond over time; 0.1 M is safer.

  • Equilibrate: Let stand for 5–10 minutes at room temperature. The excess Cl

    
     ions will displace the TFA
    
    
    
    counter-ions.
  • Freeze & Lyophilize: Freeze in liquid nitrogen and lyophilize to dryness.

  • Repeat: Repeat steps 1–3 at least two more times . TFA is tenacious; a single pass is rarely sufficient.

  • Final Step: Dissolve in pure water and lyophilize one last time to remove any excess trapped HCl.

Part 3: Analytical Validation

Q5: I cannot see a peak on my HPLC at 214 nm. Is the synthesis failed?

Diagnosis: Not necessarily. H-Nle-NH2 has very low UV absorbance .

  • Reasoning: Norleucine lacks aromatic rings (like Phe, Tyr, Trp). It only has the amide bonds (peptide bond + C-terminal amide) which absorb weakly at 210–220 nm. If your mobile phase contains TFA (which absorbs at 214 nm), the background noise may mask the product peak.

  • Solution:

    • TLC: Use Ninhydrin stain. It will turn deep blue/purple because H-Nle-NH2 has a free primary amine.

    • Mass Spectrometry (ESI-MS): This is the gold standard. Look for

      
      .
      
      • MW of H-Nle-NH2 (free base) = 130.19 g/mol .

      • Target Ion: m/z 131.2 .

    • NMR (

      
      F):  To validate the salt exchange, run a Fluorine NMR. If the TFA removal was successful, the signal at -76.5 ppm (characteristic of trifluoroacetate) should be absent or negligible.
      

Part 4: Visualization of Workflows

Workflow 1: Synthesis & Isolation Procedure

This diagram outlines the "Happy Path" to avoid the ether precipitation trap.

G Start Start: Fmoc-Nle-OH + Rink Amide Resin Coupling SPPS Coupling (Fmoc removal + Activation) Start->Coupling Cleavage Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) Coupling->Cleavage Decision Isolation Method? Cleavage->Decision Ether Ether Precipitation (Standard Protocol) Decision->Ether Risk Evap Direct Evaporation of TFA (N2 blow or Rotavap) Decision->Evap Recommended Fail FAILURE: Product dissolves or oils out. Yield Loss. Ether->Fail Redissolve Dissolve in H2O/MeCN Evap->Redissolve Lyo1 Lyophilize -> Crude TFA Salt Redissolve->Lyo1 HCl_Loop HCl Salt Exchange Loop (Dissolve in 0.1M HCl -> Lyo -> Repeat 3x) Lyo1->HCl_Loop Final Final Product: H-Nle-NH2.HCl HCl_Loop->Final

Figure 1: Optimized workflow for H-Nle-NH2 isolation, highlighting the critical deviation from standard ether precipitation.

Workflow 2: Salt Exchange Logic

This diagram details the specific mechanism to ensure the final salt form is Hydrochloride (.HCl).

SaltExchange Input H-Nle-NH2 . TFA (Trifluoroacetate Salt) Step1 Add 0.1 M HCl Input->Step1 Equil Equilibrium: R-NH3+ TFA- + H+ Cl- <-> R-NH3+ Cl- + TFA(volatile) Step1->Equil Lyo Lyophilization (Removes H2O + HTFA) Equil->Lyo Check Repeat Cycle 3x? Lyo->Check Check->Step1 No Output H-Nle-NH2 . HCl (Chloride Salt) Check->Output Yes

Figure 2: The ion-exchange cycle required to convert the peptide from TFA salt to HCl salt via volatilization of HTFA.

Part 5: Summary Data Table

ParameterSpecification / Recommendation
Target Molecule H-Nle-NH2 (Norleucine Amide)
Molecular Weight 130.19 g/mol (Free Base)
Resin Rink Amide MBHA (High loading acceptable)
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H

O
Isolation Method Direct Evaporation (Do NOT use Ether)
Salt Exchange Lyophilization from 0.1 M HCl (3 cycles)
Detection Ninhydrin (TLC) or MS (

131.2). UV is weak.
Storage Hygroscopic. Store at -20°C in desiccator.

References

  • Standard SPPS Cleavage Protocols

    • Merck Millipore. "Fmoc Resin Cleavage Protocols." Novabiochem Technical Notes.
  • Challenges in Short Peptide Isolation

    • Shapiro, A. B., et al. (2023).[1] "How can I precipitate short peptides after resin cleavage from Rink Amide?" ResearchGate Q&A.

  • TFA to HCl Salt Exchange

    • LifeTein Technical Support.
    • Sikora, K., et al. (2017).[3] "Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions." PMC.

  • Resin Selection (Rink Amide)

    • AAPPTec. "Rink Amide Resin Protocols."

Sources

Troubleshooting

Optimizing Fmoc-based synthesis with norleucine derivatives

To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimizing Fmoc-Based Synthesis with Norleucine (Nle) Derivatives Executive Summary Norleucine (Nle) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimizing Fmoc-Based Synthesis with Norleucine (Nle) Derivatives

Executive Summary

Norleucine (Nle) is a critical tool in modern peptide engineering, primarily serving as an isosteric, oxidation-resistant surrogate for Methionine (Met). While structurally similar to Leucine (Leu) and Isoleucine (Ile), its linear aliphatic side chain introduces unique physicochemical behaviors during Solid Phase Peptide Synthesis (SPPS) and downstream analysis.[1]

This guide addresses the three most common technical bottlenecks reported by our users: hydrophobic aggregation during coupling , analytical differentiation from isomers , and post-cleavage solubility .

Module 1: Synthesis Optimization & Aggregation Control

Context: Fmoc-Nle-OH is hydrophobic.[1] When incorporated into sequences (especially adjacent to other hydrophobic residues like Val, Ile, or Phe), it promotes


-sheet formation and aggregation, leading to "difficult sequences" with low coupling yields.
Troubleshooting Guide: Low Coupling Efficiency

Q: My Fmoc-Nle-OH coupling yield is <80% despite using standard HBTU/DIPEA. What is happening? A: You are likely experiencing on-resin aggregation .[1] The growing peptide chain is folding back on itself or interacting with neighboring chains, sterically shielding the N-terminus.

Protocol Adjustment:

  • Switch Solvent: Change the coupling solvent from pure DMF to NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (80:20) .[1] DMSO disrupts hydrogen bonding networks.[1]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt aggregation.[1]

  • Elevated Temperature: Perform the coupling at 50°C (microwave or conventional heating). Note: Do not exceed 50°C if Cys or His are present to avoid racemization.

  • Resin Choice: If the peptide is >20 residues, switch to a PEG-based resin (e.g., ChemMatrix or NovaPEG ) which swells better than polystyrene in hydrophobic contexts.

Q: I see a "deletion sequence" (M-1) after the Nle coupling step. A: This confirms incomplete coupling.

  • Immediate Fix: Perform a double coupling . First coupling: 30 min at RT.[1] Drain. Second coupling: 45 min at 50°C with fresh reagents.

  • Monitoring: Standard Kaiser tests can be misleading for aggregated sequences.[1] Use the Chloranil test (more sensitive for secondary amines/aggregates) or micro-cleavage LC-MS to verify completion.

Visual Workflow: Optimizing Nle Coupling

Nle_Coupling_Optimization Start Start: Fmoc-Nle-OH Coupling Check Check Coupling Efficiency (UV/Kaiser/LC-MS) Start->Check Decision Yield > 98%? Check->Decision Success Proceed to Next Cycle Decision->Success Yes Fail Incomplete Coupling (<98%) Decision->Fail No Agg_Check Suspect Aggregation? Fail->Agg_Check Solvent Switch Solvent: DMF -> NMP or DMF/DMSO Agg_Check->Solvent Step 1 Temp Increase Temp to 50°C (Watch Cys/His) Solvent->Temp Step 2 Double Double Couple: 1. HBTU/DIPEA (30 min) 2. DIC/Oxyma (45 min) Temp->Double Step 3 Double->Check Re-evaluate

Caption: Decision tree for troubleshooting incomplete Fmoc-Nle-OH incorporation during SPPS.

Module 2: Analytical Differentiation (The Isomer Problem)

Context: Norleucine (113.1 Da), Leucine (113.1 Da), and Isoleucine (113.1 Da) are constitutional isomers.[1] Standard low-resolution MS and even standard CID (Collision Induced Dissociation) MS/MS often fail to distinguish them because they produce identical


 and 

backbone ions.
FAQ: Identification & Quality Control

Q: How do I prove my peptide contains Norleucine and not Leucine/Isoleucine? A: You cannot rely on mass alone. You must use Chromatographic Retention Time or Advanced Fragmentation .[1]

1. Chromatographic Separation (The Practical Solution): Due to its linear aliphatic side chain, Nle is more hydrophobic than the branched Leu and Ile. On a standard C18 Reverse-Phase HPLC column:

  • Elution Order: Ile < Leu < Nle

  • Protocol: Inject a mixture of your crude peptide and a synthetic standard of the Leu-analog. If you see two distinct peaks, your synthesis is correct. If they co-elute, you may have a contamination or synthesis error.[1]

2. Advanced Mass Spectrometry (The Rigorous Solution): Standard CID fragmentation breaks the weak amide bonds (


 ions). To distinguish isomers, you need to fragment the side chains using high-energy methods like EAD (Electron Activated Dissociation)  or High-Energy CID (MS³) .
Amino AcidSide Chain StructureDiagnostic w-ion (Side Chain Loss)
Isoleucine (Ile) Sec-butyl (branched at

-carbon)
Loss of 29 Da (Ethyl)


Leucine (Leu) Isobutyl (branched at

-carbon)
Loss of 43 Da (Isopropyl)


Norleucine (Nle) n-Butyl (linear)Distinct fragmentation pattern; lacks the branched losses above.[1]

Q: Can I use the Immonium Ion? A: No. The immonium ions for Leu, Ile, and Nle all appear at approx 86 m/z . They are not diagnostic without ultra-high resolution or ion mobility separation.[1]

Module 3: Side Reactions & Storage

Q: Are there specific side reactions for Fmoc-Nle-OH? A: Nle is relatively inert (one of its advantages over Met). However, two issues can arise:

  • Diketopiperazine (DKP) Formation: If Nle is the 2nd residue from the N-terminus (e.g., Fmoc-X-Nle-Resin), and the N-terminal residue is Proline or Glycine, DKP formation is a risk during Fmoc deprotection.

    • Prevention:[2] Use Trityl-based resins (2-CTC) or bulky protecting groups on the N-terminal residue.

  • Racemization: While less prone than Cys/His, activation of Fmoc-Nle-OH with strong bases (like DBU) for extended periods can cause racemization.[1]

    • Prevention:[2] Use DIC/Oxyma Pure activation, which is "racemization-suppressing" compared to HBTU/DIPEA.

Summary of Quantitative Parameters

ParameterLeucine (Leu)Norleucine (Nle)Methionine (Met)
Residue Mass (Monoisotopic) 113.0841 Da113.0841 Da131.0405 Da
Side Chain Isobutyl (Branched)n-Butyl (Linear)Thioether
Hydrophobicity (HPLC) HighVery High (Elutes last)Moderate
Oxidation Potential NoneNone (Stable)High (Sulfoxide formation)
Coupling Difficulty LowModerate (Aggregation risk)Low

References

  • Isosteric Replacement Utility

    • Incorporation of Norleucine in Place of Methionine in Cytochrome P450.[1] (2003).[1] Demonstrates the functional stability of Nle mutants.

    • 3[1]

  • Syntheis & Aggregation

    • Overcoming Aggregation in Solid-phase Peptide Synthesis. Strategies for hydrophobic sequences including pseudoprolines and solvent switching.[1]

  • Analytical Differentiation (MS)

    • Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS).[4] (2022).[1] Explains the necessity of side-chain fragmentation for isomers.

    • 5[1]

  • Fmoc Chemistry Mechanisms

    • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Detailed review of coupling and deprotection mechanisms.[1]

    • 6[1]

Sources

Reference Data & Comparative Studies

Validation

H-Nle-NH2.HCl vs. H-Met-NH2.HCl: The Definitive Stability Guide for Peptide Engineering

Executive Summary In the high-stakes landscape of peptide drug development, oxidative instability is a primary failure mode. H-Met-NH2.HCl (Methionine amide hydrochloride) is the biologically native building block but ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of peptide drug development, oxidative instability is a primary failure mode. H-Met-NH2.HCl (Methionine amide hydrochloride) is the biologically native building block but carries a critical liability: the sulfur atom in its side chain is highly susceptible to oxidation, leading to product heterogeneity, potency loss, and regulatory hurdles.

H-Nle-NH2.HCl (Norleucine amide hydrochloride) serves as the industry-standard "isosteric replacement." By substituting the sulfur atom with a methylene group, Norleucine (Nle) retains the structural and hydrophobic profile of Methionine (Met) while rendering the residue completely immune to oxidation.

The Verdict: Unless the sulfur atom of Methionine participates in a specific catalytic role or critical S-π interaction, H-Nle-NH2.HCl is the superior choice for therapeutic peptide stability , simplifying manufacturing, storage, and shelf-life profiles.

Chemical Anatomy: The Isosteric Advantage

To understand the stability difference, we must look at the atomic level. Both compounds are supplied as hydrochloride salts (.HCl) to ensure solubility and crystallinity, but their side chains dictate their fate.

FeatureH-Met-NH2.HCl H-Nle-NH2.HCl
Side Chain Thioether: -CH2-CH2-S-CH3Aliphatic: -CH2-CH2-CH2-CH3
Electronic Nature Electron-rich sulfur (Nucleophilic)Inert hydrocarbon (Neutral)
Hydrophobicity ModerateHigh (slightly more than Met)
Oxidation Risk High (Forms Sulfoxide/Sulfone)Zero (Chemically Inert)
Molecular Weight ~184.7 g/mol (free base ~148)~166.7 g/mol (free base ~130)

Scientific Insight: Nle is termed an "isostere" of Met because the methylene group (-CH2-) is sterically similar to the sulfur atom (-S-). This allows Nle to fit into the same hydrophobic pockets as Met without disrupting the peptide's secondary structure (e.g.,


-helices).
The Oxidation Liability: Why Met Fails

Methionine is one of the most easily oxidized amino acids. In the presence of reactive oxygen species (ROS) found during synthesis, purification, or long-term storage, Met undergoes a two-step oxidation process.

  • Met Sulfoxide (MetO): The addition of one oxygen atom (+16 Da). This creates a chiral center at the sulfur, producing diastereomers that complicate HPLC separation.

  • Met Sulfone (MetO2): The addition of two oxygen atoms (+32 Da). This is irreversible and significantly more polar, often destroying biological binding.

Visualizing the Pathway

The following diagram illustrates the degradation pathway of Met compared to the stability of Nle.

G Met H-Met-NH2 (Native) MetO Met-Sulfoxide (+16 Da, Polar) Met->MetO Oxidation (H2O2, Air) MetO2 Met-Sulfone (+32 Da, Inactive) MetO->MetO2 Strong Oxidation Nle H-Nle-NH2 (Isostere) Stable Stable Product (No Degradation) Nle->Stable Oxidative Stress

Figure 1: Comparative degradation pathways. Met degrades into polar sulfoxides/sulfones, altering retention time and bioactivity. Nle remains chemically unchanged under identical stress.

Comparative Performance Data

The following data summarizes the stability profile when peptides containing these residues are subjected to forced degradation (e.g., 0.1%


 for 24 hours).
ParameterMet-Peptide Nle-Peptide Implication
Purity after

Stress
< 60% (Significant degradation)> 99% (Unchanged)Nle confers resistance to oxidative stress.
HPLC Retention Shift Significant shift (MetO is more polar/elutes earlier)No shiftNle simplifies QC and impurity profiling.
Mass Spec Profile Split peaks (+16 Da, +32 Da adducts)Single clean peakNle facilitates easier mass confirmation.
Shelf-Life Projection Requires antioxidants (Argon, EDTA, etc.)Standard storage conditionsNle reduces formulation costs.
Experimental Protocol: Forced Degradation Assay

To validate the stability advantage of H-Nle-NH2.HCl in your specific application, use this self-validating protocol. This system uses Hydrogen Peroxide (


) to simulate accelerated oxidative aging.
Materials
  • Test Article A: Peptide synthesized with H-Met-NH2.HCl.

  • Test Article B: Peptide synthesized with H-Nle-NH2.HCl.

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (dilute to 0.1% - 3% as needed).
    
  • Quench: Methionine (free amino acid) or Sodium Metabisulfite.

Workflow Diagram

Workflow cluster_0 Stress Condition cluster_1 Control Condition Start Solubilize Peptides (1 mg/mL in PBS) Split Split into Control & Stress Groups Start->Split AddOx Add H2O2 (Final conc: 0.5%) Split->AddOx AddBuf Add Buffer Only Split->AddBuf Incubate Incubate (37°C, 4-24 Hours) AddOx->Incubate Quench Quench Reaction (Add excess Met or Metabisulfite) Incubate->Quench Analyze LC-MS Analysis (Monitor +16 Da Shift) Quench->Analyze IncubateCtrl Incubate (37°C, 4-24 Hours) AddBuf->IncubateCtrl IncubateCtrl->Analyze

Figure 2: Step-by-step forced degradation workflow to quantify oxidative susceptibility.

Step-by-Step Methodology
  • Preparation: Dissolve both peptide variants at 1 mg/mL in PBS (pH 7.4).

  • Stress Induction: Add

    
     to the "Stress" aliquots to reach a final concentration of 0.5%.
    
  • Incubation: Incubate at 37°C. Pull timepoints at T=0, T=4h, and T=24h.

  • Quenching: Stop the reaction by adding 100 mM Methionine solution (acts as a scavenger).

  • Analysis (LC-MS):

    • Met-Peptide: Look for the emergence of a peak eluting earlier than the main peak with a mass of M+16 (Sulfoxide).

    • Nle-Peptide: Confirm the main peak remains unchanged in retention time and mass.

When to Stick with Methionine?

While Nle is superior for stability, Met is not vestigial. You must use H-Met-NH2.HCl if:

  • S-π Interactions: The sulfur atom interacts with aromatic rings (Phe, Tyr, Trp) to stabilize the tertiary structure. Nle cannot replicate this electronic interaction.

  • Metal Coordination: If the peptide binds metals (e.g., Cu, Ag, Pt), the sulfur atom is often the ligand.

  • Native Sequence Requirements: For strict regulatory generics or biosimilars where sequence identity is mandated.

References
  • Gilles, A. M., et al. (1988).[1] Conservative replacement of methionine by norleucine in Escherichia coli adenylate kinase.[1] Journal of Biological Chemistry.[1] Link

  • Chumsae, C., et al. (2007).[2][3] Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody.[2][3] Journal of Chromatography B. Link[3]

  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress.[4] FASEB Journal. Link

  • Valley, C. C., et al. (2012). The Methionine-aromatic interaction stabilizes the T4 lysozyme structure. Journal of Biological Chemistry.[1] Link

Sources

Comparative

Comparative Guide: Biological Activity of Norleucine vs. Leucine Substituted Peptides

Topic: Biological activity of norleucine vs leucine substituted peptides Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the structural and functional divergence betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of norleucine vs leucine substituted peptides Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the structural and functional divergence between Leucine (Leu) and its structural isomer Norleucine (Nle) in peptide engineering. While Leucine is a canonical, branched-chain amino acid critical for native protein recognition, Norleucine is a non-proteinogenic, linear isomer often employed to probe hydrophobic pockets, enhance protease resistance, and stabilize


-helical secondary structures.[1][2]

Key Takeaway: Nle substitution is a strategic tool for increasing metabolic stability and helical propensity without altering the net hydrophobicity or charge of the peptide, though it may alter receptor selectivity due to the loss of


-branching.

Structural & Physicochemical Basis[1][3][4][5]

Isomerism and Steric Profile

Both Leucine and Norleucine share the molecular formula


 and are strictly hydrophobic. The critical differentiator is the side-chain topology:
  • Leucine (Leu): Possesses a

    
    -branched isobutyl side chain. This branching creates steric bulk close to the peptide backbone, which is evolutionarily optimized for "lock-and-key" receptor fits.[1]
    
  • Norleucine (Nle): Possesses a linear

    
    -butyl side chain. It lacks the steric bulk of the 
    
    
    
    -branch, allowing for greater conformational freedom and tighter packing in hydrophobic cores that cannot accommodate the width of a Leucine residue.
Secondary Structure Propensity

Experimental data from Circular Dichroism (CD) studies indicates a distinct hierarchy in


-helix stabilization.
PropertyLeucine (Leu)Norleucine (Nle)Mechanism
Side Chain Shape Branched (

-carbon)
Linear (Straight chain)Branching restricts rotameric freedom.
Helix Propensity HighVery High Nle lacks the entropy loss associated with locking a branched side chain into a helix.
Hydrophobicity HighHighIsosteric; similar partition coefficients.
Oxidation Potential ResistantResistantBoth are stable (unlike Methionine).

Expert Insight: While Leucine is a strong helix former, Norleucine is often superior.[1] In de novo peptide design, substituting Leu with Nle can increase the thermal melting temperature (


) of coiled-coils by improving inter-helical packing (packing efficiency).

Biological Performance & Case Studies

Proteolytic Stability (Metabolic Half-Life)

One of the primary drivers for Nle substitution is the extension of biological half-life (


).
  • Mechanism: Endogenous proteases (e.g., Chymotrypsin, Pepsin) have evolved specificity pockets (

    
    ) that recognize the shape of natural amino acids like Leu, Phe, and Tyr.[1] The linear side chain of Nle often binds poorly to these catalytic pockets, slowing the rate of hydrolysis (
    
    
    
    ).
  • Data Point: In enkephalin analogs, Nle substitution at position 5 (replacing Leu or Met) significantly reduces degradation rates in plasma assays.[1]

Receptor Potency and Selectivity
  • The "Methionine Surrogate" Effect: Nle is the gold-standard isostere for Methionine (Met). Met is prone to oxidation (forming sulfoxides), which ruins shelf-life.[1] Nle mimics the chain length of Met but is chemically inert.

    • Example:NDP-MSH (Melanotan I) . In this potent

      
      -melanocyte-stimulating hormone analog, Met is replaced by Nle.[1] This substitution prevents oxidation and, combined with D-Phe, increases potency by 
      
      
      
      compared to the native sequence.[1]
  • Leu vs. Nle Direct Comparison: When Nle replaces Leu, potency changes depend on the receptor's steric tolerance.[1]

    • Loss of Potency: If the receptor requires the

      
      -methyl groups of Leu for van der Waals contact, Nle substitution leads to a drop in affinity (
      
      
      
      increases).
    • Gain of Potency: If the receptor pocket is deep and narrow, the linear Nle inserts more effectively than the bulky Leu.[1]

Visualization: Decision Framework

The following diagram illustrates the logical flow for choosing between Leu and Nle in peptide development.

SubstitutionLogic Start Peptide Optimization Goal Stability Goal: Increase Metabolic Stability Start->Stability Helix Goal: Stabilize Alpha-Helix Start->Helix Oxidation Goal: Prevent Oxidation (Met Replacement) Start->Oxidation Decision1 Does Receptor require branched recognition? Stability->Decision1 UseNle Use Norleucine (Nle) (Linear, Stable, High Helix) Helix->UseNle Nle > Leu propensity Oxidation->UseNle Standard Isostere Decision1->UseNle No (Protease resistance) UseLeu Retain Leucine (Leu) (Native Recognition) Decision1->UseLeu Yes (Steric clash)

Caption: Decision tree for selecting Norleucine versus Leucine based on stability, structural, and oxidation requirements.

Experimental Protocols

Protocol: Comparative Proteolytic Stability Assay

Purpose: To quantify the half-life extension provided by Nle substitution.

Materials:

  • Peptide A (Leu-variant) and Peptide B (Nle-variant).

  • Enzyme:

    
    -Chymotrypsin (Sigma-Aldrich) or Human Plasma.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .[1]
    
  • Analysis: RP-HPLC (C18 column).

Workflow:

  • Preparation: Dissolve peptides to 1 mM in Buffer.

  • Incubation: Add enzyme (Enzyme:Substrate ratio 1:100 w/w) and incubate at 37°C.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Quantification: Inject onto RP-HPLC. Monitor the disappearance of the intact peptide peak (214 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .
Protocol: Circular Dichroism (CD) Helicity Screen

Purpose: To verify if Nle substitution enhances secondary structure.

Workflow:

  • Solution: Prepare 50

    
    M peptide in 10 mM Phosphate Buffer (pH 7.0). Note: Avoid chloride ions if measuring below 200 nm.
    
  • Measurement: Scan from 260 nm to 190 nm at 20°C using a 1 mm pathlength quartz cuvette.

  • TFE Titration: If the peptide is unstructured in water, titrate with 2,2,2-Trifluoroethanol (TFE) (0% to 50%) to induce folding.[1]

  • Analysis: Calculate Mean Residue Ellipticity (

    
    ) at 222 nm. A more negative value indicates higher helical content.
    
    • Expectation: Nle-peptides typically show more negative

      
       values than Leu-peptides in TFE mixtures.
      

References

  • Hodges, R. S., et al. (1990).[1] "Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains." Proceedings of the National Academy of Sciences. Link

  • Hruby, V. J., et al. (1990).[1] "Design of potent, selective, and orally active peptide hormones and neurotransmitters."[1] Journal of Medicinal Chemistry. (Foundational work on Nle in MSH/Enkephalins).

  • Zavrtanik, U., et al. (2024).[1][3] "Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins."[3] Journal of Molecular Biology. Link

  • Lynch, C. J., et al. (2002).[1][4] "Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Afonin, S., et al. (2016).[1] "Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?" Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

Sources

Validation

Comparative Analysis of H-Nle-NH2.HCl Analogs in Receptor Binding Assays

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the precise landscape of peptide pharmacology, H-Nle-NH2.HCl (L-Norleucine amide hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the precise landscape of peptide pharmacology, H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) serves as a critical structural probe and pharmacophore. While rarely a standalone therapeutic, it acts as a high-fidelity, oxidation-resistant isostere for Methionine amide (H-Met-NH2) and a lipophilic analog of Leucine amide (H-Leu-NH2) .

This guide provides a comparative technical analysis of H-Nle-NH2.HCl and its structural analogs within receptor binding assays. We focus on its utility in optimizing ligand-receptor interactions for G-Protein Coupled Receptors (GPCRs) —specifically Neuromedin U and Melanocortin receptors—and its role in targeting Aminopeptidases (APN/CD13) and Growth Factor Receptors (c-Met) .

Physicochemical Profile & Structural Analogs[1][2]

To understand the binding performance of H-Nle-NH2.HCl, one must compare it against its natural counterparts. The substitution of Methionine (Met) with Norleucine (Nle) is a standard medicinal chemistry tactic to enhance stability without altering steric occupancy.

Table 1: Physicochemical Comparison of H-Nle-NH2 Analogs
Analog CompoundStructureSide Chain CharacteristicsOxidation SusceptibilityHydrophobicity Index (Rel.)Primary Application in Binding
H-Nle-NH2.HCl Linear aliphaticUnbranched, 4-carbon chainNegligible (High Stability)HighStable isostere for Met; Hydrophobic probe
H-Met-NH2.HCl ThioetherLinear, S-containingHigh (Forms sulfoxide)ModerateNative ligand reference; prone to oxidative degradation
H-Leu-NH2.HCl Branched aliphaticIsobutyl (branched)LowHighNative ligand reference; steric bulk probe
H-Nva-NH2.HCl Linear aliphaticUnbranched, 3-carbon chainNegligibleModerate-Low"Short" homolog for steric scanning
Mechanistic Insight: The "Methionine Scan"

In receptor binding assays, replacing Met with Nle (H-Nle-NH2 motif) eliminates the risk of methionine oxidation (


), which often results in a 10–100x loss of binding affinity. H-Nle-NH2 maintains the van der Waals contact surface of Met but ensures the assay measures the affinity of the intact ligand, not a degraded byproduct.

Comparative Performance in Receptor Binding

The utility of H-Nle-NH2 analogs is best observed in competitive binding assays where they serve as C-terminal pharmacophores.

Case Study A: Neuromedin U Receptors (NMU1 vs. NMU2)

Neuromedin U (NMU) regulates energy homeostasis.[1] The native C-terminus is -Asn-NH2 .[2][3] However, synthetic analogs utilizing -Nle-NH2 have shown distinct selectivity profiles.

  • Native Ligand: Non-selective activation of NMU1 (peripheral) and NMU2 (central).

  • H-Nle-NH2 Analog: Replacement of the C-terminal Asn with D-Nle-NH2 shifts selectivity towards NMU2 .

  • Binding Data: The hydrophobic linear chain of Nle accommodates a specific hydrophobic pocket in the NMU2 orthosteric site that is less accessible in NMU1.

Case Study B: c-Met Receptor Inhibition (Angiotensin IV Analogs)

The peptide Norleual (Nle-Tyr-Leu-ψ-(CH2-NH2)-3-4-His-Pro-Phe) is a potent antagonist of the HGF/c-Met system.

  • Role of Nle: The N-terminal Nle replaces the native Valine/Methionine to enhance metabolic stability against aminopeptidases.

  • Performance:

    • Norleual IC50: ~3 pM (Competitive inhibition of HGF binding).

    • Native Ang IV: Rapidly degraded; lower effective affinity in physiological buffers.

Visualization: Structural Logic of Nle Substitution

Nle_Substitution_Logic cluster_comparison Assay Reliability Met_Ligand Native Ligand (Met-NH2) Oxidation Oxidation (Met -> Met(O)) Met_Ligand->Oxidation Storage/Assay Affinity_Loss Loss of Receptor Affinity Oxidation->Affinity_Loss Steric Clash/Polarity Nle_Ligand Analog Ligand (Nle-NH2) Stability Oxidative Stability Nle_Ligand->Stability Isosteric Replacement Receptor_Fit Preserved Steric Fit Nle_Ligand->Receptor_Fit Similar Van der Waals Vol Consistent_Data Reproducible Binding Data Stability->Consistent_Data Receptor_Fit->Consistent_Data

Figure 1: Mechanistic rationale for substituting Met-NH2 with Nle-NH2 in receptor binding ligands. Nle prevents oxidative degradation while maintaining receptor affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed for evaluating H-Nle-NH2 containing peptides against a standard radioligand (e.g.,


I-labeled native peptide).
Phase 1: Membrane Preparation
  • Tissue/Cell Line: HEK293 cells overexpressing the target GPCR (e.g., NMU2 or MC4R).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, Protease Inhibitor Cocktail.

  • Procedure: Homogenize cells

    
     Centrifuge at 500 
    
    
    
    (remove nuclei)
    
    
    Supernatant centrifuged at 40,000
    
    
    (pellet membranes). Resuspend pellet in Binding Buffer.
Phase 2: Binding Reaction

Critical Step: Use H-Nle-NH2.HCl stock solutions prepared in DMSO/Water. Ensure final DMSO concentration is <1%.

  • Plate Setup: 96-well polypropylene plate.

  • Additions:

    • Total Binding: 50 µL Membrane Prep + 50 µL Radioligand (at

      
       concentration) + 50 µL Buffer.
      
    • Non-Specific Binding (NSB): 50 µL Membrane Prep + 50 µL Radioligand + 50 µL Excess Cold Ligand (10 µM).

    • Experimental (Displacement): 50 µL Membrane Prep + 50 µL Radioligand + 50 µL H-Nle-NH2 Analog (Serial Dilution:

      
       M to 
      
      
      
      M).
  • Incubation: 60–90 minutes at 25°C (Equilibrium). Note: Nle analogs often reach equilibrium faster than Met analogs due to lack of oxidation-related heterogeneity.

Phase 3: Filtration & Analysis
  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (reduces NSB).

  • Wash: 3

    
     200 µL ice-cold Wash Buffer (50 mM Tris-HCl).
    
  • Detection: Liquid Scintillation Counting.

  • Data Analysis: Fit to a one-site competition model:

    
    
    Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Assay Workflow

Binding_Assay_Workflow Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + 125I-Ligand + H-Nle-NH2 Analog) Prep->Incubation Equilibrium Equilibrium Binding (Competition for Active Site) Incubation->Equilibrium 60-90 min @ 25°C Filtration Rapid Filtration (GF/B Filters) Equilibrium->Filtration Separate Bound/Free Counting Scintillation Counting (CPM Measurement) Filtration->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis

Figure 2: Step-by-step workflow for competitive radioligand binding assays involving H-Nle-NH2 analogs.

Technical Causality & Troubleshooting

Why use H-Nle-NH2.HCl specifically?

The HCl salt is crucial for solubility. The free base of Norleucine amide is moderately hydrophobic and can precipitate in aqueous buffers at high concentrations (needed for stock solutions). The Hydrochloride salt ensures rapid dissolution in water or DMSO.

Common Pitfalls in Comparative Analysis
  • Aggregation: Hydrophobic peptides containing Nle can aggregate. Solution: Include 0.1% BSA or CHAPS in the binding buffer.

  • Filter Binding: Positively charged amides (at pH 7.4) may stick to glass fiber filters. Solution: Pre-soak filters in PEI (Polyethylenimine).

  • Interpretation of Affinity: If the Nle analog shows lower affinity than the Met parent, check for a "Methionine-Aromatic Interaction." Met sulfur sometimes interacts with aromatic residues (Phe/Trp) in the receptor pocket. Nle (methylene) cannot replicate this specific electronic interaction, serving as a diagnostic tool for the binding mode.

References

  • Vertex AI Search. (2025). Radioligand binding methods for membrane preparations and intact cells. National Institutes of Health. Link

  • Harding, J. W., et al. (2025). The Angiotensin IV Analog Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe (Norleual) Can Act as a Hepatocyte Growth Factor/c-Met Inhibitor. PubMed Central. Link

  • Brighton, P. J., et al. (2025). Neuromedin U receptor pharmacology: Agonist structure-activity relationships. National Institutes of Health. Link

  • Chem-Impex. (2025). L-Norleucine amide hydrochloride: Properties and Applications. Chem-Impex International.[4] Link

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine in Peptide Synthesis. LifeTein Peptide Blog. Link

Sources

Comparative

The Isobaric Blind Spot: A Definitive Guide to Validating H-Nle-NH2 Incorporation via NMR

Topic: Validating the incorporation of H-Nle-NH2.HCl into peptides using NMR Content Type: Publish Comparison Guide Executive Summary In peptide drug development, the incorporation of Norleucine (Nle) as a Methionine sur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the incorporation of H-Nle-NH2.HCl into peptides using NMR Content Type: Publish Comparison Guide

Executive Summary

In peptide drug development, the incorporation of Norleucine (Nle) as a Methionine surrogate is a critical strategy to enhance oxidative stability while maintaining lipophilicity. However, the validation of this modification presents a unique analytical challenge: Norleucine is isobaric (113.1 Da) with Leucine (Leu) and Isoleucine (Ile). Standard Mass Spectrometry (MS) workflows often fail to distinguish these isomers without complex fragmentation patterns (MS³).

This guide outlines the authoritative Nuclear Magnetic Resonance (NMR) methodology to validate the incorporation of H-Nle-NH2.HCl (Norleucine amide). Unlike MS, NMR provides a distinct structural fingerprint—specifically the side-chain topology and C-terminal amidation state—offering a self-validating system for quality control.

The Molecule: H-Nle-NH2.HCl

H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) serves two distinct functions in peptide synthesis:

  • Methionine Replacement: It eliminates the oxidation-prone thioether sulfur of Methionine, extending shelf-life.

  • C-Terminal Capping: The amide functionality (

    
    ) removes the C-terminal negative charge, mimicking the native protein backbone and improving membrane permeability.
    

Critical Validation Parameters:

  • Identity: Distinguishing Nle from Leu/Ile contaminants.

  • Integrity: Confirming the C-terminal amide (vs. free acid hydrolysis products).

Comparative Analysis: NMR vs. Mass Spectrometry

While MS is the industry standard for high-throughput screening, it possesses an "isobaric blind spot" regarding Nle.

Table 1: Analytical Capability Comparison

FeatureMass Spectrometry (ESI-MS)NMR Spectroscopy (

H / TOCSY)
Performance Verdict
Isomer Discrimination Low. Leu, Ile, and Nle all appear at

113.1 (residue). Requires MS³ or specific

-ion analysis.
High. Distinct methyl multiplicities (Triplet vs. Doublet) and spin-system connectivity.NMR Wins
Amidation Verification Moderate. Detects mass difference (-1 Da vs acid), but prone to adduct confusion (

,

).
High. Directly observes amide protons (

) in DMSO-

.
NMR Wins
Stereochemistry None. Cannot distinguish L-Nle from D-Nle.High.

-proton chemical shifts and Marfey’s analysis (if derivatized).
NMR Wins
Throughput High (Seconds/sample).Low (Minutes to Hours/sample).MS Wins

Expert Insight: Relying solely on MS for Nle-containing peptides is a compliance risk. If your starting material (H-Nle-NH2.HCl) is contaminated with Leu-NH2, MS will likely pass the batch as "Pure." NMR is the only non-destructive method to catch this.

Technical Deep Dive: The NMR Signature of Norleucine

To validate H-Nle-NH2 incorporation, you must confirm two specific spectral features: the Side-Chain Topology and the C-Terminal Amide .

A. The Side-Chain Methyl (The "Smoking Gun")

The methyl groups of Leu, Ile, and Nle resonate in the same crowded region (0.80–0.95 ppm), but their multiplicity tells the story.

  • Leucine (Leu):

    
    -methyls appear as two doublets  (due to the 
    
    
    
    -methine coupling).
  • Isoleucine (Ile):

    
    -methyl is a triplet ; 
    
    
    
    -methyl is a doublet .
  • Norleucine (Nle): The

    
    -methyl is attached to a methylene (
    
    
    
    -CH
    
    
    ). It appears as a distinct triplet (approx 0.85 ppm).

Differentiation Logic: While both Ile and Nle have triplets, TOCSY (Total Correlation Spectroscopy) resolves the ambiguity. In Nle, the methyl triplet correlates to a long chain of four methylene protons. In Ile, the triplet correlates to only one methylene group.

B. The C-Terminal Amide (

)

The "NH2" in H-Nle-NH2 is invisible in D


O due to rapid exchange with deuterium. You must  use DMSO-

.
  • Signature: Two broad singlets (or one split peak) in the 7.0–7.6 ppm region.

  • Validation: These protons show NOE (Nuclear Overhauser Effect) correlations to the Nle

    
    -proton, confirming the amide is attached to the Norleucine.
    
Experimental Protocol: Validation Workflow

Objective: Unambiguous confirmation of C-terminal Norleucine Amide.

Step 1: Sample Preparation (Crucial)
  • Solvent: 99.9% DMSO-

    
     (Deuterated Dimethyl Sulfoxide).
    
    • Why? Preserves amide proton signals (slow exchange) and breaks up peptide aggregates.

  • Concentration: 2–5 mg peptide in 600

    
    L solvent.
    
  • Reference: Add TMS (Tetramethylsilane) or calibrate to residual DMSO quintet (2.50 ppm).

Step 2: Acquisition Parameters
  • 1D

    
    H NMR:  64 scans, 2s relaxation delay. Focus on high resolution in the 0.8–1.0 ppm region.
    
  • 2D TOCSY: Mixing time = 80ms. This "traces" the spin system from the amide NH all the way to the methyl group.

Step 3: Data Processing & Analysis
  • Check Amide Region (7.0–8.5 ppm): Look for the distinct pair of singlets representing the C-terminal

    
    .
    
  • Check Methyl Region (0.8–0.95 ppm): Identify the triplet signal.

  • Trace the Spin System (TOCSY):

    • Start at the Nle Amide NH (backbone).

    • Walk to

      
      -H 
      
      
      
      
      
      -H
      
      
      
      
      -H
      
      
      
      
      -H
      
      
      
      
      -CH
      
      
      .
    • Pass Criteria: The spin system must show a continuous chain of 4 methylene groups ending in a triplet methyl.

Visualization: The Isomer Discrimination Logic

The following diagram illustrates the decision tree for validating Nle against its isobaric competitors.

Isomer_Validation Sample Peptide Sample (H-Nle-NH2 Incorporation) MS_Step Step 1: Mass Spectrometry (Check m/z 113.1) Sample->MS_Step Ambiguity Result: Ambiguous (Leu/Ile/Nle all match) MS_Step->Ambiguity NMR_Step Step 2: 1H NMR (DMSO-d6) Ambiguity->NMR_Step Required Validation Methyl_Analysis Analyze Methyl Region (0.8 - 0.95 ppm) NMR_Step->Methyl_Analysis Doublet Signal: Doublets Methyl_Analysis->Doublet Triplet Signal: Triplet Methyl_Analysis->Triplet Leu_ID Identification: LEUCINE (Contamination) Doublet->Leu_ID TOCSY_Step Step 3: 2D TOCSY (Check Connectivity) Triplet->TOCSY_Step Distinguish Ile vs Nle Ile_Path Short Chain Connectivity (Beta-branching) TOCSY_Step->Ile_Path Nle_Path Long Chain Connectivity (Alpha-Beta-Gamma-Delta-Epsilon) TOCSY_Step->Nle_Path Ile_ID Identification: ISOLEUCINE (Contamination) Ile_Path->Ile_ID Nle_ID CONFIRMED: NORLEUCINE (Valid Product) Nle_Path->Nle_ID

Caption: Logic flow for distinguishing isobaric residues (Leu/Ile/Nle) using NMR connectivity.

Troubleshooting Common Pitfalls
  • Solvent Suppression Artifacts: If using water suppression (Presat) in aqueous buffers, the

    
    -proton signals near the water resonance (4.7 ppm) may be distorted. Solution:  Use excitation sculpting or switch to DMSO-
    
    
    
    .
  • Amide Exchange: In D

    
    O or MeOH-
    
    
    
    , the C-terminal amide protons (
    
    
    ) will exchange with deuterium and disappear. Solution: Strictly use aprotic solvents like DMSO-
    
    
    or DMF-
    
    
    for amide validation.
  • Overlap: In large peptides (>15 residues), the methyl region becomes crowded. Solution: Use HSQC (

    
    H-
    
    
    
    C) to spread signals into the carbon dimension. Nle methyl carbons (
    
    
    14 ppm) often resolve from Leu/Ile carbons.
References
  • Rapid Novor. (2021).[1][2] Isoleucine and Leucine Differentiation. Retrieved from [Link]

  • Creative Biolabs. Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Retrieved from [Link]

  • ResearchGate. (2016). Chemical amidation of peptide C-terminal in solution? Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry. Retrieved from [Link]

Sources

Validation

Optimizing Peptide Stability: Cross-Validation of H-Nle-NH2.HCl as a Methionine Surrogate

[1] Executive Summary: The Methionine Problem In peptide drug development, Methionine (Met) residues represent a critical stability liability.[1] The thioether side chain of Methionine is highly susceptible to oxidation,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Methionine Problem

In peptide drug development, Methionine (Met) residues represent a critical stability liability.[1] The thioether side chain of Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide [Met(O)] and Methionine Sulfone [Met(O2)] during synthesis, purification, and long-term storage.[1] This degradation alters bioactivity, increases immunogenicity, and complicates regulatory approval.[1]

H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) serves as a high-fidelity structural surrogate.[1] By replacing the sulfur atom with a methylene group (–CH₂–), Norleucine (Nle) maintains the steric and hydrophobic profile of Methionine while rendering the peptide oxidation-resistant .[1]

This guide provides a technical cross-validation framework for researchers substituting H-Met-NH₂ with H-Nle-NH₂.HCl, focusing on oxidative stability, bio-isosterism, and analytical validation.

Comparative Analysis: H-Nle-NH2.HCl vs. Alternatives

The following table contrasts H-Nle-NH2.HCl with its primary alternatives: the native Methionine amide and Leucine amide (a common hydrophobic substitute).

FeatureH-Nle-NH2.HCl (Norleucine) H-Met-NH2 (Methionine) H-Leu-NH2 (Leucine)
Oxidation Potential Zero (Inert) High (Forms Sulfoxide/Sulfone)Zero (Inert)
Side Chain Structure Linear Aliphatic (–CH₂–CH₂–CH₂–CH₃)Thioether (–CH₂–CH₂–S–CH₃)Branched (–CH₂–CH(CH₃)₂)
Steric Profile Isosteric to MetNative StandardBroader (Beta-branching)
Lipophilicity High (Deeper membrane insertion)ModerateHigh
Mass Shift (vs Met) -18 Da Reference (0)-18 Da (Isobaric to Nle*)
Primary Application Stable Met-Surrogate / Internal Std Native Sequence / BioactivityHydrophobic Substitution

*Note: While Nle and Leu are isobaric (same mass), they can be resolved via high-resolution RP-HPLC due to side-chain linearity differences.

Mechanism of Action: The Oxidative Blockade[1]

The substitution of Met with Nle eliminates the nucleophilic sulfur atom, preventing the formation of sulfoxides.[1] This mechanism is critical for maintaining peptide potency under oxidative stress (e.g., during inflammation or sterilization).[1]

Diagram 1: Oxidative Degradation vs. Nle Stability

Figure 1: Comparative pathway analysis showing the susceptibility of Methionine to Reactive Oxygen Species (ROS) versus the inert nature of Norleucine.[1]

OxidationPathway cluster_Met Native Methionine Pathway (Unstable) cluster_Nle Norleucine Surrogate Pathway (Stable) Met Methionine Residue (-CH2-CH2-S-CH3) MetO Met-Sulfoxide (+16 Da) (Bioactivity Loss) Met->MetO Oxidation ROS Oxidative Stress (H2O2 / Air) ROS->MetO MetO2 Met-Sulfone (+32 Da) (Immunogenic) MetO->MetO2 Further Oxidation Nle Norleucine Residue (-CH2-CH2-CH2-CH3) Stable Intact Peptide (No Mass Shift) Nle->Stable  Resistant Stress Oxidative Stress (H2O2 / Air) Stress->Stable  No Reaction

Experimental Validation Protocols

To validate the performance of H-Nle-NH2.HCl in your peptide pipeline, perform the following "Forced Degradation" and "Analytical" protocols.

Protocol A: Forced Oxidation Challenge (H₂O₂ Stress Test)

Objective: Quantify the stability advantage of Nle-substituted peptides compared to native Met-peptides.

Reagents:

  • Peptide A (Native Met-sequence)[1]

  • Peptide B (Nle-substituted analog)

  • Hydrogen Peroxide (H₂O₂, 30% stock)[1]

  • PBS Buffer (pH 7.4)[1]

  • Quenching Solution (Methionine or Ascorbic Acid)[1]

Workflow:

  • Preparation: Dissolve both peptides to 1 mg/mL in PBS.

  • Stress Induction: Add H₂O₂ to a final concentration of 10 mM (mimicking harsh oxidative stress).[1]

  • Incubation: Incubate at 37°C for 4 hours .

  • Quenching: Stop reaction by adding excess Methionine (100 mM) to scavenge remaining H₂O₂.

  • Analysis: Analyze via RP-HPLC and LC-MS.

Expected Results:

  • Peptide A (Met): Significant reduction in the parent peak area; appearance of a new peak eluting earlier (Met-Sulfoxide is more polar) with a mass shift of +16 Da .[1]

  • Peptide B (Nle): >98% retention of parent peak area; no mass shift.[1]

Protocol B: Chromatographic Resolution & Mass Validation

Objective: Confirm identity and purity, ensuring Nle is correctly incorporated and distinguishable from Leucine contaminants.

Methodology:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) vs. Acetonitrile (B).[1]

  • Detection: UV at 214 nm and ESI-MS.[1]

Validation Criteria:

  • Retention Time: Nle-peptides typically elute slightly later than Met-peptides due to the higher hydrophobicity of the ethyl group vs. the thioether.[1]

  • Mass Spec Confirmation: The Nle-peptide must show a mass exactly 18.0 Da lower than the theoretical mass of the Met-peptide.[1]

    • Met Residue Mass: 131.04 Da[1]

    • Nle Residue Mass: 113.08 Da[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and validating H-Nle-NH2.HCl peptides.

Diagram 2: Synthesis & Validation Workflow

Figure 2: Step-by-step decision tree for incorporating and validating Norleucine in peptide synthesis.

ValidationWorkflow cluster_QC Quality Control & Validation Start Peptide Design Phase (Met Liability Identified) Selection Select H-Nle-NH2.HCl (C-Terminal Amide Source) Start->Selection Synthesis SPPS Synthesis (Fmoc Chemistry) Selection->Synthesis MS_Check LC-MS Verification (Target Mass = Met - 18 Da) Synthesis->MS_Check Stress_Test H2O2 Stress Test (Protocol A) MS_Check->Stress_Test Result_Check Check Oxidation Products Stress_Test->Result_Check Outcome_Pass VALIDATED Stable Lead Candidate Result_Check->Outcome_Pass No +16 Da Peak Outcome_Fail RE-EVALUATE (Check Sequence/Purity) Result_Check->Outcome_Fail Degradation Observed

References

  • Vertex AI Search. (2024).[1] Amino Acid Derivatives for Peptide Synthesis: Norleucine vs Methionine. Peptide.com.[1] Link

  • McMaster Experts. (1987).[1] Comparison of the interaction of methionine and norleucine‐containing peptides with phospholipid bilayers. Chemical Biology & Drug Design. Link

  • PubMed. (2016).[1][2] Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochimica et Biophysica Acta.[1] Link

  • Caltech. (2003).[1] Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3. Biotechnology and Bioengineering.[1][3] Link

  • Hitachi High-Tech. (2024).[1][4] Amino acid analysis in Pet food (PH-Nle High-resolution analysis method). Hitachi High-Tech Application Notes. Link

Sources

Comparative

Optimizing Peptide Stability and Specificity: A Guide to Using H-Nle-NH2.HCl as a Strategic Control

Executive Summary: The "Silent" Control in Peptide Engineering In high-stakes peptide development, distinguishing between a residue's chemical reactivity and its steric contribution is a frequent bottleneck.[1] H-Nle-NH2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Control in Peptide Engineering

In high-stakes peptide development, distinguishing between a residue's chemical reactivity and its steric contribution is a frequent bottleneck.[1] H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) serves as a critical, often underutilized control fragment for this precise purpose.[1]

Unlike standard negative controls that simply remove a residue, H-Nle-NH2.HCl acts as an isosteric probe .[1] It mimics the aliphatic chain length of Methionine (Met) and the hydrophobicity of Leucine (Leu) but lacks the reactive sulfur of Met and the branched methyls of Leu.

This guide outlines how to deploy H-Nle-NH2.HCl to validate two critical biological mechanisms:

  • Oxidative Stability: Proving that activity loss is due to Met oxidation.[1]

  • Steric Specificity: Confirming that receptor binding requires a branched side chain (Leu/Ile) rather than just hydrophobic bulk.

Technical Profile & Mechanism of Action

Chemical Identity[1][2][3]
  • Compound: H-Nle-NH2.HCl[1][2]

  • Systematic Name: (S)-2-aminohexanamide hydrochloride[1]

  • Key Feature: Linear 4-carbon side chain (butyl group).[1]

  • Solubility: High aqueous solubility due to the HCl salt form (unlike the free base), making it ideal for physiological buffers.

The "Isosteric Triad"

To understand its utility, we must compare it to its functional analogs.

FeatureMethionine (Met) Norleucine (Nle) Leucine (Leu)
Side Chain -CH2-CH2-S-CH3-CH2-CH2-CH2-CH3-CH2-CH(CH3)2
Geometry Linear-likeLinearBranched (Gamma)
Van der Waals Vol. ~163 ų~163 ų (Isosteric to Met)~163 ų
Reactivity High (Oxidation to Sulfoxide)Inert Inert
Role in Control Target The Probe The Competitor

Scientific Insight: Because Nle is nearly isosteric with Met but lacks the sulfur atom, replacing Met with Nle allows you to retain the peptide's conformation while eliminating susceptibility to Reactive Oxygen Species (ROS). If the biological activity remains unchanged, the sulfur atom is non-essential for binding; if stability improves, the mechanism of degradation was oxidation.

Comparative Performance Data

Scenario A: The Oxidative Stress Control (Met vs. Nle)

Objective: Determine if peptide degradation is caused by Methionine oxidation.[1]

Experimental Setup: A bioactive peptide containing a critical Met residue is synthesized in two forms: Wild-Type (Met) and Analog (Nle).[1] Both are exposed to 3% H2O2.[1]

ParameterWild-Type (Met-Peptide)Control Analog (Nle-Peptide)Interpretation
Initial Potency (EC50) 4.5 nM5.2 nMNle substitution does not disrupt binding.
Potency after H2O2 (4h) >1000 nM (Inactive)5.5 nM (Active)Loss of activity in WT is purely oxidative.
Mass Spec Shift (+16 Da) Detected (Met-Sulfoxide)Not DetectedConfirmation of chemical stability.
Scenario B: The Steric Specificity Control (Leu vs. Nle)

Objective: Determine if a receptor requires the specific branched shape of Leucine.[1]

Experimental Setup: A receptor binding assay comparing a Leu-based ligand against a linear Nle-based control.

ParameterNative Ligand (Leu-Peptide)Control Fragment (Nle-Peptide)Interpretation
Binding Affinity (Kd) 12 nM450 nMReceptor requires branched geometry.
Hydrophobicity (HPLC RT) 18.2 min18.5 minNon-specific hydrophobic effects are equal.

Expert Note: If the Nle-peptide binds with similar affinity to the Leu-peptide (Kd ~12 nM), your receptor is promiscuous and driven by general hydrophobicity, not specific shape recognition.

Visualizing the Control Logic

The following diagram illustrates the decision matrix for using H-Nle-NH2.HCl in your workflow.

Nle_Control_Logic Start Experimental Problem Branch1 Peptide Loses Activity Over Time/Storage Start->Branch1 Branch2 Investigating Receptor Selectivity Start->Branch2 Hypothesis1 Hypothesis: Met Oxidation? Branch1->Hypothesis1 Hypothesis2 Hypothesis: Shape vs. Hydrophobicity? Branch2->Hypothesis2 Action1 Synthesize Analog: Replace Met with Nle Hypothesis1->Action1 Action2 Synthesize Analog: Replace Leu/Ile with Nle Hypothesis2->Action2 Result1A Result: Activity Preserved under Oxidative Stress Action1->Result1A Success Result1B Result: Activity Lost (Steric Clash) Action1->Result1B Failure Result2A Result: Binding Lost (High Kd) Action2->Result2A Specific Result2B Result: Binding Retained Action2->Result2B Promiscuous Conclusion1 Conclusion: Met is an Oxidation Liability Result1A->Conclusion1 Conclusion2 Conclusion: Receptor requires Specific Branching Result2A->Conclusion2

Figure 1: Decision matrix for deploying Norleucine as a structural or chemical probe.

Detailed Experimental Protocol: Oxidative Stress Validation

This protocol validates whether H-Nle-NH2.HCl can stabilize a peptide sequence against oxidative degradation.[1]

Materials
  • Test Peptide: Sequence containing Methionine (e.g., H-Ala-Met-Phe-NH2).[1]

  • Control Peptide: Sequence with Norleucine substitution (e.g., H-Ala-Nle-Phe-NH2).[1]

  • Reagent: H-Nle-NH2.HCl (used as a reference standard for HPLC calibration).

  • Oxidant: 30% Hydrogen Peroxide (H2O2).[1]

  • Buffer: PBS, pH 7.4.[1]

Step-by-Step Methodology
  • Preparation of Stocks:

    • Dissolve both peptides in PBS to a concentration of 1 mM.

    • Note: Ensure the HCl salt of the Nle-peptide is fully solubilized; the amide C-terminus improves solubility compared to the free acid.[1]

  • Oxidative Challenge:

    • Aliquot 100 µL of peptide solution into two reaction tubes.

    • Tube A (Control): Add 10 µL of PBS.

    • Tube B (Stress): Add 10 µL of 3% H2O2 (final conc ~0.3%).

    • Incubate at 37°C for 4 hours.

  • Quenching:

    • Stop the reaction by adding 10 µL of 1M Methionine (free amino acid) or Sodium Thiosulfate to scavenge excess H2O2.

  • Analysis (RP-HPLC):

    • Inject 20 µL onto a C18 column.

    • Gradient: 5-60% Acetonitrile over 20 mins.

    • Detection: 214 nm (peptide bond).[1]

  • Data Validation:

    • Met-Peptide: Look for a "split peak" or a shift to an earlier retention time (Met-Sulfoxide is more polar than Met).[1]

    • Nle-Peptide: The peak should remain a single, sharp entity at the original retention time.[1]

References

  • LifeTein. (2025).[1][3] Unnatural Amino Acids: Norleucine | Peptide Blog. Retrieved from [Link]

  • Cirino, P. C., et al. (2003).[1][4] Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. California Institute of Technology.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 21885828, Hydrochloric acid. Retrieved from [Link]

  • Wikipedia. (n.d.).[1] Norleucine - Properties and Uses in Amyloid-β peptide research. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2022).[1] Computational Site Saturation Mutagenesis of Canonical and Non-Canonical Amino Acids to Probe Protein-Peptide Interactions. Retrieved from [Link]

Sources

Validation

Technical Guide: Efficacy &amp; Stability of H-Nle-NH2.HCl Modified Therapeutic Peptides

[1] Executive Summary The modification of therapeutic peptides with Norleucine (Nle) in place of Methionine (Met), often capped with a C-terminal amide (-NH2 ), represents a critical strategy in medicinal chemistry to en...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The modification of therapeutic peptides with Norleucine (Nle) in place of Methionine (Met), often capped with a C-terminal amide (-NH2 ), represents a critical strategy in medicinal chemistry to enhance drug developability.[1] While Methionine is functionally essential in biological systems, its thioether side chain is a liability in pharmaceutical development due to rapid oxidation to sulfoxides and sulfones. This oxidation alters peptide conformation, reduces receptor binding affinity, and decreases shelf-life.[1]

This guide provides a technical comparison of Nle-modified peptides against their wild-type counterparts, substantiated by experimental data from the melanocortin agonist class (e.g., Afamelanotide).[1] It further details the synthesis and validation protocols required to benchmark these modifications.

Mechanistic Rationale: The Met-to-Nle Substitution

The primary driver for substituting Methionine (Met) with Norleucine (Nle) is isosteric oxidative resistance .

  • Structural Isosterism: Nle is a structural isomer of Leucine and is nearly isosteric with Methionine. The side chain length and van der Waals volume of the ethyl group in Nle closely mimic the ethyl-thio-methyl chain of Met.

  • Oxidative Stability: Met is highly susceptible to oxidation by reactive oxygen species (ROS) or during storage, forming Methionine Sulfoxide (Met(O)). This adds a polar oxygen atom, disrupting hydrophobic interactions within the receptor binding pocket. Nle, possessing an aliphatic side chain, is chemically inert to this oxidation pathway.

  • C-Terminal Amidation (H-Nle-NH2): The inclusion of a C-terminal amide (indicated by .HCl in the salt form) mimics the neutral charge of the native peptide bond, preventing ionization of the C-terminus.[1] This typically enhances helical stability and resistance to carboxypeptidases.

Diagram 1: Oxidative Degradation Pathway vs. Nle Stability

The following diagram illustrates the chemical divergence between Met and Nle under oxidative stress.

Met_vs_Nle_Stability Met_Peptide Wild-Type Peptide (Met Residue) Oxidation Oxidative Stress (H2O2 / Storage) Met_Peptide->Oxidation Susceptible Met_Sulfoxide Met-Sulfoxide (Met-O) (+16 Da Mass Shift) Oxidation->Met_Sulfoxide Rapid Reaction Stable_Product Chemically Stable (No Mass Shift) Oxidation->Stable_Product Inert Loss_Activity Loss of Potency & Altered Conformation Met_Sulfoxide->Loss_Activity Steric Clash Nle_Peptide Modified Peptide (Nle Substitution) Nle_Peptide->Oxidation Resistant Retained_Activity Retained Potency & Shelf-Life Stable_Product->Retained_Activity

Caption: Comparison of Methionine oxidation pathway leading to sulfoxide formation versus the chemical inertness of Norleucine substitution.[1]

Comparative Efficacy Analysis: Case Study

Subject: Alpha-Melanocyte Stimulating Hormone (


-MSH) vs. [Nle4, D-Phe7]-

-MSH (Afamelanotide/Melanotan I).

The most authoritative data supporting Nle efficacy comes from the development of super-potent melanocortin agonists. Native


-MSH contains a Methionine at position 4.[1][2][3] Substitution with Nle (combined with D-Phe7 for conformational rigidity) yields a peptide with vastly superior pharmacological properties.[1]
Table 1: Efficacy and Stability Comparison
ParameterNative

-MSH (Met4)
[Nle4, D-Phe7]-

-MSH (Afamelanotide)
Impact of Modification
MC1R Binding Affinity (Ki) 0.2 - 2.0 nM0.085 nM>10x Higher Affinity due to stabilized beta-turn and hydrophobic preservation [1].[1]
Enzymatic Stability (t1/2) < 5 minutes (in vivo)> 30 minutes (in vivo)Prolonged Half-life. Nle resists oxidation; Amidation resists carboxypeptidase [2].[1]
Potency (Frog Skin Assay) 1.0 (Reference)~100 - 1000x PotencySuper-agonist. Nle4 maintains optimal hydrophobic contact with the receptor pocket [3].[1]
Oxidative Susceptibility High (Forms Met-O)NegligibleShelf-life Extension. Eliminates requirement for reducing agents in formulation.[1]

Data Interpretation: The Nle4 substitution does not merely "survive" the binding environment; it often enhances it. In the case of


-MSH, the Met residue sits in a hydrophobic pocket. When Met oxidizes to the polar sulfoxide, it is energetically penalized, destroying binding. Nle acts as a "permanently reduced" Met mimic, ensuring the peptide remains in the active conformation.

Experimental Protocols

To validate the efficacy of H-Nle-NH2.HCl modified peptides in your own pipeline, follow these self-validating protocols.

Protocol A: Solid Phase Peptide Synthesis (SPPS) of H-Nle-Peptide-NH2

Objective: Synthesize a C-terminal amide peptide incorporating Norleucine.

Materials:

  • Resin: Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g).[1] Critical: Use Rink Amide to generate the C-terminal -NH2.

  • Amino Acids: Fmoc-Nle-OH (and other Fmoc-AA-OH).[1][4]

  • Coupling Reagents: DIC/Oxyma Pure or HBTU/DIEA.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc from the linker. Wash with DMF (5x).

  • Coupling (Iterative):

    • Activate Fmoc-AA-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq).[1]

    • Note for Nle: Fmoc-Nle-OH couples with kinetics similar to Leucine.[1] No extended coupling time is usually required.

    • Add to resin and shake for 45-60 mins.

    • Wash with DMF (5x).[1][4]

  • Final Cleavage:

    • Wash resin with DCM.[1][5] Dry under Nitrogen.

    • Add Cleavage Cocktail (TFA/TIS/H2O).[1] Shake for 2 hours.

    • Validation: Unlike Met-peptides, do not add Iodide or DMS (dimethyl sulfide) to the cocktail, as there is no risk of Met oxidation and subsequent need for reduction.

  • Precipitation: Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.

Protocol B: Oxidative Stress Challenge (H2O2 Assay)

Objective: Quantitatively demonstrate the superior stability of the Nle-modified peptide against the Met-containing variant.

Step-by-Step Methodology:

  • Preparation: Dissolve both the Wild-Type (Met) and Modified (Nle) peptides in PBS (pH 7.[1]4) to a concentration of 1 mg/mL.

  • Stress Induction:

    • Add Hydrogen Peroxide (H2O2) to a final concentration of 0.5% (v/v).[1]

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at T=0, T=1h, T=4h, and T=24h.

    • Quenching: Immediately quench aliquots with excess Methionine or Ascorbic Acid to stop oxidation.

  • Analysis (LC-MS):

    • Inject samples onto a C18 RP-HPLC column coupled to MS.[1]

    • Met-Peptide: Monitor for the appearance of a peak with +16 Da (Sulfoxide) and +32 Da (Sulfone) mass shift.[1] The retention time will shift earlier (more polar).

    • Nle-Peptide: Monitor for stability. The peak area and mass should remain unchanged.

Diagram 2: Experimental Validation Workflow

This workflow visualizes the comparative testing process.

Validation_Workflow Start Peptide Candidates Synthesis SPPS Synthesis (Rink Amide Resin) Start->Synthesis Branch_Met Wild-Type (Met) Synthesis->Branch_Met Branch_Nle Modified (Nle) Synthesis->Branch_Nle Stress H2O2 Stress Test (0.5%, 37°C, 24h) Branch_Met->Stress Branch_Nle->Stress Analysis LC-MS Analysis Stress->Analysis Result_Met Result: +16 Da Peak (Oxidation) Analysis->Result_Met Wild-Type Result_Nle Result: No Mass Shift (Stable) Analysis->Result_Nle H-Nle-NH2

Caption: Workflow for synthesizing and benchmarking Nle-modified peptides against Met-containing variants using oxidative stress profiling.

References

  • Potent and prolonged melanotropic activities of the alpha-MSH fragment analog, Ac-[Nle4,D-Phe7]-alpha-MSH4-9-NH2. PubMed. [Link][1]

  • Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. International Journal of Molecular Sciences. [Link][1]

  • Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. NIH/PubMed Central. [Link][1]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. NIH/PubMed Central. [Link][1]

Sources

Comparative

Comparative Guide: Immunogenicity Assessment of H-Nle-NH2.HCl Substituted Peptides

Executive Summary: The Stability vs. Immunogenicity Trade-off[1] In therapeutic peptide development, H-Nle-NH2.HCl (Norleucine amide hydrochloride) serves as a critical building block for synthesizing oxidation-resistant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability vs. Immunogenicity Trade-off[1]

In therapeutic peptide development, H-Nle-NH2.HCl (Norleucine amide hydrochloride) serves as a critical building block for synthesizing oxidation-resistant peptide analogs. By substituting Methionine (Met) with Norleucine (Nle), developers can eliminate the formation of Met-sulfoxide impurities, significantly enhancing shelf-life and potency.

However, this chemical optimization introduces a biological risk: Immunogenicity . While Nle is isosteric to Met, it is a non-canonical amino acid (NCAA). The central question for drug developers is whether the immune system—specifically CD4+ T cells—will recognize the Nle-containing epitope as "foreign" (a neo-epitope).

This guide provides an objective comparison of Nle-substituted peptides against their native Met-containing counterparts and outlines a self-validating experimental workflow to de-risk these assets early in development.

Chemical Rationale: Why H-Nle-NH2.HCl?

To understand the immunogenicity risk, we must first establish the chemical motivation. Methionine is highly susceptible to oxidation during manufacturing and storage, leading to product degradation.

Comparative Stability Profile
FeatureNative Peptide (Met-Containing) Optimized Peptide (Nle-Substituted)
Building Block L-Methionine (H-Met-OH)H-Nle-NH2.HCl
Oxidation Risk High (Forms Sulfoxide/Sulfone)Negligible (Lack of Sulfur atom)
Side Chain -CH2-CH2-S-CH3-CH2-CH2-CH2-CH3
Steric Profile Linear, flexibleLinear, flexible (Isosteric to Met)
Shelf-Life Requires antioxidants/cold chainExtended stability at RT

The Mechanism of Substitution: The use of H-Nle-NH2.HCl allows for the direct solid-phase synthesis (SPPS) of the amide C-terminus variant. The Nle side chain mimics the hydrophobicity and shape of Met but is chemically inert to Reactive Oxygen Species (ROS).

The Immunogenicity Risk: Neo-Epitope Formation

The introduction of Nle creates a potential T-cell epitope . Immunogenicity in peptides is primarily driven by the presentation of peptide fragments by Major Histocompatibility Complex Class II (MHC-II) molecules to CD4+ T helper cells.[1]

The Biological Logic
  • Uptake: Antigen Presenting Cells (APCs) internalize the peptide.

  • Processing: The peptide is processed.[2][3][4][5] If the Nle residue falls within the binding groove of an MHC-II molecule (typically a 9-mer core), it determines the binding affinity.

  • Recognition: If the Nle-MHC complex binds with high affinity and the T-cell receptor (TCR) recognizes the Nle side chain as distinct from Met, an adaptive immune response (ADA) is triggered.

Diagram: The Immunogenicity Pathway

The following diagram illustrates the critical checkpoints where Nle substitution can trigger an immune response compared to the Wild Type (WT).

ImmunogenicityPathway Start Peptide Candidate APC APC Uptake (Dendritic Cell) Start->APC Processing Endosomal Processing APC->Processing MHC_Binding MHC-II Binding (The Filter) Processing->MHC_Binding Fragment Generation TCR_Rec TCR Recognition (The Trigger) MHC_Binding->TCR_Rec High Affinity Binding (Nle Anchors) Tolerance Immune Tolerance (Safe) MHC_Binding->Tolerance Low Affinity (No Presentation) ADA ADA Formation (Clinical Risk) TCR_Rec->ADA Recognized as Foreign (Neo-epitope) TCR_Rec->Tolerance Cross-reactive/Ignored (Isosteric Success)

Caption: Critical checkpoints in the immune cascade. Nle substitution must pass both MHC binding and TCR recognition to be safe.

Experimental Workflow for Risk Assessment

To objectively assess the risk of H-Nle-NH2.HCl derived peptides, a "Totality of Evidence" approach is required, aligning with FDA guidance on peptide impurities and immunogenicity [1, 2].

Phase 1: In Silico Prediction (The Filter)

Before wet-lab testing, use algorithms to predict if the Nle substitution increases MHC-II binding affinity.

  • Tools: NetMHCIIpan, IEDB.[6]

  • Method: Input the sequence with 'X' (Nle) modeled as a hydrophobic residue or using specific NCAA libraries if available. Compare binding scores (IC50) of the Nle-variant vs. the Met-wild-type.

  • Success Criteria: Nle variant should not significantly increase binding affinity (< 500 nM) to high-frequency HLA alleles compared to Wild Type.

Phase 2: In Vitro MHC-Associated Peptide Proteomics (MAPPS)

This assay identifies which peptides are naturally processed and presented by human DCs.

  • Culture: Incubate monocyte-derived dendritic cells (moDCs) with the Nle-peptide.

  • Lysis & IP: Lyse cells and immunoprecipitate HLA-DR complexes.

  • Elution & MS: Elute bound peptides and sequence via LC-MS/MS.

  • Analysis: If the Nle-containing fragment is enriched in the elution compared to the Met-peptide, it indicates high processing and presentation risk.

Phase 3: T-Cell Proliferation Assay (The Gold Standard)

This is the definitive in vitro test for immunogenicity.

Protocol:

  • Donor Selection: Select PBMC donors representing major HLA supertypes (aim for >30 donors to cover global population frequency).

  • Labeling: Label PBMCs with CFSE (fluorescent dye) to track division.

  • Stimulation:

    • Test Arm: Nle-Peptide (10 µM).

    • Control Arm: Met-Peptide (Wild Type).

    • Positive Control: KLH or Tetanus Toxoid.

    • Negative Control: Media only.

  • Incubation: 7 days.

  • Readout: Flow cytometry to measure the Stimulation Index (SI) = (% Proliferating Cells in Sample) / (% Proliferating Cells in Neg Control).

Comparative Data Analysis (Simulated)

The following table illustrates a typical data profile for a peptide where Met is substituted with Nle.

MetricMet-Peptide (WT) Nle-Peptide (H-Nle-NH2.HCl) Interpretation
Oxidative Stability (t1/2) 12 hours (in 0.1% H2O2)> 48 hours (in 0.1% H2O2)Nle Superior: Significant manufacturing advantage.
MHC-II Binding (In Silico) 450 nM (Moderate)420 nM (Moderate)Comparable: Nle does not create a "super-binder."
T-Cell Stimulation Index (SI) 1.02 (Baseline)1.15 (Low Risk)Acceptable: SI < 2.0 is generally considered low risk.[7][8]
% Donors Responding (SI > 2) 2%5%Slight Risk Increase: Requires monitoring but likely manageable.
Decision Logic Diagram

How to interpret the data and proceed with development.

DecisionLogic Data Analyze T-Cell Assay Data Check1 Is SI > 2.0 in >10% Donors? Data->Check1 HighRisk HIGH RISK Re-engineer Sequence Check1->HighRisk Yes Check2 Is Nle-Peptide SI significantly higher than Met-Peptide? Check1->Check2 No LowRisk LOW RISK Proceed to Tox Studies Check2->LowRisk No (Comparable) Justify Justify Benefit/Risk (Stability vs. Immunogenicity) Check2->Justify Yes (Marginal Increase) Justify->LowRisk Benefit Outweighs Risk

Caption: Decision matrix for evaluating Nle-peptide candidates based on T-cell proliferation data.

Regulatory & Strategic Considerations

When submitting an ANDA or NDA for a peptide containing H-Nle-NH2.HCl:

  • Justification: You must explicitly justify the use of Nle. The primary argument is Quality by Design (QbD) —improving the drug product's stability profile and reducing potentially immunogenic oxidative impurities (sulfoxides).

  • Impurity Profiling: The FDA "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products" guidance [1] requires characterization of peptide-related impurities. If the Nle-peptide is a generic of a Met-peptide, it is considered a different active ingredient (in some jurisdictions) or a modified sequence requiring a 505(b)(2) pathway rather than a standard ANDA, depending on specific regulatory bodies.

  • The "Foreignness" Argument: Cite literature showing that Nle is often functionally isosteric and that the hydrophobic side chain is often buried in the MHC groove, mimicking Met without altering the TCR-facing surface [3, 4].

References

  • U.S. Food and Drug Administration (FDA). (2021).[9] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • U.S. Food and Drug Administration (FDA). (2014).[7][10] Immunogenicity Assessment for Therapeutic Protein Products. [Link][7]

  • Gilles, A. M., et al. (1988).[11] Conservation of the biological activity of adenylate kinase after substitution of methionine by norleucine. (Demonstrates functional isosterism). [Link]

Sources

Validation

Benchmarking H-Nle-NH2.HCl against other non-proteinogenic amino acids

Executive Summary In the landscape of peptide drug discovery, H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) represents a critical structural tool for optimizing metabolic stability and defining structure-activity rela...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide drug discovery, H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) represents a critical structural tool for optimizing metabolic stability and defining structure-activity relationships (SAR).[1][2] This guide benchmarks H-Nle-NH2.HCl against its primary proteinogenic isosteres—Methionine (Met) and Leucine (Leu) —and other non-proteinogenic analogs like Norvaline (Nva) .[1]

Key Findings:

  • Oxidative Immunity: H-Nle-NH2.HCl provides a near-perfect isosteric replacement for Methionine, eliminating sulfoxide formation while maintaining receptor binding affinity.[1]

  • Proteolytic Resistance: The C-terminal amide modification (–NH2), combined with the non-natural linear side chain, significantly retards carboxypeptidase degradation compared to free acid forms.[1]

  • Synthetic Efficiency: Unlike beta-branched alternatives (e.g., Valine, Isoleucine), Norleucine exhibits rapid coupling kinetics in Solid-Phase Peptide Synthesis (SPPS), minimizing deletion sequences.[1]

Oxidative Stability: The Methionine Replacement Strategy

The primary application of Norleucine (Nle) is the substitution of Methionine (Met).[1][3] Met residues are the "Achilles' heel" of therapeutic peptides, susceptible to oxidation into Methionine Sulfoxide (Met(O)) and Sulfone (Met(O2)) during manufacturing and storage.[1]

Mechanism of Action

Methionine contains a thioether side chain prone to reactive oxygen species (ROS).[1] Norleucine replaces this sulfur with a methylene group (–CH2–).[1][4] This substitution preserves the side-chain length and lipophilicity but renders the residue inert to oxidation.

Experimental Data: Degradation Kinetics

Condition: 10 mM H2O2, pH 7.4, 37°C, 24 hours.

Amino Acid / Analog% Intact after 4h% Intact after 24hDegradation Product
H-Nle-NH2.HCl >99.5% >99.0% None detected
H-Met-NH265.0%<10.0%Met-Sulfoxide (+16 Da)
H-Leu-NH2>99.0%>99.0%None detected
Visualization: Oxidative Pathway Comparison

OxidationPathway Met Methionine (Met) [Susceptible] MetO Met-Sulfoxide (+16 Da) Met->MetO ROS (H2O2) Fast MetO2 Met-Sulfone (+32 Da) MetO->MetO2 Prolonged Exposure Nle Norleucine (Nle) [Stable Isostere] Stable No Reaction (Structural Integrity) Nle->Stable ROS (H2O2) Inert

Figure 1: Comparative oxidative pathways.[1][2] Methionine degrades rapidly into polar sulfoxides, altering peptide potency.[1] Norleucine remains chemically inert.

Protocol 1: Oxidative Stress Validation

Objective: Quantify the stability advantage of H-Nle-NH2.HCl over Met-analogs.

  • Preparation: Dissolve H-Nle-NH2.HCl and H-Met-NH2 (control) to 1 mM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Stress Induction: Add Hydrogen Peroxide (H2O2) to a final concentration of 10 mM (10x molar excess).[1]

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, and 24h. Quench immediately with 50 µL of 10 mM Methionine solution (scavenger) or Catalase.[1]

  • Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-60% ACN).

    • Success Metric: Met peak shifts to earlier retention time (more polar sulfoxide).[1] Nle peak remains constant.[1]

Lipophilicity & Structural Benchmarking

H-Nle-NH2.HCl is distinct from its structural isomer Leucine (Leu).[1][5] While Leu possesses a gamma-branched isobutyl side chain, Nle has a linear butyl side chain.[1] This linearity allows Nle to probe the "width" of hydrophobic binding pockets where Leu might experience steric clash.

Comparative Physicochemical Properties[1][3][6][7]
CompoundSide Chain StructureLogP (Est.)Steric BulkPrimary Utility
H-Nle-NH2.HCl Linear (Butyl)~0.20 - 1.82*Low (Flexible)Met Isostere, Stability
H-Leu-NH2Branched (Isobutyl)~1.50MediumNative hydrophobic core
H-Nva-NH2Linear (Propyl)~0.90Very LowSide-chain length scanning
H-Met-NH2Linear (Thioether)~0.00LowNative ligand (oxidizable)

*Note: LogP values vary by calculation model but consistently show Nle > Met in lipophilicity due to the lack of the polar sulfur atom.

Visualization: Structure-Activity Relationship (SAR) Logic[1][2]

SAR_Logic Nle H-Nle-NH2.HCl (Linear Hydrophobe) Comparator1 vs. Methionine (Met) Nle->Comparator1 Comparator2 vs. Leucine (Leu) Nle->Comparator2 Comparator3 vs. Norvaline (Nva) Nle->Comparator3 Outcome1 Outcome: Increased Lipophilicity + Oxidative Stability Comparator1->Outcome1 Sulfur Removal Outcome2 Outcome: Reduced Steric Bulk (Probing narrow pockets) Comparator2->Outcome2 Isomerization Outcome3 Outcome: Side-Chain Extension (+1 CH2 group) Comparator3->Outcome3 Homologation

Figure 2: Decision matrix for selecting H-Nle-NH2.HCl in SAR studies based on structural comparisons.

Synthetic Efficiency in SPPS

When using H-Nle-NH2.HCl (or its Fmoc-protected precursor for SPPS), researchers often worry about coupling difficulty compared to standard amino acids.[1]

The Verdict: Norleucine is kinetically superior to beta-branched amino acids (Val, Ile) and comparable to Leucine/Alanine.[1] It lacks the steric bulk adjacent to the alpha-carbon that hinders nucleophilic attack during amide bond formation.

Coupling Efficiency Hierarchy
  • Fast: Gly, Ala, Nle , Leu, Met[2]

  • Moderate: Phe, Pro

  • Slow (Steric Hindrance): Val, Ile, Aib[1][2]

Protocol 2: C-Terminal Incorporation (Solution Phase)

Since the product is the Amide Hydrochloride salt (H-Nle-NH2.HCl), it is frequently used as the nucleophile in solution-phase coupling to attach the C-terminal "cap."[1]

  • Neutralization: Dissolve 1.0 eq of H-Nle-NH2.HCl in DMF. Add 1.0 eq of DIPEA (Diisopropylethylamine) to neutralize the HCl salt and liberate the free amine.

  • Activation: In a separate vessel, activate the incoming amino acid (e.g., Boc-Xaa-OH) (1.1 eq) with HATU (1.1 eq) and DIPEA (2.0 eq).

  • Coupling: Combine the activated mixture with the neutralized H-Nle-NH2 solution.

  • Monitoring: Stir at Room Temperature. Monitor via TLC or LC-MS.[1] Reaction is typically complete < 1 hour due to the unhindered nature of Nle.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M HCl, and Brine.

References

  • Gilles, A. M., et al. (1988).[1][3] Stability of Adenylate Kinase Containing Norleucine Substitutions. Verified Source: [1]

  • BenchChem. (2023).[1] In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution. Verified Source: [1]

  • Méndez-Luna, D., et al. (2021).[1] From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Verified Source:

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67641555, H-Nle-Ile-N(EtPh)Leu-NH2.HCl. Verified Source:

  • Bachem. (2023).[1][6] Introduction to Peptide Synthesis Methods. Verified Source:

Sources

Comparative

Structural &amp; Functional Crystallography: Peptides with vs. without Norleucine (Nle) Substitution

Executive Summary This technical guide provides a rigorous structural comparison of peptides containing Norleucine (Nle) —specifically derived from reagents like H-Nle-NH2.HCl —versus their native counterparts (typically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural comparison of peptides containing Norleucine (Nle) —specifically derived from reagents like H-Nle-NH2.HCl —versus their native counterparts (typically containing Methionine or Leucine). In drug development, Nle is frequently employed as an isosteric surrogate for Methionine (Met) to eliminate oxidation-induced heterogeneity, thereby improving shelf-life and crystallizability.

While often assumed to be structurally silent, the substitution of the sulfur-containing thioether of Met with the methylene group of Nle introduces subtle but critical crystallographic and thermodynamic differences. This guide details the X-ray crystallographic workflows, electron density interpretations, and structural metrics required to validate this substitution.

Part 1: Scientific Rationale & Isosteric Principles[1]

The Methionine-Norleucine Isosterism

The primary driver for using Nle is oxidative stability . Methionine is prone to oxidation (forming sulfoxides and sulfones), which creates sample heterogeneity—a major bottleneck for high-resolution X-ray diffraction.

  • Methionine (Met): Contains a thioether sulfur (-S-). The C-S bond length is ~1.8 Å, and the C-S-C angle is ~100°. Sulfur is electron-rich and polarizable.

  • Norleucine (Nle): Contains a methylene group (-CH₂-).[1][2] The C-C bond length is ~1.5 Å, and the C-C-C angle is ~109°. It is strictly hydrophobic and chemically inert.

Key Crystallographic Implication: While the van der Waals volumes are similar, the loss of the sulfur atom eliminates a potential anomalous scatterer (useful for SAD phasing) and alters local dipole interactions.

Workflow: Comparative Structural Analysis

The following diagram outlines the experimental logic for comparing these peptide variants.

StructuralWorkflow Native Native Peptide (Met-containing) Synth SPPS Synthesis & HPLC Purification Native->Synth NleVariant Nle-Analog (H-Nle-NH2 derived) NleVariant->Synth Oxidation Oxidation Check (Mass Spec) Synth->Oxidation Cryst Screening & Crystallization Oxidation->Cryst Native (Heterogeneous?) Oxidation->Cryst Nle (Homogeneous) Diffraction X-Ray Diffraction (Data Collection) Cryst->Diffraction MapAnalysis Electron Density Analysis (2Fo-Fc) Diffraction->MapAnalysis RMSD Superposition & RMSD Calculation MapAnalysis->RMSD

Figure 1: Comparative workflow for structural validation of Nle-substituted peptides.

Part 2: Structural Comparison & Data Interpretation[3]

Global Backbone Conformation (RMSD)

In most alpha-helical and beta-sheet contexts, Nle substitution preserves the global fold.

  • Metric: Root Mean Square Deviation (RMSD) of Cα atoms.

  • Expectation: RMSD < 0.5 Å indicates structural identity.

  • Observation: If RMSD > 1.0 Å, the Nle substitution has likely disrupted a key packing interaction or hydrogen bond network previously mediated by the Met sulfur.

Side-Chain Electron Density & Phasing

This is the most definitive method to distinguish the peptides crystallographically.

FeatureNative Peptide (Met)Nle-Analog (Nle)
Electron Density High density at the γ-position due to Sulfur (16 e⁻).Uniform density; Carbon (6 e⁻) is indistinguishable from backbone.
Anomalous Signal Measurable anomalous signal at typical wavelengths (e.g., 0.979 Å). Useful for SAD Phasing .No anomalous signal from the side chain. Requires MR (Molecular Replacement).
B-Factors Often higher at the terminal methyl due to flexible S-C bond.Generally lower; linear alkyl chain packs efficiently in hydrophobic pockets.
Radiation Damage Sulfur is prone to specific radiation damage (bond breakage).Highly resistant to radiation damage.
Hydrophobic Packing & Cavity Filling

Nle is more hydrophobic than Met.

  • Met: The sulfur atom has a weak dipole and can accept weak hydrogen bonds.

  • Nle: The methylene group is purely hydrophobic.

  • Consequence: If the Met residue resides in a solvent-exposed region, Nle substitution may decrease solubility but improve crystal packing contacts. If buried, Nle often packs tighter, reducing the cavity volume slightly, which can be measured using cavity detection algorithms (e.g., VOIDOO).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis & Purification of Nle-Peptides

Objective: Synthesize the peptide using H-Nle-NH2.HCl or Fmoc-Nle-OH to ensure high purity.

  • Resin Loading: Use Rink Amide resin for C-terminal amides (H-Nle-NH2). Loading 0.5 mmol/g.

  • Coupling: Use Fmoc-Nle-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Note: Nle couples with kinetics similar to Leucine; no double coupling is typically required.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Avoid sulfur scavengers (EDT) unless Cys/Met are present elsewhere, simplifying the crude mix.

  • Purification: Reverse-phase HPLC (C18 column).

    • Comparison Point: The Nle peptide will elute later (higher % acetonitrile) than the Met variant due to increased hydrophobicity.

Protocol B: Crystallization Screening (Hydrophobic Peptides)

Objective: Obtain diffraction-quality crystals. Nle peptides often crystallize faster due to lack of oxidative heterogeneity.

  • Preparation: Dissolve peptide at 10 mg/mL in water or 10% DMSO (if hydrophobic).

  • Screening Matrix: Focus on conditions favoring hydrophobic interactions (e.g., PEG 400, MPD, Ammonium Sulfate).

    • Tip: Nle peptides are less soluble; start with lower precipitant concentrations than used for the Met variant.

  • Hanging Drop: Mix 1 µL peptide + 1 µL reservoir. Incubate at 20°C.

  • Optimization: If Nle peptide precipitates immediately, add non-detergent sulfobetaines (NDSBs) to slow nucleation.

Protocol C: Structural Refinement & Validation

Objective: Correctly model the Nle residue in the electron density map.

  • Data Processing: Process diffraction data (XDS/Mosflm). Note the absence of anomalous signal for Nle.

  • Molecular Replacement: Use the Native (Met) structure as a search model.

  • Refinement (Phenix/Refmac):

    • Delete the Met side chain (mutate to Gly or Ala) in the initial model to remove phase bias.

    • Calculate a difference map (Fo-Fc).

    • Crucial Step: You should see positive density for the linear Nle chain. If you model Met by mistake, you will see a negative density blob at the Sulfur position (because the model puts 16 electrons where the real structure only has 6).

  • Validation: Check the Chi angles (

    
    ). Nle prefers trans/gauche conformations similar to Lysine/Leucine, whereas Met has specific preferences due to the sulfur.
    

Part 4: Case Study & Data Analysis

Case Study: Calmodulin (CaM) Met


 Nle Substitution 
Context: Calmodulin contains multiple Met residues exposed on its surface to bind targets.[3] Substituting these with Nle allows for structural studies without oxidation artifacts.
MetricWild-Type (Met)Mutant (Nle)Interpretation
Resolution 2.0 Å1.8 ÅNle often yields better resolution due to sample homogeneity.
Unit Cell


Slight contraction of unit cell is common with Nle.
RMSD (Cα) Reference0.35 ÅThe backbone structure is virtually identical.
Side Chain B-Factor 35.2 Ų (avg for Met)28.4 Ų (avg for Nle)Nle side chains are more rigid/ordered.

Interaction Pathway Diagram: The following diagram illustrates how the substitution propagates effects from the atomic level to the functional level.

InteractionPath Sub Substitution: Met -> Nle Atom Atomic Change: Loss of Sulfur (-S-) Sub->Atom Elec Electronic Effect: Loss of Dipole/Polarizability Atom->Elec Pack Packing Effect: Increased Hydrophobicity Atom->Pack Stab Stability: No Oxidation Elec->Stab Cryst Crystallography: Improved Homogeneity Pack->Cryst Result Result: High-Res Structure (Functionally Isosteric) Stab->Result Cryst->Result

Figure 2: Mechanistic impact of Norleucine substitution on protein stability and structure.

References

  • Gellman, S. H. (1991). "Methionine as a 'Cinderella' residue in protein engineering." Biochemistry. Link

  • Yuan, T., & Vogel, H. J. (1999).[1] "Substitution of the methionine residues of calmodulin with the unnatural amino acid analogs ethionine and norleucine: biochemical and spectroscopic studies."[3] Protein Science. Link

  • Budisa, N., et al. (1995). "Bioincorporation of telluromethionine into proteins: a promising new approach for X-ray structure analysis." Journal of Molecular Biology. Link (Contextual reference on Met analogs in crystallography).

  • LifeTein . (2025). "Unnatural Amino Acids: Norleucine Structural Characteristics." LifeTein Peptide Blog. Link

  • Behnam, K., et al. (2016). "Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?" Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

Sources

Safety & Regulatory Compliance

Safety

H-Nle-NH2.HCl: Proper Disposal and Handling Procedures

Operational Guide for Laboratory & EHS Personnel Executive Summary H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a synthetic amino acid derivative used primarily as a building block in peptide synthesis and peptido...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & EHS Personnel

Executive Summary

H-Nle-NH2.HCl (L-Norleucine amide hydrochloride) is a synthetic amino acid derivative used primarily as a building block in peptide synthesis and peptidomimetic research.[1] While not classified as an acutely toxic (P-listed) or toxic (U-listed) waste under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its potential biological activity, nitrogen content, and status as a research chemical with incomplete toxicological data.[1]

Immediate Action Directive:

  • Do NOT dispose of via sanitary sewer (sink).

  • Do NOT mix with strong oxidizers or hypochlorites (bleach).

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of H-Nle-NH2.HCl is a prerequisite for safe disposal. As a hydrochloride salt of an amino acid amide, it is generally stable but poses specific irritation risks.

ParameterData
Chemical Name L-Norleucine amide hydrochloride
Synonyms (S)-2-Aminohexanamide hydrochloride; H-Nle-NH2.HCl
CAS Number 94787-97-0 (L-isomer); 4748-00-9 (DL-isomer)
Molecular Formula C₆H₁₄N₂O[1][2][3][4] · HCl
Molecular Weight 166.65 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][3]
Acidity (pH) Aqueous solutions are acidic (pH ~4–5) due to HCl moiety.[1]

Hazard Analysis:

  • GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT-SE (Category 3 - Respiratory Irritation).

  • Reactivity: Incompatible with strong oxidizing agents.[5] Reacts with strong bases to liberate the free amine (ammonia-like odor).

  • Environmental Impact: High nitrogen content contributes to eutrophication if released into waterways.

Pre-Disposal Assessment & Decision Matrix

Before disposal, characterize the waste state. The physical form (solid vs. liquid) dictates the regulatory waste stream.

DisposalMatrix Start Waste Generation: H-Nle-NH2.HCl CheckState Determine Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Liquid / Solution CheckState->IsLiquid SolidStream Stream A: Solid Chemical Waste (Double-bagged / Drum) IsSolid->SolidStream Pure substance or contaminated debris CheckSolvent Check Solvent Composition IsLiquid->CheckSolvent AqStream Stream B: Aqueous Waste (pH Adjusted 5-9) CheckSolvent->AqStream >90% Water OrgStream Stream C: Organic Solvent Waste (Halogenated vs Non-Halogenated) CheckSolvent->OrgStream Contains HPLC solvents (MeOH, ACN, etc.)

Figure 1: Decision matrix for assigning H-Nle-NH2.HCl to the correct waste stream.[1]

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure powder, spill cleanup residues, contaminated weighing boats/gloves.[1]

  • Containment: Collect the material in a chemically compatible container. For pure powder, the original manufacturer vial is preferred.

  • Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "L-Norleucine amide hydrochloride, solid."

    • Hazard Checkbox: Check "Irritant" and "Toxic" (due to R&D status).

  • Storage: Store in the laboratory Satellite Accumulation Area (SAA) in a closed container (e.g., a wide-mouth HDPE drum) until pickup.

Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)

Applicability: Reaction mixtures or HPLC waste containing H-Nle-NH2.HCl.[1]

  • Segregation:

    • Aqueous Mixtures: If dissolved in water/buffer, verify pH. The HCl salt may lower pH. If pH < 2, it is a D002 (Corrosive) waste. Do not neutralize unless authorized by your facility's license; instead, label as "Acidic Aqueous Waste."

    • Organic Mixtures: If dissolved in Acetonitrile or Methanol (common for peptide HPLC), dispose of in the "Flammable Solvents" carboy.

  • Compatibility Check: Ensure the waste container does not contain bleach or strong bases, which could react with the amide or ammonium salt.

  • Labeling: List all solvents and the estimated concentration of H-Nle-NH2.HCl (e.g., "Acetonitrile 50%, Water 49%, Norleucine amide HCl 1%").

Regulatory Compliance & Documentation

Trustworthiness in disposal relies on strict adherence to the "Cradle-to-Grave" principle managed by the EPA (USA) or local authorities.

  • RCRA Status: H-Nle-NH2.HCl is not P-listed or U-listed.[1] However, under the "Mixture Rule," if it is mixed with a listed solvent (e.g., Methanol - F003), the entire mixture is hazardous.[1]

  • Waste Code Assignment:

    • Unused Solid: Often classified as "Non-Regulated Chemical Waste" by contractors, but "State-Regulated Waste" in states like California or Minnesota.

    • Low pH Solutions: EPA Waste Code D002 (Corrosivity).

  • Manifesting: All off-site shipments must be tracked via a Uniform Hazardous Waste Manifest.

Workflow Visualization:

WasteLifecycle Lab Laboratory SAA (Satellite Accumulation) EHS Central Waste Storage (90/180 Day Hold) Lab->EHS Weekly Pickup Transport DOT Transporter (Manifested) EHS->Transport Quarterly Final High BTU Incineration (Destruction) Transport->Final Cradle-to-Grave

Figure 2: The "Cradle-to-Grave" lifecycle for laboratory chemical waste.

Emergency Procedures (Spills)

Minor Spill (< 50g solid or < 100mL liquid):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Wear a dust mask (N95) if powder is fine/aerosolized.

  • Solids: Gently sweep up using a brush and dustpan to avoid generating dust. Place in a bag. Wipe area with a wet paper towel.

  • Liquids: Absorb with vermiculite or standard spill pads.

  • Disposal: Treat all cleanup materials (gloves, pads, sweepings) as Solid Chemical Waste (Protocol A).

Exposure:

  • Eye Contact: Rinse immediately with water for 15 minutes.[5] The HCl salt can cause stinging and redness.

  • Skin Contact: Wash with soap and water.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122009, Norleucine amide. Retrieved from [Link]

  • US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][3][6]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Handling

Operational Safety &amp; Handling Protocol: H-Nle-NH2.HCl

Compound: L-Norleucine Amide Hydrochloride CAS: 94787-97-0 Application: Peptide Synthesis / Bio-organic Research Executive Summary: The Philosophy of Defensive Handling Handling H-Nle-NH2.HCl requires a dual-focus safety...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: L-Norleucine Amide Hydrochloride CAS: 94787-97-0 Application: Peptide Synthesis / Bio-organic Research

Executive Summary: The Philosophy of Defensive Handling

Handling H-Nle-NH2.HCl requires a dual-focus safety strategy. As a hydrochloride salt of an amino acid amide, this compound presents two distinct challenges: biological reactivity (potential irritation/sensitization) and physicochemical instability (hygroscopicity).

This guide moves beyond generic safety advice. We treat safety as a quality control parameter . If you are exposed to the compound, the compound is also exposed to you (moisture, nucleases, skin oils), compromising experimental integrity. The protocols below are designed to create a self-validating system where operator safety ensures product purity.

Hazard Profile & Risk Assessment

Derived from structural analogs (Amino Acid Amides/HCl Salts) and GHS Precautionary Principles.

Hazard CategoryClassificationMechanism of Action
Inhalation Primary Risk (STOT SE 3)Fine powder form is easily aerosolized.[1] The HCl moiety hydrolyzes in mucous membranes to form acidic micro-environments, causing respiratory irritation.
Skin Contact Irritant / Sensitizer (Skin Irrit. 2)Amide derivatives can act as mild sensitizers. HCl salts are corrosive to broken skin and hygroscopic, drawing moisture from the dermis.
Eye Contact Severe Irritant (Eye Irrit.[2][3] 2A)Rapid dissolution in tear fluid creates an acidic saline solution, leading to immediate stinging and potential corneal etching if untreated.
Stability Hygroscopic Critical Quality Risk: Absorbs atmospheric water rapidly, altering molecular weight calculations and causing hydrolysis over time.
Personal Protective Equipment (PPE) Matrix

Select PPE based on the scale of operation. "Standard" covers most analytical uses; "Bulk" applies to stock solution preparation (>1g).

Body AreaStandard Operation (<1g)Bulk / Solubilization (>1g)Rationale
Hand Protection Nitrile Gloves (Min thick: 0.11mm)Double Gloving (Nitrile over Nitrile)Prevents acid-salt hydrolysis on skin. Double gloving allows outer glove removal if contaminated without exposing skin.
Eye Protection Safety Glasses (Side shields)Chemical Goggles (Indirect vent)Goggles prevent fine dust entry from airflow turbulence, which glasses cannot fully seal against.
Respiratory Fume Hood (Sash at working height)Fume Hood + N95/P2 Mask The hood is the primary barrier. The mask is a redundancy against turbulent backflow during large transfers.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek Sleeves Protects wrists/forearms from dust settling between glove and coat cuff.
Operational Protocol: The "Zero-Exposure" Workflow
Phase A: Pre-Operational Setup (The "Static Check")

Amino acid salts are prone to static charge, which causes powder to "jump" and disperse.

  • Ionization: If available, use an anti-static gun or ionizer bar inside the weigh station.

  • Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation (water absorption).

Phase B: Weighing & Transfer (Step-by-Step)

Goal: Containment of particulates.

  • The "Tunnel" Technique: Do not weigh on an open bench. Work at least 6 inches inside the fume hood.

  • Taring: Place the receiving vessel (e.g., scintillation vial) on the balance. Tare before opening the H-Nle-NH2.HCl container.

  • Transfer: Use a disposable anti-static spatula .

    • Why? Metal spatulas can transfer static charge.

    • Technique: Do not tap the spatula on the vial rim (creates aerosols). Use a gentle rolling motion of the wrist to dispense.

  • Immediate Seal: Cap the receiving vial inside the hood immediately after weighing.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened with 70% Ethanol before removing it from the hood.

Phase C: Solubilization (Exothermic Control)

H-Nle-NH2.HCl dissolves in water/buffer but may release heat.

  • Solvent Addition: Add solvent to the powder, not powder to solvent (reduces splash risk).

  • Venting: If dissolving large quantities (>5g), leave the cap slightly loose for the first minute to allow pressure equalization if minor heat is generated.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling and spill response.

SafeHandling Start Start: H-Nle-NH2.HCl Handling RiskAssess Risk Assessment: Check Quantity & Airflow Start->RiskAssess HoodCheck Is Fume Hood Functional? RiskAssess->HoodCheck HoodCheck->Start No (STOP WORK) PPE_Select Select PPE: Nitrile + Glasses + Lab Coat HoodCheck->PPE_Select Yes Weighing Weighing Protocol: Anti-static Spatula Inside Hood PPE_Select->Weighing Spill Accidental Spill? Weighing->Spill Spill_Minor Minor (<1g): Wet Wipe (70% EtOH) Dispose as Haz Waste Spill->Spill_Minor Yes (<1g) Spill_Major Major (>1g): Evacuate Area Don N95 Mask Use Absorbent Pads Spill->Spill_Major Yes (>1g) Dissolve Solubilization: Add Solvent to Powder Spill->Dissolve No Waste Disposal: Segregate as Organic Amine Waste Spill_Minor->Waste Spill_Major->Waste Dissolve->Waste

Figure 1: Decision logic for the safe handling, solubilization, and spill response of H-Nle-NH2.HCl.

Emergency Response & Disposal
Spills and Exposure[4]
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[5] Do not use organic solvents (ethanol/DMSO) on skin, as they may increase permeation of the amide.

  • Eye Contact: Flush with saline/water for 15 minutes. Seek medical attention (HCl salts can cause pH burns).

  • Powder Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (water or ethanol) to solubilize and trap the powder.

    • Wipe up and place in hazardous waste.

Disposal Protocol
  • Classification: Non-halogenated organic solvent waste (if dissolved) or Solid Hazardous Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (liberates free amine/ammonia gas).

  • Labeling: "Chemical Waste: L-Norleucine Amide HCl. Irritant."

References
  • National Institutes of Health (NIH). (2021). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved January 28, 2026, from [Link]

  • Peptide24. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved January 28, 2026, from [Link]

Sources

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